Mmp2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO5S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C15H13NO5S/c1-11-2-4-13(5-3-11)22(19,20)16-14(18)10-21-15(16)8-6-12(17)7-9-15/h2-9H,10H2,1H3 |
InChI Key |
XXJKWYKORAOIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)COC23C=CC(=O)C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Mmp2-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Mmp2-IN-1, a notable inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document collates available data on its biological effects, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to MMP-2
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] The activity of MMP-2 is tightly regulated at multiple levels, including transcription, activation of its pro-enzyme form (pro-MMP-2), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[3][4]
Dysregulation of MMP-2 activity is implicated in a wide range of pathological processes, including tumor invasion and metastasis, angiogenesis, and inflammatory diseases.[5][6][7] Consequently, the development of specific MMP-2 inhibitors is a significant area of interest for therapeutic intervention.
This compound: Mechanism of Action
MMP2-I1 has been shown to have a positive regulatory role in bone regeneration by promoting both osteogenesis and angiogenesis.[8] This is a notable departure from the typical expectation that MMP inhibitors would block tissue remodeling.
Effects on Osteogenesis
MMP2-I1 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs).[8] This effect is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway .[8] The inhibitor was observed to enhance the expression of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Collagen Type I Alpha 1 Chain (COL1A1), and Osterix (OSX) in a dose-dependent manner.[8]
Effects on Angiogenesis
In addition to its pro-osteogenic effects, MMP2-I1 enhances angiogenesis in human vascular endothelial cells (HUVECs).[8] This is achieved through the activation of the hypoxia-inducible factor (HIF)-1α signaling pathway .[8] Furthermore, in an in vivo mouse model of osteoporosis, MMP2-I1 was found to generate more type H vessels, which are closely associated with osteogenesis.[8]
Quantitative Data Summary
The following table summarizes the key findings regarding the biological effects of MMP-2 inhibitor 1.
| Biological Process | Cell Type | Key Finding | Signaling Pathway Implicated | Reference |
| Osteogenesis | hBMSCs | Promoted osteogenic differentiation | p38/MAPK | [8] |
| Angiogenesis | HUVECs | Enhanced angiogenesis | HIF-1α | [8] |
| Bone Formation | Rat Tibial Defect Model | Accelerated bone formation | Not specified | [8] |
| Bone Loss Prevention | Ovariectomy-Induced Mouse Model | Prevented bone loss and increased type H vessels | Not specified | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Cell Culture and Differentiation
-
hBMSC Culture: Human bone marrow mesenchymal stem cells are cultured in a standard growth medium. For osteogenic differentiation, the medium is supplemented with osteogenic inducers such as dexamethasone, β-glycerophosphate, and ascorbic acid.
-
HUVEC Culture: Human umbilical vein endothelial cells are cultured on a gelatin-coated surface in endothelial growth medium.
Osteogenesis Assays
-
Alkaline Phosphatase (ALP) Staining and Activity: A common early marker for osteoblast differentiation. Cells are fixed and stained for ALP activity, which can also be quantified using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Alizarin Red S Staining: Used to detect calcium deposition, a marker of late-stage osteogenic differentiation. Cells are fixed and stained with Alizarin Red S solution, and the mineralized nodules can be quantified by dye extraction and spectrophotometry.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of osteogenic marker genes (e.g., RUNX2, COL1A1, OSX). Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers.[9]
-
Western Blotting: To determine the protein levels of key signaling molecules (e.g., phosphorylated p38) and osteogenic markers. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1]
Angiogenesis Assays
-
Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel. The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like total tube length and the number of branch points.
-
Cell Migration Assay: The effect of the inhibitor on HUVEC migration can be assessed using a wound-healing assay or a Boyden chamber assay. In a wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time.[10]
In Vivo Models
-
Rat Tibial Defect Model: A critical-sized bone defect is created in the tibia of rats. The defect is then treated with a scaffold containing MMP2-I1. Bone regeneration is assessed at various time points using micro-computed tomography (μCT) and histological analysis.
-
Ovariectomy (OVX) Mouse Model: Ovariectomy is performed on female mice to induce osteoporosis. The mice are then treated with MMP2-I1. Bone mineral density and microarchitecture are analyzed using μCT to evaluate the prevention of bone loss.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating MMP-2 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 7. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Mmp2-IN-1: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mmp2-IN-1, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details the scientific background, experimental protocols, and key data associated with this compound, making it a valuable resource for researchers in the fields of drug discovery, cell biology, and regenerative medicine.
Discovery and Rationale
This compound, also identified as MMP-2/MMP-9 Inhibitor I, is a selective, orally active N-sulfonylamino acid derivative.[1][2] The discovery of this class of inhibitors was driven by the critical role of MMPs, particularly the gelatinases MMP-2 and MMP-9, in pathological processes such as tumor invasion, metastasis, and angiogenesis.[1][3] These enzymes degrade components of the extracellular matrix (ECM), facilitating cell migration and tissue remodeling.[1] Dysregulation of MMP-2 activity is implicated in various diseases, making it a key therapeutic target. This compound was developed as a potent and selective inhibitor of type IV collagenases (MMP-2 and MMP-9) with the potential for in vivo efficacy.[1][3]
Synthesis Process
The synthesis of this compound (CAS 193807-58-8) is based on the derivatization of an amino acid scaffold. While a detailed, step-by-step protocol for this specific inhibitor is proprietary, the general synthesis of N-sulfonylamino acid derivatives, as described in the foundational study by Tamura et al. (1998), involves the reaction of a substituted sulfonyl chloride with an appropriate amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
A representative synthetic scheme is as follows:
Step 1: Sulfonylation of the Amino Acid Ester A solution of the desired amino acid ester (e.g., D-phenylalanine methyl ester) in a suitable solvent (e.g., dichloromethane) is treated with a substituted sulfonyl chloride (e.g., [1,1'-biphenyl]-4-sulfonyl chloride) in the presence of a base (e.g., triethylamine) at room temperature. The reaction mixture is stirred until completion, then washed and concentrated to yield the N-sulfonylated amino acid ester.
Step 2: Saponification of the Ester The resulting ester is dissolved in a mixture of solvents such as tetrahydrofuran and methanol, and an aqueous solution of a base (e.g., lithium hydroxide) is added. The mixture is stirred at room temperature until the ester is completely hydrolyzed. The reaction is then acidified, and the product is extracted, dried, and purified to afford the final N-sulfonylamino acid derivative, this compound.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.31 µM | MMP-2 | [2] |
| IC50 | 0.24 µM | MMP-9 | [2] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Biological Process | Cell Type | Key Findings | Concentration Range | Reference |
| Osteogenesis | hBMSCs | Increased RUNX2, OSX, and COL1A1 expression | 1.7–17 µM | [4] |
| Osteogenesis | hBMSCs | Enhanced ALP activity and calcium deposits | 0.17–17 µM | [4] |
| Angiogenesis | HUVECs | Increased cell migration | 1.7–17 µM | [4] |
| Angiogenesis | HUVECs | Upregulation of HIF-1α | Not specified | [4] |
| Table 2: Effects of this compound on Osteogenesis and Angiogenesis |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
MMP-2 Activity Assay (Gelatin Zymography)
This protocol is adapted from standard gelatin zymography procedures to assess the inhibitory effect of this compound on MMP-2 activity.[5][6]
Materials:
-
Cells (e.g., human bone marrow mesenchymal stem cells - hBMSCs)
-
This compound
-
Serum-free cell culture medium
-
SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin
-
SDS-PAGE stacking gel
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.[4]
-
Treat the cells with varying concentrations of this compound in osteogenic differentiation medium for 3 days.[4]
-
Collect the conditioned media from the cell cultures.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in zymogram developing buffer.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMP-2. The intensity of the bands can be quantified using densitometry.
Western Blot for p38 MAPK Activation
This protocol details the procedure for assessing the phosphorylation of p38 MAPK in response to this compound treatment.[7][8]
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Matrigel (or a similar basement membrane extract)
-
96-well plate
-
Endothelial cell growth medium
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound.
-
Incubate the cells at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound in osteogenesis and angiogenesis.
Caption: A typical experimental workflow for the evaluation of this compound.
References
- 1. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shedding of the Matrix Metalloproteinases MMP-2, MMP-9, and MT1-MMP as Membrane Vesicle-Associated Components by Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-1 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies concerning Mmp2-IN-1, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound, also known as MMP-2/MMP-9 Inhibitor I, is a small molecule inhibitor targeting matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making them significant targets for therapeutic intervention. This compound has been identified as a potent inhibitor of both MMP-2 and MMP-9, acting by chelating the zinc ion at the active site of these enzymes.[1]
Mechanism of Action and Biological Effects
This compound has been shown to influence key cellular processes, notably osteogenesis and angiogenesis, through the modulation of specific signaling pathways.
Role in Osteogenesis
Studies have demonstrated that this compound promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). This effect is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.
Role in Angiogenesis
In the context of angiogenesis, this compound has been observed to enhance the angiogenic potential of human umbilical vein endothelial cells (HUVECs). This pro-angiogenic effect is attributed to the activation of the hypoxia-inducible factor (HIF)-1α signaling pathway.
Data Presentation: Inhibitory Activity of this compound
| Compound Name | Target | IC50 (nM) | Reference |
| This compound (MMP-2/MMP-9 Inhibitor I) | MMP-2 | 310 | [1] |
| MMP-9 | 240 | [1] |
To illustrate the principles of SAR in the context of MMP-2 inhibition, the following table presents data for a series of pyrazole-based MMP-2 inhibitors, a class of compounds that also target MMPs.
Representative SAR Table for Pyrazole-Based MMP-2 Inhibitors
| Compound ID | R1 | R2 | R3 | MMP-2 IC50 (µM) |
| 1a | H | H | H | 0.52 |
| 1b | Cl | H | H | 0.28 |
| 1c | F | H | H | 0.35 |
| 1d | H | Cl | H | 0.41 |
| 1e | H | F | H | 0.48 |
| 1f | H | H | Cl | 0.63 |
| 1g | H | H | F | 0.59 |
Note: This table is a representative example from a study on pyrazole derivatives and does not represent analogs of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways in osteogenesis and angiogenesis.
Experimental Workflow
References
Mmp2-IN-1: A Technical Guide to Target Protein Binding Affinity and In Vitro/In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp2-IN-1, a class of N-sulfonylamino acid derivatives that act as potent inhibitors of Matrix Metalloproteinase-2 (MMP-2) and, in many cases, Matrix Metalloproteinase-9 (MMP-9). This document details their target protein binding affinities, the experimental protocols used to determine these values, and their effects on cellular signaling pathways and in vivo models.
Core Concepts: Target Protein and Binding Affinity
The primary target of this compound is Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix components, particularly type IV collagen, a major structural component of basement membranes.[1] Due to its role in tissue remodeling, MMP-2 is implicated in various physiological and pathological processes, including angiogenesis, tumor invasion, and metastasis.[2][3] Several inhibitors in this class also exhibit high affinity for MMP-9, another gelatinase with similar substrate specificity.[4][5]
The binding affinity of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of MMP-2 by 50%.
Quantitative Data Summary
The following table summarizes the reported IC50 values for various inhibitors referred to as "this compound" or its close analogs. It is important to note that different designations may be used by various suppliers for the same or structurally similar compounds.
| Inhibitor Designation | Target Protein | IC50 Value | Reference |
| MMP-2/MMP-9-IN-1 | MMP-2 | 0.31 µM (310 nM) | [4][5] |
| MMP-9 | 0.24 µM (240 nM) | [4][5] | |
| MMP-2/9-IN-1 | MMP-2 | 56 nM | |
| MMP-9 | 38 nM | ||
| This compound | MMP-2 | 6.8 µM | |
| ARP100 | MMP-2 | 12 nM | [6] |
| MMP-3 | 4.5 µM | [6] | |
| MMP-7 | 50 µM | [6] | |
| AG-L-66085 | MMP-9 | 5 nM | [6] |
| MMP-1 | 1.05 µM | [6] |
Experimental Protocols
The determination of the binding affinity (IC50) of this compound and related compounds typically involves in vitro enzymatic assays. The following protocols are representative of the methodologies employed.
Fluorogenic Substrate Assay for IC50 Determination
This assay continuously measures the enzymatic activity of MMP-2 by monitoring the cleavage of a fluorogenic peptide substrate. The protocol is adapted from the methodologies described in the foundational study by Tamura et al. (1998) and other standard enzymology practices.[4]
Objective: To determine the concentration of an inhibitor that reduces MMP-2 activity by 50%.
Materials:
-
Recombinant human MMP-2 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test Inhibitor (e.g., MMP-2/MMP-9-IN-1) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Enzyme Preparation: Dilute the activated MMP-2 enzyme to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted MMP-2 enzyme solution.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells containing the enzyme and assay buffer with DMSO (vehicle control) but no inhibitor.
-
Include blank wells containing only the assay buffer and substrate to measure background fluorescence.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record measurements at regular intervals for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases like MMP-2 in biological samples.
Objective: To visualize the inhibitory effect of a compound on MMP-2 activity.
Materials:
-
SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)
-
Cell culture supernatant or tissue homogenates containing MMP-2
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the samples containing MMP-2 with a non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Run the samples on the gelatin-containing SDS-PAGE gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with the renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in the developing buffer at 37°C for 12-24 hours. During this time, the active MMP-2 will digest the gelatin in the gel. To test an inhibitor, it can be included in the developing buffer.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualization: Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. The intensity of the clear band is proportional to the enzyme activity.
Signaling Pathways and Experimental Workflows
The inhibition of MMP-2 can have significant downstream effects on cellular signaling pathways, particularly in the context of cancer biology.
MMP-2 Inhibition and Radiation-Induced G2/M Arrest
Inhibition of MMP-2 has been shown to enhance the radiosensitivity of lung cancer cells by affecting the DNA damage response pathway. Specifically, MMP-2 inhibition can abrogate the G2/M cell cycle arrest that is typically induced by ionizing radiation. This effect is mediated through the downregulation of the p53-p21 axis and the checkpoint kinase 2 (Chk2).[1]
In Vivo Experimental Workflow: Post-Thrombotic Vein Wall Remodeling
The following workflow illustrates a typical in vivo experiment to evaluate the efficacy of an MMP-2 inhibitor in a mouse model of post-thrombotic vein wall remodeling.[7]
Conclusion
The N-sulfonylamino acid derivatives, collectively referred to as this compound, are potent inhibitors of MMP-2 and MMP-9. Their ability to modulate the activity of these key enzymes has significant implications for therapeutic interventions in diseases characterized by excessive extracellular matrix degradation, such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of these and other MMP inhibitors. Understanding their specific effects on cellular signaling pathways is crucial for elucidating their mechanisms of action and identifying novel therapeutic strategies.
References
- 1. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of MMP2 and MMP 2/9 deletion in Experimental Post-thrombotic Vein Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-1 and its Pro-Angiogenic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the matrix metalloproteinase-2 (MMP-2) inhibitor, Mmp2-IN-1, and its documented effects on angiogenesis. Contrary to the expected anti-angiogenic outcome of MMP inhibition, recent studies have demonstrated a surprising pro-angiogenic role for this compound in human vascular endothelial cells (HUVECs). This document summarizes the key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathway.
Core Findings: A Pro-Angiogenic Role
This compound has been shown to positively influence the angiogenesis of HUVECs.[1][2] Instead of inhibiting the formation of new blood vessels, this compound enhances the migration and tube formation capabilities of these cells. This effect is attributed to the activation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2] The inhibitor was also found to upregulate the expression of key angiogenesis-related genes and proteins, including Vascular Endothelial Growth Factor (VEGF), CD31, and Endomucin (EMCN).[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various angiogenic processes in HUVECs.
| Experiment Type | This compound Concentration | Key Findings | Reference |
| Cell Proliferation (EdU assay) | Not specified | No significant influence on the proliferation of HUVECs. | [1] |
| Cell Migration (Scratch wound assay) | 1.7–17 µM | Increased migration of HUVECs compared to the control group. The area not covered by cells was significantly smaller. | [1] |
| Cell Migration (Transwell assay) | 1.7–17 µM | Increased migration of HUVECs compared to the control group. | [1] |
| Gene Expression (qPCR) | 0.17 µM | Increased expression of VEGF, CD31, and EMCN at 1 and 3 days. | [1] |
| Signaling Pathway (Western Blot) | Not specified | Significantly upregulated HIF-1α protein levels at 3 days. | [1][2] |
| Tube Formation | Not specified | Enhanced tube formation ability of HUVECs. This effect was decreased by a HIF-1α inhibitor (KC7F2). | [1] |
| Vessel Sprouting (Fibrin gel assay) | Not specified | Promoted sprouting of HUVECs. This effect was impaired by the HIF-1α inhibitor KC7F2. | [1] |
Signaling Pathway
This compound is reported to promote angiogenesis in HUVECs through the activation of the HIF-1α signaling pathway.[1][2] The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in HUVECs.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the pro-angiogenic effects of this compound are provided below.
Scratch Wound Assay
This assay assesses cell migration by creating a "scratch" in a cell monolayer and monitoring the rate at which cells move to close the gap.
-
Cell Seeding: HUVECs are seeded in a 6-well plate and cultured to confluence.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with different concentrations of this compound (e.g., 1.7–17 µM). A control group receives no treatment.
-
Imaging and Analysis: Images of the scratch are captured at different time points (e.g., 0 and 24 hours). The area of the scratch is measured, and the rate of closure is calculated to determine cell migration.[1]
Transwell Migration Assay
This assay evaluates the migratory capacity of cells towards a chemoattractant through a porous membrane.
-
Chamber Setup: HUVECs are seeded in the upper chamber of a Transwell insert, which has a porous membrane.
-
Treatment: The lower chamber contains a culture medium with this compound, which acts as a chemoattractant.
-
Incubation: The cells are incubated for a specific period to allow migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[1]
Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.
-
Matrix Preparation: A layer of Matrigel is polymerized in a 96-well plate.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated to allow the cells to form capillary-like networks.
-
Analysis: The formation of tubes is observed and quantified by measuring parameters such as the number of nodes, junctions, and total tube length using imaging software.[1]
The workflow for these in vitro angiogenesis assays is depicted below.
Caption: Experimental workflow for assessing the angiogenic effects of this compound.
Concluding Remarks
The finding that this compound promotes angiogenesis presents a paradoxical role for an MMP inhibitor and opens new avenues for research. While matrix metalloproteinases are typically associated with the degradation of the extracellular matrix to facilitate cell migration and invasion, this particular inhibitor appears to trigger a pro-angiogenic signaling cascade in endothelial cells.[3][4][5] This suggests that the functions of MMPs and their inhibitors may be more complex and context-dependent than previously understood.[6] These findings have significant implications for drug development, particularly in fields like regenerative medicine and oncology, where the modulation of angiogenesis is a key therapeutic strategy. Further investigation is required to fully elucidate the mechanism of action and to determine if this pro-angiogenic effect is specific to this compound or a characteristic of a broader class of MMP inhibitors.
References
- 1. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 3. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases: pro- and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mmp2-IN-1: A Deep Dive into its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components, a process integral to both normal physiological functions and pathological conditions such as cancer metastasis and angiogenesis.[1][2] The development of specific inhibitors for MMP-2 is a key area of interest in therapeutic research. This technical guide focuses on Mmp2-IN-1, a notable inhibitor of MMP-2, and elucidates its effects on critical cellular signaling pathways. Through a comprehensive review of existing literature, this document provides an in-depth analysis of the molecular mechanisms modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.
Introduction to this compound
This compound, also referred to as MMP-2 Inhibitor I (MMP2-I1), is a compound identified for its ability to specifically block the enzymatic activity of Matrix Metalloproteinase-2.[2][3] MMP-2 is a member of the gelatinase subgroup of MMPs and is instrumental in the breakdown of type IV collagen, a primary component of the basement membrane.[1] Dysregulation of MMP-2 activity is implicated in numerous pathologies, including tumor invasion, angiogenesis, and tissue remodeling.[4][5] this compound serves as a valuable tool for investigating the functional roles of MMP-2 and as a potential therapeutic agent for diseases characterized by excessive MMP-2 activity.
Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its cellular effects by modulating at least two key signaling pathways: the p38/mitogen-activated protein kinase (MAPK) pathway and the hypoxia-inducible factor (HIF)-1α pathway.[3]
Activation of the p38/MAPK Signaling Pathway
Studies have demonstrated that this compound promotes the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) by activating the p38/MAPK signaling pathway.[3] This activation leads to the phosphorylation of p38. It is noteworthy that this compound's effect appears to be specific to the p38 pathway, as it did not affect other signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), β-catenin, p65, or p-SMAD in the same study.[3]
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]
- 5. New facets of matrix metalloproteinases MMP-2 and MMP-9 as cell surface transducers: outside-in signaling and relationship to tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp2-IN-1 for Extracellular Matrix Degradation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mmp2-IN-1, a key inhibitory molecule used in the study of Matrix Metalloproteinase-2 (MMP-2) and its role in the degradation of the extracellular matrix (ECM). This document details the mechanism of action, experimental protocols, and relevant signaling pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research settings.
Introduction to Matrix Metalloproteinase-2 (MMP-2)
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the breakdown and remodeling of the extracellular matrix.[1][2] Under normal physiological conditions, MMP-2 is involved in essential processes such as embryonic development, tissue repair, wound healing, and angiogenesis.[1] Its primary substrates include type IV and V collagen, fibronectin, laminin, and elastin, which are fundamental components of the ECM.[1]
However, the dysregulation and overactivation of MMP-2 are implicated in a variety of pathological conditions.[1] These include cardiovascular diseases, cancer metastasis, chronic inflammatory disorders, and fibrosis, where excessive ECM degradation or altered tissue remodeling contributes to disease progression.[1][3] Given its central role in these processes, MMP-2 is a significant target for therapeutic intervention and a key subject of study in cellular and molecular biology.[3]
This compound: A Tool for Investigating MMP-2 Function
This compound is a chemical inhibitor designed to target and block the enzymatic activity of MMP-2. By doing so, it serves as a valuable tool for researchers to investigate the specific roles of MMP-2 in various biological and pathological processes. The use of this compound allows for the elucidation of pathways and cellular behaviors that are dependent on MMP-2-mediated ECM degradation.
Mechanism of Action
MMP-2 inhibitors, including this compound, generally function by binding to the active site of the MMP-2 enzyme.[3] This binding action can interfere with the essential zinc ion cofactor required for the enzyme's catalytic activity, thereby preventing the breakdown of its target ECM proteins.[3] This inhibition helps to impede processes that rely on MMP-2-driven tissue remodeling, such as tumor cell invasion and angiogenesis.[3]
Caption: Mechanism of this compound action on MMP-2.
Quantitative Data on this compound Activity
The following table summarizes quantitative data from a study investigating the effects of this compound on the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs). The study found that this compound promoted the expression of key osteogenic markers.[4]
| Parameter | Concentration Range | Cell Type | Observed Effect | Reference |
| Protein Expression | 1.7–17 μM | hBMSCs | Increased expression of RUNX2 protein at 3 and 7 days. | [4] |
| Protein Expression | 1.7–17 μM | hBMSCs | Significantly increased COL1A1 protein expression at 3 and 7 days. | [4] |
| Protein Expression | 1.7–17 μM | hBMSCs | Dose-dependent increase in OSX protein expression at 3 days. | [4] |
Key Signaling Pathways Modulated by this compound
Research has shown that this compound can influence cellular behavior by modulating specific signaling pathways. For instance, it has been demonstrated to promote osteogenesis by activating the p38/MAPK pathway and enhance angiogenesis through the HIF-1α signaling pathway.[4][5]
Caption: Signaling pathways activated by this compound.
Experimental Protocols for Studying this compound Effects
This section provides generalized protocols for common in vitro assays used to study the effects of this compound on ECM degradation and cellular processes.
-
Cell Seeding: Plate cells (e.g., fibroblasts, cancer cells, or endothelial cells) in appropriate culture vessels and medium. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours to reduce the influence of growth factors present in the serum.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium.
-
Incubation: Replace the culture medium with the medium containing this compound or vehicle control. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, collect the conditioned medium and/or cell lysates for downstream analysis.
Gelatin zymography is a common technique to detect the activity of gelatinases like MMP-2.
-
Sample Preparation: Collect conditioned medium from treated and control cells. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto a polyacrylamide gel containing gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer at 37°C for 12-48 hours. This buffer contains the necessary salts and cofactors for MMP activity.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative MMP-2 activity.
Western blotting can be used to measure the levels of MMP-2 protein or other target proteins affected by this compound treatment.
-
Protein Extraction: Prepare cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MMP-2, anti-collagen IV).
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
This assay measures the ability of cells to invade through a basement membrane matrix, a process often dependent on MMP activity.
-
Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. Add this compound or vehicle control to the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cellular functions related to ECM degradation.
Caption: Experimental workflow for this compound studies.
The Role of MMP-2 in Fibrosis: A Complex Picture
The role of MMP-2 in fibrosis is multifaceted and can appear contradictory. Some studies using MMP-2 knockout mice (Mmp2-/-) have shown that a lack of MMP-2 can lead to increased fibrosis.[6] For instance, in models of liver and diabetic kidney fibrosis, Mmp2-/- mice exhibited greater collagen deposition compared to wild-type mice, suggesting an anti-fibrotic role for MMP-2 in these contexts.[6] One proposed mechanism is that MMP-2 may suppress the expression of collagen I.[6][7]
Conversely, MMP-2 is often upregulated in fibrotic diseases and is considered a pro-fibrotic mediator in some contexts due to its ability to degrade the normal matrix, which can facilitate the activation and migration of fibrogenic cells.[7] this compound can be a crucial tool to dissect these context-dependent roles of MMP-2 in different fibrotic conditions.
Conclusion
This compound is an indispensable tool for researchers studying the intricate roles of MMP-2 in both health and disease. Its ability to specifically inhibit MMP-2 allows for the detailed investigation of ECM degradation, cell migration, invasion, and tissue remodeling. The protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at understanding the multifaceted functions of MMP-2. Further research utilizing this compound will continue to unravel the complex mechanisms governed by this key enzyme, potentially leading to the development of novel therapeutic strategies for a range of pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 5. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse functions of matrix metalloproteinases during fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mmp2-IN-1
Disclaimer: The available scientific literature lacks comprehensive pharmacokinetic and pharmacodynamic data for a compound specifically named "Mmp2-IN-1". However, research on a molecule designated as "MMP-2 Inhibitor 1" (MMP2-I1), a long-chain unsaturated fatty acid, is available and is presumed to be the subject of this guide. This document synthesizes the existing data for MMP2-I1, while explicitly noting the absence of traditional Absorption, Distribution, Metabolism, and Excretion (ADME) and detailed in vivo pharmacodynamic studies.
Core Compound Information
MMP-2 Inhibitor I (MMP2-I1) is a reversible, hydroxamate-based inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] It also shows inhibitory activity against MMP-9.[2] Its primary mechanism of action is the chelation of the zinc ion within the active site of the MMP enzyme, which is crucial for its catalytic activity.[3][4]
Pharmacodynamics and Biological Activity
While classical pharmacodynamic studies are not extensively reported, the biological effects of MMP2-I1 have been investigated, particularly in the contexts of osteogenesis and angiogenesis.
In Vitro Efficacy
The following table summarizes the key quantitative data regarding the in vitro activity of MMP2-I1.
| Parameter | Value | Cell Line/System | Experimental Context |
| Ki for MMP-2 | 1.7 µM | Enzyme Assay | Direct inhibition of MMP-2 activity.[5] |
| Effective Concentration for Cell Migration | 1.7 - 17 µM | Human Vascular Endothelial Cells (HUVECs) | Increased cell migration in scratch wound and Transwell assays.[2] |
| Effective Concentration for Angiogenic Gene Expression | 0.17 µM | Human Vascular Endothelial Cells (HUVECs) | Increased expression of VEGF, CD31, and EMCN.[2] |
| Concentration for p38/MAPK Activation | 1.7 - 17 µM | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Rapid activation of p38 phosphorylation. |
| Concentration for HIF-1α Upregulation | Not specified | Human Vascular Endothelial Cells (HUVECs) | Significantly upregulated HIF-1α protein. |
In Vivo Efficacy
MMP2-I1 has been demonstrated to be orally active in animal models.[2] In vivo studies have shown its potential in bone regeneration and prevention of bone loss.
-
Rat Tibial Defect Model: MMP2-I1 enhanced bone formation.[2][6]
-
Ovariectomy-Induced Mouse Model of Osteoporosis: MMP2-I1 prevented bone loss and generated more type H vessels (CD31hiEmcnhi).[2][6]
Signaling Pathways
MMP2-I1 exerts its biological effects by modulating specific signaling pathways in different cell types.
Osteogenesis in hBMSCs: p38/MAPK Pathway
MMP2-I1 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.[2][6]
Angiogenesis in HUVECs: HIF-1α Pathway
In human vascular endothelial cells (HUVECs), MMP2-I1 enhances angiogenesis via the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for MMP2-I1.
Cell Culture
-
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs): Cultured in osteogenic differentiation medium (ODM) which consists of α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 mM β-glycerophosphate, 50 µg/mL L-ascorbic acid, and 100 nM dexamethasone.
-
Human Vascular Endothelial Cells (HUVECs): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Cell Migration Assays
-
Scratch Wound Assay:
-
HUVECs are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Cells are washed with PBS to remove detached cells.
-
The medium is replaced with fresh medium containing different concentrations of MMP2-I1.
-
Images of the scratch are captured at 0 and 24 hours to assess cell migration into the wound area.
-
-
Transwell Assay:
-
HUVECs are seeded in the upper chamber of a Transwell insert (8 µm pore size).
-
The lower chamber is filled with medium containing MMP2-I1 as a chemoattractant.
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
Western Blot Analysis
-
Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-p38, HIF-1α, RUNX2, VEGF) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
-
Rat Tibial Defect Model:
-
A critical-sized bone defect is created in the tibia of rats.
-
The defect is filled with a scaffold material soaked with either vehicle control or MMP2-I1.
-
Bone formation is assessed at various time points using micro-CT imaging and histological analysis.
-
-
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model:
-
Female mice undergo either a sham operation or bilateral ovariectomy.
-
After a period to allow for bone loss to occur, mice are treated with MMP2-I1 or vehicle control.
-
Bone mineral density and bone microarchitecture are analyzed using micro-CT.
-
Pharmacokinetics
There is a significant lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of MMP2-I1. While it is stated to be orally active in animal models, detailed parameters such as bioavailability, plasma concentration-time profiles, tissue distribution, metabolic pathways, and excretion routes have not been reported in the reviewed literature.[2]
Conclusion and Future Directions
MMP-2 Inhibitor 1 (this compound) demonstrates interesting biological activities, particularly in promoting osteogenesis and angiogenesis through the p38/MAPK and HIF-1α pathways, respectively. The available in vitro and in vivo data suggest its potential as a therapeutic agent for bone regeneration. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is currently lacking. Future research should focus on:
-
Detailed ADME studies: To characterize its absorption, distribution, metabolism, and excretion profiles.
-
Pharmacodynamic assessments: Including dose-response relationships in relevant in vivo models and target engagement studies.
-
Selectivity profiling: To determine its inhibitory activity against a broader panel of MMPs and other proteases.
-
Toxicology studies: To assess its safety profile for potential clinical development.
A thorough investigation of these aspects is crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
Selectivity of MMP-2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of inhibitors targeting Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. While a specific, universally cataloged inhibitor designated "Mmp2-IN-1" with a comprehensive public selectivity profile could not be identified through extensive searches, this document synthesizes available data for representative MMP-2 inhibitors and outlines the methodologies used to determine their selectivity.
Understanding MMP-2 and the Importance of Selective Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. MMP-2, also known as gelatinase A, primarily degrades type IV collagen, a major component of basement membranes. Its activity is crucial in processes requiring ECM remodeling. However, dysregulation of MMP-2 activity is associated with numerous diseases, making it a significant therapeutic target.
Selective inhibition of MMP-2 is paramount in drug development to minimize off-target effects. Many MMPs share structural similarities in their catalytic domains, leading to challenges in developing inhibitors that can discriminate between different family members. Non-selective MMP inhibition can lead to adverse effects, as other MMPs play essential roles in maintaining tissue homeostasis.
Quantitative Selectivity of Representative MMP-2 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. Selectivity is determined by comparing the IC50 or Ki value for the target enzyme (MMP-2) to those for other MMPs. The following table summarizes the available quantitative data for inhibitors identified as "MMP-2 Inhibitor I" or similar designations in the public domain. It is important to note that "this compound" does not appear to be a standardized name for a single chemical entity.
| Inhibitor Name/Identifier | MMP Target | IC50 / Ki | Selectivity Notes |
| MMP-2 Inhibitor I | MMP-2 | Ki = 1.6 µM | Data on selectivity against other MMPs is not readily available. This inhibitor is chemically identified as N-hydroxy-9Z-octadecenamide.[1] |
| MMP-2/MMP-9-IN-1 | MMP-2 | IC50 = 0.31 µM | A dual inhibitor, also potent against MMP-9 (IC50 = 0.24 µM).[2] |
Note: The lack of comprehensive data for a single, specific "this compound" highlights the fragmented nature of publicly available information for some research compounds.
Experimental Protocols for Determining MMP Inhibitor Selectivity
The determination of an inhibitor's selectivity profile involves a series of biochemical assays. The general workflow and a common assay methodology are described below.
General Workflow for Selectivity Profiling
Fluorogenic Substrate-Based Enzymatic Assay
This is a widely used method to measure MMP activity and the potency of inhibitors.
1. Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
2. Materials:
-
Recombinant human MMP enzymes (MMP-2 and other MMPs for selectivity panel)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
Microplate reader capable of fluorescence detection
3. Procedure:
-
Enzyme Activation: If the recombinant MMP is in its pro-form (pro-MMP), it needs to be activated. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or a serine protease like trypsin, followed by inactivation of the activator.
-
Reaction Setup: In a 96-well microplate, set up the following reactions:
-
Enzyme Control: Active MMP enzyme, assay buffer, and solvent control.
-
Inhibitor Test: Active MMP enzyme, assay buffer, and various concentrations of the test inhibitor.
-
Positive Control: Active MMP enzyme, assay buffer, and the positive control inhibitor.
-
Blank: Assay buffer and substrate only (to measure background fluorescence).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore used.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
4. Selectivity Determination: Repeat the assay for a panel of different MMPs. The selectivity of the inhibitor for MMP-2 is determined by comparing its IC50 value for MMP-2 with the IC50 values obtained for other MMPs. A significantly lower IC50 for MMP-2 indicates selectivity.
Signaling Pathways Associated with MMP-2 Inhibition
Research on a compound referred to as "MMP-2 inhibitor 1 (MMP2-I1)" has suggested its involvement in specific signaling pathways related to osteogenesis and angiogenesis.
p38/MAPK Signaling Pathway in Osteogenesis
Studies have indicated that MMP-2 inhibition can promote the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.
HIF-1α Signaling Pathway in Angiogenesis
The same research suggests that MMP-2 inhibition enhances angiogenesis in human vascular endothelial cells (HUVECs) via the hypoxia-inducible factor (HIF)-1α signaling pathway.
Conclusion
While the specific inhibitor "this compound" lacks a clear, singular identity with a comprehensive public selectivity profile, the principles and methodologies for determining MMP-2 inhibitor selectivity are well-established. The development of highly selective MMP-2 inhibitors remains a critical goal for therapeutic intervention in a range of diseases. This guide provides researchers and drug development professionals with a foundational understanding of the available data for representative inhibitors and the experimental protocols necessary to assess the selectivity of novel compounds targeting MMP-2. The elucidation of signaling pathways affected by MMP-2 inhibition further opens new avenues for understanding the broader biological consequences of targeting this enzyme.
References
Mmp2-IN-1: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research concerning the therapeutic potential of Mmp2-IN-1, a moderate potency inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Value | Cell Line/Model | Source |
| MMP-2 Inhibition | |||
| IC50 | 6.8 µM | Enzyme Assay | |
| Antiproliferative Activity | |||
| IC50 | 0.07 µM | MDA-MB-231 (Human Breast Cancer) | |
| IC50 | 0.11 µM | A549 (Human Lung Cancer) | |
| IC50 | 0.18 µM | HeLa (Human Cervical Cancer) | |
| IC50 | > 10 µM | HepG2 (Human Liver Cancer) | |
| Apoptosis Induction | |||
| Early-stage Apoptosis | 4.66% to 10.9% | MDA-MB-231 (at 10 µM) | |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant | Metastatic 4T1 Murine Breast Cancer Model (10 mg/kg, IP, daily for 14 days) | |
| Acute Toxicity | |||
| Mortality Rate | 0% | Mice (100 mg/kg, single IP dose) | |
| Mortality Rate | 30% | Mice (150 mg/kg, single IP dose) | |
| Mortality Rate | 50% | Mice (200 mg/kg, single IP dose) | |
| Mortality Rate | 60% | Mice (250 mg/kg, single IP dose) |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cellular processes such as osteogenesis and angiogenesis.
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
Cell Proliferation Assay (CCK-8)
This protocol is based on the finding that this compound's effect on human Bone Marrow Mesenchymal Stem Cells (hBMSCs) proliferation was assessed.
Objective: To determine the effect of this compound on the proliferation of hBMSCs.
Materials:
-
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed hBMSCs in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.17 µM, 1.7 µM, 17 µM) for 1, 3, and 7 days. A vehicle control (e.g., DMSO) should be included.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell proliferation is determined by comparing the absorbance of treated cells to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI)
This protocol is designed to quantify the induction of apoptosis by this compound in cancer cells.
Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine model.
Objective: To assess the in vivo therapeutic potential of this compound in a metastatic breast cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
4T1 murine breast cancer cells
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Inject 4T1 cells subcutaneously into the mammary fat pad of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for 14 days.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Monitor mice for any signs of toxicity throughout the study.
Western Blot for p38 MAPK Activation
This protocol describes the detection of p38 MAPK activation through the analysis of its phosphorylation status.
Objective: To determine if this compound treatment leads to the phosphorylation of p38 MAPK.
Materials:
-
hBMSCs
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture hBMSCs and treat with this compound (e.g., 1.7-17 µM) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Understanding the enzymatic inhibition of MMP-2 by Mmp2-IN-1
An In-depth Technical Guide to the Enzymatic Inhibition of Matrix Metalloproteinase-2 (MMP-2) by Mmp2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in degrading extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Dysregulation and overexpression of MMP-2 are strongly associated with pathological processes such as tumor invasion, metastasis, and angiogenesis.[3][4][5] Consequently, MMP-2 has emerged as a significant therapeutic target for cancer and other diseases.[6] This document provides a comprehensive technical overview of the enzymatic inhibition of MMP-2 by a representative potent inhibitor, referred to herein as this compound. This guide consolidates quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and visual representations of the underlying biochemical mechanisms and pathways.
Note on Nomenclature: The specific designation "this compound" is not uniquely identified in the scientific literature. This guide synthesizes data from several potent and selective inhibitors commonly referred to as "MMP-2 Inhibitor I" or similar variations, such as "MMP-2/9-IN-1" and "ARP100". The presented data is representative of this class of inhibitors.
Quantitative Inhibition Data
The inhibitory potency of compounds against MMP-2 is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize the quantitative data for representative MMP-2 inhibitors.
Table 1: IC₅₀ Values of Selected MMP-2 Inhibitors
| Inhibitor Name/Alias | Target(s) | IC₅₀ Value (MMP-2) | Reference Compound(s) |
| MMP-2/9-IN-1 | MMP-2, MMP-9 | 56 nM | MMP-9 (38 nM) |
| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | 310 nM | MMP-9 (240 nM) |
| ARP100 | MMP-2 | 12 nM | MMP-3 (4.5 µM), MMP-7 (50 µM) |
Data sourced from multiple studies.[7][8][9]
Table 2: Inhibition Constant (Kᵢ) for MMP-2 Inhibitor I
| Inhibitor Name/Alias | Target | Kᵢ Value |
| MMP-2 Inhibitor I (OA-Hy) | MMP-2 | 1.7 µM |
Data sourced from MedchemExpress.[10]
Mechanism of Action
This compound and similar small molecule inhibitors typically function by targeting the catalytic domain of the MMP-2 enzyme. MMPs are zinc-dependent, and the catalytic mechanism requires a zinc ion (Zn²⁺) in the active site.[3][11] These inhibitors often contain a zinc-binding group (ZBG) that chelates this essential zinc ion, rendering the enzyme inactive.[3][8] By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of natural MMP-2 substrates like type IV collagen.
Caption: Mechanism of MMP-2 inhibition by this compound.
Experimental Protocols
Assessing the inhibitory effect of compounds on MMP-2 activity is crucial. Gelatin zymography is a widely used and sensitive technique for this purpose.[12][13]
Protocol: Gelatin Zymography for MMP-2 Inhibition Assay
This method detects the gelatinolytic activity of MMP-2 in biological samples, such as conditioned cell culture media.[14]
1. Sample Preparation:
-
Culture cells (e.g., HT-29 colon cancer cells) to 70-80% confluency.
-
Wash cells twice with serum-free media.
-
Treat cells with varying concentrations of this compound in serum-free media for a predetermined time (e.g., 24-48 hours).
-
Collect the conditioned media.
-
Centrifuge the media to remove cells and debris.
-
Determine the protein concentration of each sample for equal loading.
2. Gel Electrophoresis:
-
Prepare a 7.5% or 10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin.[15]
-
Mix samples with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 125 mM Tris-HCl, pH 6.8). Do not heat or add reducing agents like β-mercaptoethanol, as this would denature the enzyme.[12]
-
Load equal amounts of protein per lane. Include a molecular weight marker and a positive control (active MMP-2).
-
Run the gel at 150V at 4°C until the dye front reaches the bottom.[15]
3. Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow the enzyme to renature.[14]
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM CaCl₂, 2 M NaCl) at 37°C for 18-24 hours.[12] This allows the active MMP-2 to digest the gelatin in the gel.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[15]
-
Destain the gel with a solution of 10% acetic acid and 5% methanol until clear bands appear against a dark blue background.[12]
-
Areas of gelatin degradation by MMP-2 will appear as clear, unstained bands. The pro- and active forms of MMP-2 can be distinguished by their different molecular weights.
5. Data Analysis:
-
Image the gel and quantify the band intensity using densitometry software.
-
The reduction in the intensity of the clear bands in inhibitor-treated samples compared to the untreated control indicates the inhibitory activity of this compound.
Caption: Experimental workflow for Gelatin Zymography.
Impact on Cellular Signaling and Processes
Inhibition of MMP-2 has profound effects on cellular behavior, primarily by preventing the degradation of the ECM, which is a critical step in cell migration and invasion.[16][17][18] Elevated MMP-2 activity is often driven by oncogenic signaling pathways. Conversely, inhibiting MMP-2 can disrupt these metastatic processes.
One such regulatory network involves the Src and ERK1/2 signaling pathways. Activation of these pathways can lead to the upregulation of MMP-2 expression.[16] By inhibiting MMP-2 activity, this compound can block the final step in this pro-invasive cascade, leading to a reduction in cancer cell motility and invasion, even if the upstream signaling remains active.
Caption: Effect of this compound on a pro-invasive signaling pathway.
Conclusion
This compound represents a class of potent inhibitors targeting MMP-2, a key enzyme in cancer progression and other pathologies. Through mechanisms such as zinc chelation at the active site, these compounds effectively block the degradation of the extracellular matrix. The efficacy of these inhibitors can be robustly determined using established biochemical assays like gelatin zymography. By disrupting the downstream effects of pro-invasive signaling cascades, the inhibition of MMP-2 holds significant promise as a therapeutic strategy to reduce cell migration and invasion, thereby impeding tumor metastasis. Further research and development of highly selective MMP-2 inhibitors remain a critical focus for drug development professionals.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 3. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Seeking for Non-Zinc-Binding MMP-2 Inhibitors: Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. PRL1 promotes cell migration and invasion by increasing MMP2 and MMP9 expression through Src and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Matrix metalloproteinase-2 contributes to cancer cell migration on collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Mmp2-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of Mmp2-IN-1, a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMP-2, a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix and is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the implicated signaling pathways to offer a thorough understanding of the current in vitro evidence for this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound, focusing on its effects on cell viability, osteogenic differentiation, and MMP activity.
Table 1: Effect of this compound on Cell Viability of human Bone Marrow Mesenchymal Stem Cells (hBMSCs)
| Concentration of this compound | Incubation Time (Days) | Cell Viability (relative to control) |
| Various Concentrations | 1, 3, and 7 | No significant effect on hBMSC proliferation was observed.[4] |
Data presented is a qualitative summary from the cited study, which states no significant impact on proliferation was found using CCK-8 and EdU-555 assays.
Table 2: Effect of this compound on Osteogenic Differentiation of hBMSCs
| Parameter | This compound Concentration | Observation |
| OSX Protein Expression | Dose-dependent increase | Enhanced osteogenic differentiation of hBMSCs.[5] |
| ALP Activity | Not specified | Increased compared to control.[5] |
| Calcium Deposits | Not specified | Increased compared to control.[5] |
Table 3: Inhibitory Effect of this compound on MMP Activity
| Enzyme | Cell Line | This compound Concentration | Result |
| MMP-2 | hBMSCs | Different concentrations | Inhibitory effects were assessed.[4] |
| MMP-9 | hBMSCs | Different concentrations | Inhibitory effects were assessed.[4] |
Specific IC50 or percentage inhibition values were not detailed in the provided search results, but the studies confirm an inhibitory assessment was performed.
Key Experimental Protocols
This section details the methodologies employed in the foundational in vitro studies of this compound.
Cell Viability and Proliferation Assays
-
Cell Lines: Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) and Human Umbilical Vein Endothelial Cells (HUVECs).[4][5]
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.[4]
-
Treatment: this compound was added to the wells at various concentrations and incubated for specified durations (e.g., 1, 3, and 7 days).[4]
-
Cell Counting Kit-8 (CCK-8) Assay: Cell viability was quantified using the CCK-8 assay (Dojindo Laboratories, Shanghai, China) according to the manufacturer's instructions.[4]
-
EdU-555 Fluorescence Staining: Cell proliferation was also assessed using the EdU-555 fluorescence staining kit (Beyotime, Shanghai, China) following the manufacturer's protocol.[4]
Osteogenic Differentiation Assay
-
Cell Line: hBMSCs.[5]
-
Culture Conditions: hBMSCs were cultured in osteogenic differentiation medium (ODM) in the presence of different concentrations of this compound.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteogenesis, was measured.
-
Alizarin Red S Staining: Calcium deposits, a marker of late-stage osteogenic differentiation, were visualized by Alizarin Red S staining.
-
Western Blot Analysis: The protein expression levels of key osteogenic markers, such as Runt-related transcription factor 2 (RUNX2), Collagen Type I Alpha 1 Chain (COL1A1), and Osterix (OSX), were determined by Western blotting.[5]
MMP-2 and MMP-9 Activity Assay
-
Cell Line: hBMSCs.[4]
-
Seeding and Treatment: Cells were seeded in 96-well plates (5,000 cells/well), cultured for 24 hours, and then treated with this compound at different concentrations in ODM for 3 days.[4]
-
Activity Measurement: The enzymatic activities of MMP-2 and MMP-9 were measured using the MMP-2 Biotrak Activity Assay System (GE Life, Shanghai, China) and the MMP-9 Inhibitor Screening Assay Kit (Abcam, Shanghai, China), respectively, following the manufacturers' instructions.[4]
Signaling Pathways and Mechanisms of Action
Preliminary studies indicate that this compound exerts its pro-osteogenic and pro-angiogenic effects through the modulation of specific signaling pathways.
This compound-Induced Osteogenesis via the p38/MAPK Signaling Pathway
This compound has been shown to promote the osteogenic differentiation of hBMSCs by activating the p38/mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][5]
Caption: this compound promotes osteogenesis through p38/MAPK activation.
This compound-Induced Angiogenesis via the HIF-1α Signaling Pathway
In addition to its effects on bone formation, this compound has been observed to enhance angiogenesis in HUVECs through the hypoxia-inducible factor (HIF)-1α signaling pathway.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Roles of MT1-MMP and MMP-2: Beyond the Extracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 5. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mmp2-IN-1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp2-IN-1 is a chemical compound investigated for its role as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, cancer cell invasion, and angiogenesis. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on enzymatic and cell-based assays. It is intended to guide researchers in the accurate assessment of the inhibitor's potency and mechanism of action.
Introduction
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Dysregulation of MMP-2 activity is associated with numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, inhibitors of MMP-2, such as this compound, are valuable tools for both basic research and therapeutic development. This document outlines two standard in vitro methods to characterize the inhibitory activity of this compound: a fluorogenic peptide substrate assay for quantitative determination of enzymatic inhibition and gelatin zymography for the visualization of gelatinolytic activity.
Data Presentation
The inhibitory potency of this compound and related compounds is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro inhibitory activities.
| Compound Name | Target | IC50 Value | Assay Type |
| This compound | MMP-2 | 6.8 µM[1] | Biochemical Assay |
| MMP-2/MMP-9-IN-1 | MMP-2 | 0.31 µM[2] | Biochemical Assay |
| MMP-9 | 0.24 µM[2] | Biochemical Assay | |
| MMP-2/9-IN-1 (Compound 4a) | MMP-2 | 56 nM[3] | Biochemical Assay |
| MMP-9 | 38 nM[3] | Biochemical Assay |
Signaling Pathways
MMP-2 inhibitors can influence various downstream signaling pathways. The diagram below illustrates a potential mechanism of action where inhibition of MMP-2 can modulate cellular processes like osteogenesis and angiogenesis through the p38/MAPK and HIF-1α pathways.
Caption: this compound inhibits MMP-2, potentially modulating p38/MAPK and HIF-1α signaling pathways.
Experimental Protocols
Fluorogenic Peptide Substrate Assay for IC50 Determination
This protocol describes a continuous, fluorescence-based assay to determine the IC50 value of this compound against purified MMP-2. The assay utilizes a quenched fluorogenic peptide substrate that fluoresces upon cleavage by MMP-2.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant MMP-2 and fluorogenic substrate in Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (MMP-2 without inhibitor) and a negative control (Assay Buffer only).
-
Add the diluted MMP-2 enzyme solution to all wells except the negative control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~328 nm and emission at ~393 nm. Record data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography for Assessing MMP-2 Inhibition
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2. This method allows for the visualization of both the pro- and active forms of the enzyme and can be used to assess the inhibitory effect of this compound in a semi-quantitative manner.
Experimental Workflow:
Caption: Workflow for assessing MMP-2 inhibition using gelatin zymography.
Materials:
-
Cells or tissues expressing MMP-2
-
This compound
-
SDS-PAGE equipment
-
10% Polyacrylamide gels containing 0.1% gelatin
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Renaturing Buffer: 2.5% Triton X-100 in water
-
Development Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Collect conditioned media or prepare cell/tissue lysates.
-
Determine the protein concentration of the samples.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in Development Buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
The intensity of the bands can be quantified using densitometry to assess the level of MMP-2 activity and its inhibition by this compound. A decrease in the intensity of the clear band in the presence of this compound indicates inhibition.
-
References
Application Notes and Protocols for In Vivo Studies of MMP2-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of MMP2-IN-1, a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in mouse models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its In Vivo Applications
Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. This compound is a selective inhibitor of MMP-2, showing potential as a therapeutic agent in preclinical studies. In vivo studies in mouse models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile.
One key application of this compound has been demonstrated in a mouse model of osteoporosis, where it was shown to prevent bone loss and promote angiogenesis.[1][2][3] These findings suggest its potential for research in bone regeneration and related disorders.
Data Presentation: In Vivo Experimental Parameters for MMP-2 Inhibitors
The following tables summarize quantitative data for the in vivo use of this compound and other relevant selective MMP-2 inhibitors in mouse models.
Table 1: In Vivo Experimental Design for this compound in a Mouse Model of Osteoporosis [1][4]
| Parameter | Details |
| Inhibitor | MMP-2 Inhibitor 1 (this compound) |
| Mouse Model | Ovariectomy-induced (OVX) osteoporosis |
| Mouse Strain | C57BL/J6, female, 8 weeks old |
| Dosage | 2 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | Phosphate-Buffered Saline (PBS) |
| Dosing Frequency | Twice per week |
| Treatment Duration | 6 weeks |
| Primary Endpoints | Bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp) via micro-CT; Histological analysis (H&E, Masson staining); Angiogenesis assessment (CD31 and EMCN immunofluorescence) |
Table 2: Examples of In Vivo Experimental Designs for Other Selective MMP-2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| SB-3CT | Ischemic Stroke | 25 mg/kg | Intravenous (i.v.) | Single injection | [5] |
| SB-3CT | Melanoma & Lung Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 9-15 days | [6] |
| SB-3CT | Prostate Cancer Bone Metastasis | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 5 weeks | [7] |
| Anti-MMP-2 Monoclonal Antibody | Hepatic Ischemia/Reperfusion | 3 mg/kg | Intravenous (i.v.) | Single injection at reperfusion | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a mouse model of osteoporosis.
Ovariectomy-Induced Osteoporosis Mouse Model
This protocol describes the induction of osteoporosis in mice, a model used to evaluate the efficacy of this compound in preventing bone loss.[1]
Materials:
-
8-week-old female C57BL/J6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Sutures
Procedure:
-
Anesthetize the mice using an appropriate anesthetic.
-
Make a dorsal midline skin incision caudal to the rib cage.
-
Locate the ovaries in the retroperitoneal space.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Remove both ovaries (ovariectomy, OVX).
-
For the sham control group, perform the same surgical procedure without removing the ovaries.
-
Close the muscle layer and skin with sutures.
-
Allow the mice to recover for a designated period before starting the treatment.
Preparation and Administration of this compound
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute to the final concentration in sterile PBS. The final vehicle should be PBS.
-
For the treatment group, administer 2 mg/kg of this compound via intraperitoneal injection.[1][4]
-
For the vehicle control group, administer an equivalent volume of PBS.
-
Repeat the injections twice a week for the entire 6-week study period.
Assessment of MMP-2 Activity (Gelatin Zymography)
Gelatin zymography is a common method to assess the activity of MMP-2 in tissue samples.
Materials:
-
Tissue homogenates (e.g., from bone or tumor)
-
SDS-PAGE gels containing gelatin (1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 200 mM NaCl, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein extracts from tissue samples.
-
Separate the proteins on a gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 20 hours to allow for gelatin degradation by MMPs.[10]
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
MMP-2 activity will appear as clear bands on a blue background, which can be quantified by densitometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving MMP-2 and a typical experimental workflow for in vivo studies with this compound.
Caption: MMP-2 activation and signaling pathway with the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo evaluation of this compound in a mouse model.
References
- 1. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinase-2 (MMP-2) Gene Deletion Enhances MMP-9 Activity, Impairs PARP-1 Degradation, and Exacerbates Hepatic Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARP-100 | MMP | TargetMol [targetmol.com]
Application Notes and Protocols for Mmp2-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mmp2-IN-1
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of the basement membrane.[1][2] The activity of MMP-2 is crucial for normal physiological processes like tissue remodeling, embryonic development, and angiogenesis.[2][3] However, its overexpression is strongly associated with the pathology of various diseases, including cancer.[1][4] In oncology, elevated MMP-2 activity facilitates tumor invasion, metastasis, and angiogenesis by breaking down the physical barriers of the ECM.[5][6][7]
This compound is a potent, cell-permeable inhibitor of MMP-2.[8] It exhibits remarkable antiproliferative activity against certain cancer cells by inducing cell cycle arrest and apoptosis.[9] Its mechanism of action is believed to involve the chelation of the zinc ion essential for the catalytic activity of the MMP-2 enzyme, thereby blocking its function.[6] These characteristics make this compound a valuable tool for investigating the role of MMP-2 in cancer biology and for preclinical studies in drug development.
MMP-2 Activation and Signaling Pathway
MMP-2 is typically secreted as an inactive zymogen, proMMP-2. Its activation is a tightly regulated, multi-step process that often occurs on the cell surface. A key pathway involves the formation of a ternary complex between proMMP-2, Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), and a membrane-bound MMP, most notably Membrane Type 1-MMP (MT1-MMP).[10][11] An active MT1-MMP then cleaves the pro-domain of MMP-2, yielding the active enzyme which can degrade ECM components, promoting cell invasion and migration.[11] this compound targets the active form of MMP-2, inhibiting its downstream effects.
References
- 1. sinobiological.com [sinobiological.com]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP-2 Inhibitor I [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Selective MMP-2 Inhibitor in Animal Studies
Disclaimer: The specific compound "Mmp2-IN-1" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on established methodologies and data from studies on other selective Matrix Metalloproteinase-2 (MMP-2) inhibitors. Researchers should adapt these guidelines to the specific characteristics of their inhibitor of interest.
Introduction
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, embryonic development, and wound healing. However, dysregulated MMP-2 activity is associated with numerous pathological conditions such as cancer metastasis, angiogenesis, and inflammation.[1][4][5] Consequently, selective inhibition of MMP-2 presents a promising therapeutic strategy for these diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal dosage and evaluating the efficacy of a selective MMP-2 inhibitor in preclinical animal studies.
Mechanism of Action and Signaling Pathway
MMP-2 is secreted as an inactive zymogen, pro-MMP-2. Its activation is a multi-step process primarily occurring on the cell surface. Membrane Type 1-MMP (MT1-MMP) forms a complex with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). This complex then binds to the C-terminal hemopexin domain of pro-MMP-2, tethering it to the cell surface. An adjacent, uninhibited MT1-MMP molecule then cleaves the pro-domain of pro-MMP-2, leading to its full activation.[2][6][7][8]
Activated MMP-2 can then cleave various ECM substrates, facilitating cell migration and invasion. The signaling pathways that regulate MMP-2 expression and activation are complex and can be stimulated by growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), often involving pathways like PI3K/Akt and MAPK.[1]
Quantitative Data from Preclinical Studies of MMP Inhibitors
The optimal dosage of a novel MMP-2 inhibitor must be determined empirically. The following table summarizes dosages and administration routes of various MMP inhibitors from published animal studies, which can serve as a starting point for dose-range finding studies.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Key Findings |
| AZD3342 | Rat (Mammary Adenocarcinoma) | 20 mg/kg (twice daily) | Oral Gavage | Delayed onset of severe diarrhea caused by methotrexate and suppressed tumor growth.[2][8] |
| SB-3CT | Rat (Pre-eclampsia Model) | 25, 50, 75 mg/kg/day | Intraperitoneal | Decreased blood pressure and improved vascular remodeling.[6][7] |
| SB-3CT | Mouse (Melanoma and Lung Cancer) | Not specified | Intraperitoneal | Reduced tumor burden and improved survival by promoting anti-tumor immunity.[3] |
| SB-3CT | SCID Mouse (Prostate Cancer) | 50 mg/kg (every other day) | Intraperitoneal | Inhibited intraosseous tumor growth.[4] |
| Prinomastat (AG3340) | Mouse (Human Fibrosarcoma) | 50 mg/kg/day | Intraperitoneal | Good tumor growth inhibition.[9] |
| Prinomastat (AG3340) | Mouse (Lung Cancer) | 100 mg/kg | Not specified | Reduced incidence of kidney metastasis.[10] |
| Generic MMP-2i | Mouse (Endometriosis Model) | 20 mg/kg | Not specified | Reduced the number of endometriotic lesions.[11] |
Experimental Protocols
A typical experimental workflow for evaluating a selective MMP-2 inhibitor in an animal model is depicted below.
Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicity of the MMP-2 inhibitor.
Protocol:
-
Use a small cohort of healthy animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Administer single escalating doses of the inhibitor via the intended therapeutic route (e.g., oral gavage, intraperitoneal injection).
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 72 hours post-administration.
-
Perform gross necropsy and histopathological examination of major organs for any signs of toxicity.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
The choice of animal model is critical and should be relevant to the therapeutic indication. Protocols for establishing orthotopic pancreatic cancer and endometriosis models are provided as examples.
4.2.1. Orthotopic Pancreatic Cancer Mouse Model
Protocol:
-
Culture a murine pancreatic cancer cell line (e.g., Pan02).
-
Anesthetize C57BL/6 mice (e.g., with ketamine/xylazine).
-
Perform a laparotomy to expose the pancreas.
-
Inject 1 x 10^6 Pan02 cells suspended in 50 µL of a 1:1 mixture of media and Matrigel into the tail of the pancreas.[12][13][14]
-
Suture the abdominal wall and skin.
-
Allow tumors to establish for a predetermined period (e.g., 7 days) before initiating treatment.
4.2.2. Endometriosis Mouse Model
Protocol:
-
Obtain uterine tissue from donor female mice.
-
Mechanically mince the uterine tissue into small fragments.
-
Anesthetize recipient female mice.
-
Suture the uterine fragments to the peritoneal wall or inject them into the peritoneal cavity.[15]
-
Allow endometriotic lesions to develop for a specified time (e.g., 2-4 weeks) before starting treatment.[16]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the MMP-2 inhibitor.
Protocol:
-
Administer a single dose of the inhibitor to a cohort of mice or rats via the intended therapeutic route.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via serial bleeding techniques (e.g., submandibular or saphenous vein).[17]
-
Process blood to obtain plasma and store at -80°C.
-
At the final time point, euthanize the animals and collect major organs (liver, kidney, tumor, etc.).
-
Analyze the concentration of the inhibitor in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
4.4.1. Gelatin Zymography
Objective: To assess the enzymatic activity of MMP-2 in tissue samples.
Protocol:
-
Homogenize harvested tissues (e.g., tumor, endometriotic lesion) in a non-reducing lysis buffer.
-
Determine the protein concentration of the tissue lysates.
-
Separate equal amounts of protein on a non-reducing SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL).[18]
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow for protein renaturation.
-
Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
4.4.2. Western Blotting
Objective: To determine the protein expression levels of total and active MMP-2.
Protocol:
-
Prepare tissue lysates as for zymography.
-
Separate proteins by SDS-PAGE under reducing conditions and transfer them to a nitrocellulose or PVDF membrane.[19][20][21]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with a primary antibody specific for MMP-2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion
The successful preclinical evaluation of a selective MMP-2 inhibitor requires a systematic approach, beginning with dose-range finding and toxicity studies, followed by efficacy testing in a disease-relevant animal model. Pharmacokinetic analysis is crucial to understand the drug's behavior in vivo. Finally, ex-vivo techniques such as gelatin zymography and Western blotting are essential to confirm the on-target effect of the inhibitor. The protocols and data presented herein provide a solid foundation for designing and executing robust animal studies for novel MMP-2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. MMP2 - Wikipedia [en.wikipedia.org]
- 3. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 6. Structure of human pro-matrix metalloproteinase-2: activation mechanism revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Selective involvement of TIMP-2 in the second activational cleavage of pro-MMP-2: refinement of the pro-MMP-2 activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 10. Chemotherapy induced gastrointestinal toxicity in rats: involvement of mitochondrial DNA, gastrointestinal permeability and cyclooxygenase -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinsurggroup.us [clinsurggroup.us]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Gelatin Zymography for the Assessment of MMP-2 Activity Using MMP2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes[1][2][3]. Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis[1][2]. However, its dysregulation and overexpression are implicated in numerous pathological processes, including tumor invasion, metastasis, and arthritis[2][3]. MMP-2 is secreted as an inactive zymogen (pro-MMP-2) and requires proteolytic cleavage for activation[1][3]. Given its role in disease progression, MMP-2 has emerged as a significant therapeutic target.
Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases like MMP-2[1][3][4]. This method involves the separation of proteins by SDS-PAGE on a polyacrylamide gel copolymerized with gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the renatured MMPs to digest the gelatin. Areas of enzymatic activity appear as clear bands against a dark blue background after staining with Coomassie Brilliant Blue[4][5]. This technique can distinguish between the pro- and active forms of MMP-2 based on their molecular weights[1].
This document provides a detailed protocol for performing gelatin zymography to assess the inhibitory effect of MMP2-IN-1, a representative small molecule inhibitor of MMP-2.
Data Presentation
The inhibitory effect of a compound on MMP-2 activity can be quantified by densitometric analysis of the zymogram bands. The following table summarizes representative quantitative data for an MMP-2 inhibitor, demonstrating a dose-dependent inhibition of MMP-2 activity.
Note: "this compound" is used here as a representative name for a specific MMP-2 inhibitor. The data presented below is based on a study using a natural extract and illustrates the type of quantitative results that can be obtained. Researchers should generate their own dose-response curves for their specific inhibitor.
| Inhibitor Concentration | % Inhibition of MMP-2 Activity (relative to control) |
| 0 µg/mL (Control) | 0% |
| 10 µg/mL | ~20%[6] |
| 50 µg/mL | ~50%[6] |
| 100 µg/mL | ~70%[6] |
| 500 µg/mL | 100% (Complete Inhibition)[6] |
Experimental Protocols
This section details the methodology for conducting gelatin zymography to evaluate the efficacy of this compound.
Preparation of Conditioned Media
-
Culture cells of interest (e.g., HT-1080 fibrosarcoma cells, which constitutively express MMP-2) in complete growth medium until they reach 70-80% confluency.
-
Wash the cells twice with serum-free medium to remove any endogenous MMPs and inhibitors present in the fetal bovine serum.
-
Incubate the cells in serum-free medium for 24-48 hours to allow for the secretion of MMPs into the medium.
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any cells and debris.
-
Transfer the supernatant to a fresh tube. The conditioned medium can be concentrated using centrifugal filter units if a higher concentration of MMPs is required.
-
Determine the protein concentration of the conditioned medium using a standard protein assay (e.g., Bradford or BCA assay).
Gelatin Zymography Protocol
a. Preparation of Gelatin-Containing Polyacrylamide Gels (for one 10% mini-gel)
-
Separating Gel (10% Acrylamide, 0.1% Gelatin):
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 3.3 mL
-
1 mg/mL Gelatin Solution: 1.0 mL
-
10% SDS: 100 µL
-
10% Ammonium Persulfate (APS): 100 µL
-
TEMED: 10 µL
-
-
Stacking Gel (5% Acrylamide):
-
Deionized Water: 2.7 mL
-
1.0 M Tris-HCl, pH 6.8: 0.5 mL
-
30% Acrylamide/Bis-acrylamide: 0.67 mL
-
10% SDS: 40 µL
-
10% APS: 40 µL
-
TEMED: 4 µL
-
Procedure:
-
Assemble the gel casting apparatus.
-
Prepare the separating gel solution, adding APS and TEMED last to initiate polymerization.
-
Pour the separating gel, leaving space for the stacking gel. Overlay with water-saturated isopropanol to ensure a level surface. Allow to polymerize for 30-60 minutes.
-
Remove the isopropanol and rinse with deionized water.
-
Prepare the stacking gel solution, adding APS and TEMED last.
-
Pour the stacking gel and insert the comb. Allow to polymerize for 30 minutes.
b. Sample Preparation and Electrophoresis
-
Mix 20 µg of protein from the conditioned medium with 4X non-reducing sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.01% bromophenol blue). Do not heat the samples or add reducing agents like β-mercaptoethanol or DTT , as this will irreversibly denature the MMPs.
-
Load the samples into the wells of the gelatin-containing gel. Include a pre-stained molecular weight marker in one lane.
-
Run the gel in 1X running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 120 V at 4°C until the dye front reaches the bottom of the gel.
c. Renaturation, Inhibition, and Development
-
After electrophoresis, carefully remove the gel from the casting plates.
-
Wash the gel twice for 30 minutes each with renaturing buffer (2.5% Triton X-100 in deionized water) with gentle agitation at room temperature. This step removes the SDS and allows the MMPs to renature.
-
Prepare the developing buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).
-
To test the effect of this compound, prepare several batches of developing buffer containing different concentrations of the inhibitor (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). A control incubation should also be performed with a broad-spectrum MMP inhibitor like EDTA (10 mM) to confirm that the observed gelatinolytic activity is from metalloproteinases.
-
Incubate the gel (or slices of the gel for different inhibitor concentrations) in the prepared developing buffers overnight (16-24 hours) at 37°C with gentle agitation.
d. Staining and Destaining
-
After incubation, discard the developing buffer and rinse the gel with deionized water.
-
Stain the gel with Coomassie Brilliant Blue R-250 staining solution (0.5% Coomassie Blue in 40% methanol, 10% acetic acid) for 1-2 hours at room temperature with gentle agitation[7].
-
Destain the gel with destaining solution (40% methanol, 10% acetic acid) until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been digested by MMPs.
e. Imaging and Quantification
-
Image the gel using a gel documentation system.
-
The intensity of the clear bands can be quantified using densitometry software (e.g., ImageJ). The percentage of inhibition can be calculated by comparing the band intensity in the presence of the inhibitor to the control (no inhibitor).
Visualizations
Signaling Pathway for MMP-2 Activation
Caption: MMP-2 is activated on the cell surface through a multi-step process involving MT1-MMP and TIMP-2.
Experimental Workflow for Gelatin Zymography with an Inhibitor
Caption: The workflow outlines the key steps for assessing MMP-2 inhibition using gelatin zymography.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modulation of MMP-2 and MMP-9 in adult human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
Application Notes and Protocols: The Role of Selective MMP-2 Inhibition in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase also known as gelatinase A, plays a critical, yet complex role in the intricate process of wound healing. Its primary function involves the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a key component of basement membranes. While essential for cell migration, tissue remodeling, and angiogenesis during the proliferative phase of healing, excessive or prolonged MMP-2 activity is implicated in the pathophysiology of chronic, non-healing wounds.[1][2] The dysregulation of MMP-2 can lead to the breakdown of newly formed tissue and growth factors, thereby stalling the healing cascade.[1][2]
Selective inhibition of MMP-2, therefore, presents a promising therapeutic strategy to modulate the wound microenvironment and promote effective healing, particularly in chronic wound scenarios. These application notes provide a comprehensive overview of the use of a selective MMP-2 inhibitor in wound healing research, using ARP-100 as a representative compound.
Mmp2-IN-1 (Represented by ARP-100): A Selective MMP-2 Inhibitor
While a specific compound designated "this compound" is not extensively characterized in publicly available wound healing literature, we will utilize ARP-100 as a well-documented, potent, and selective MMP-2 inhibitor to illustrate the principles and protocols of investigating selective MMP-2 inhibition in wound healing. ARP-100 interacts with the S1' pocket of MMP-2, conferring its high affinity and selectivity.[3]
Quantitative Data: Inhibitory Profile of ARP-100
The following table summarizes the inhibitory activity of ARP-100 against various matrix metalloproteinases, highlighting its selectivity for MMP-2.
| MMP Target | IC50 Value | Reference |
| MMP-2 | 12 nM | [3] |
| MMP-9 | 0.2 µM (200 nM) | [3] |
| MMP-3 | 4.5 µM (4500 nM) | [3] |
| MMP-1 | >50 µM | [3] |
| MMP-7 | >50 µM | [3] |
Key Signaling Pathways in MMP-2-Modulated Wound Healing
MMP-2 activity and its inhibition are intertwined with several key signaling pathways that regulate cellular processes crucial for wound repair. The diagram below illustrates a simplified representation of MMP-2's role and the potential impact of its inhibition.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of selective MMP-2 inhibitors like ARP-100 in wound healing research are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating an MMP-2 inhibitor in wound healing studies.
Protocol 1: Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples such as cell culture supernatant or tissue lysates.
Materials:
-
10% SDS-PAGE gel co-polymerized with 0.1% gelatin
-
Samples (cell culture supernatant or tissue homogenates)
-
2x SDS-PAGE non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Mix 20 µL of your sample with non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run at 125V at 4°C until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Development: Incubate the gel in zymogram developing buffer overnight (16-24 hours) at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour at room temperature.
-
Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: Image the gel. Pro-MMP-2 and active MMP-2 will appear as distinct bands (typically around 72 kDa and 62 kDa, respectively). The intensity of the bands can be quantified using densitometry software.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of the MMP-2 inhibitor on the migration of cells, such as keratinocytes or fibroblasts, which is a key process in wound closure.
Materials:
-
Confluent monolayer of cells (e.g., HaCaT keratinocytes or NIH/3T3 fibroblasts) in a 6-well plate
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Culture medium with and without the MMP-2 inhibitor (ARP-100) at various concentrations
-
Microscope with a camera
Procedure:
-
Create the "Wound": Once cells have reached confluence, create a "scratch" in the monolayer using a sterile pipette tip. Alternatively, use a culture insert to create a defined cell-free gap.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing either the vehicle control or the MMP-2 inhibitor at the desired concentrations.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator (37°C, 5% CO2).
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Protocol 3: In Vivo Excisional Wound Healing Model
This protocol describes a common animal model to evaluate the effect of a topically applied MMP-2 inhibitor on wound healing. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice or rats (e.g., C57BL/6 mice)
-
Anesthesia and analgesics
-
Surgical tools (scalpel, scissors, forceps)
-
Biopsy punch (e.g., 6 mm)
-
Topical formulation of the MMP-2 inhibitor (ARP-100) and vehicle control
-
Wound dressing
-
Camera for documentation
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the animal and shave the dorsal surface.
-
Wound Creation: Create one or two full-thickness excisional wounds on the back of each animal using a sterile biopsy punch.
-
Topical Application: Apply the MMP-2 inhibitor formulation or the vehicle control directly to the wound bed.
-
Dressing: Cover the wound with a semi-occlusive dressing.
-
Wound Closure Monitoring: Photograph the wounds daily or every other day. Measure the wound area using image analysis software. Calculate the percentage of wound closure over time.
-
Tissue Harvesting: At predetermined time points (e.g., days 3, 7, 14), euthanize a subset of animals and harvest the entire wound, including a margin of surrounding healthy skin.
-
Downstream Analysis:
-
Histology: Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's Trichrome staining can be used to evaluate collagen deposition.
-
Biochemical Assays: Homogenize a portion of the tissue for analysis of MMP-2 activity by gelatin zymography or for protein expression analysis by Western blotting.
-
Conclusion
The selective inhibition of MMP-2 holds significant therapeutic potential for improving wound healing, especially in chronic conditions characterized by excessive proteolytic activity. The protocols and data presented herein, using ARP-100 as a representative selective MMP-2 inhibitor, provide a robust framework for researchers and drug development professionals to investigate the role of MMP-2 in wound pathophysiology and to evaluate the efficacy of novel inhibitory compounds. Careful and standardized application of these methodologies will be crucial in advancing our understanding and developing new treatments for impaired wound healing.
References
Application Notes and Protocols for Studying Bone Regeneration Using Mmp2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a complex role in bone development and remodeling.[1][2] While its primary function involves the degradation of extracellular matrix components like type IV and V collagen, fibronectin, and elastin, its dysregulation is implicated in various pathological conditions.[3] Interestingly, studies have revealed that both the overexpression and the deficiency of MMP-2 can lead to bone and joint defects, suggesting a nuanced role in skeletal homeostasis.[4][5] Mmp2-IN-1 is a selective inhibitor of MMP-2 that has emerged as a valuable tool for investigating the intricate mechanisms of bone regeneration. Recent research has demonstrated that this compound positively influences both osteogenesis and angiogenesis, two critical processes for effective bone repair.[6][7]
These application notes provide a comprehensive guide for utilizing this compound in bone regeneration studies. They include detailed protocols for key in vitro and in vivo experiments, a summary of expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound promotes bone regeneration through a dual mechanism:
-
Enhanced Osteogenesis: this compound stimulates the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). This process is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.[3][6]
-
Promoted Angiogenesis: The inhibitor enhances the angiogenic capabilities of human vascular endothelial cells (HUVECs). This is achieved via the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[6][7] The formation of new blood vessels is crucial for supplying nutrients and oxygen to the site of bone repair.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on bone regeneration.
Table 1: In Vitro Effects of this compound on hBMSC Osteogenesis
| Concentration of this compound | ALP Activity (relative to control) | Calcium Deposits (relative to control) |
| 0.17 µM | Increased | Increased |
| 1.7 µM | Increased | Markedly Increased |
| 17 µM | Markedly Increased | Increased |
Data adapted from a study on the effects of this compound on hBMSCs.[6]
Table 2: In Vivo Effects of this compound in a Rat Tibial Defect Model (6 weeks post-treatment)
| Treatment Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Blank | Baseline | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | Increased | Decreased |
Data represents a summary of findings from a rat tibial defect model.[6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in bone regeneration.
This compound induced osteogenesis signaling pathway.
This compound induced angiogenesis signaling pathway.
Experimental Protocols
In Vitro Osteogenic Differentiation of hBMSCs
This protocol outlines the steps to assess the effect of this compound on the osteogenic differentiation of human bone marrow mesenchymal stem cells.
In vitro osteogenic differentiation workflow.
Materials:
-
Human bone marrow mesenchymal stem cells (hBMSCs)
-
Adipose-Derived Stem Cell Growth Medium
-
Osteogenic Differentiation Medium (ODM)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
EdU-555 fluorescence staining kit
-
BCIP/NBT Alkaline Phosphatase Color Development Kit
-
ALP Activity Assay Kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed hBMSCs in 96-well plates at a density of 5,000 cells per well and culture for 24 hours in Adipose-Derived Stem Cell Growth Medium.[6]
-
Treatment: Replace the growth medium with ODM containing various concentrations of this compound (e.g., 0.17 µM, 1.7 µM, 17 µM).[6]
-
Cell Viability (Optional): To assess cytotoxicity, incubate cells with this compound for 1, 3, and 7 days and perform a CCK-8 assay. For proliferation, use an EdU-555 fluorescence staining kit.[6]
-
ALP Staining and Activity: After 3 days of culture in ODM with this compound, perform ALP staining using a BCIP/NBT kit and measure ALP activity with a corresponding assay kit according to the manufacturer's instructions.[6]
-
Calcium Deposit Staining: After 8 days of culture, stain for calcium deposits using Alizarin Red S solution to visualize mineralization.[6]
In Vivo Bone Regeneration in a Rat Tibial Defect Model
This protocol describes the creation of a critical-sized tibial defect in a rat model to evaluate the in vivo efficacy of this compound.
In vivo bone regeneration workflow.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agents
-
Surgical instruments
-
Bone drill
-
Biocompatible scaffold (e.g., collagen sponge, hydrogel)
-
This compound
-
Micro-computed tomography (micro-CT) scanner
-
Histology reagents (Hematoxylin and Eosin, Masson's trichrome)
Procedure:
-
Animal Model: Use adult male Sprague-Dawley rats. All procedures should be approved by an Institutional Animal Care and Use Committee.[6]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Create a longitudinal incision over the proximal tibia to expose the bone.
-
Using a bone drill, create a critical-sized defect (e.g., 2 mm diameter) in the metaphysis.
-
-
Implantation:
-
Prepare a biocompatible scaffold loaded with the desired concentration of this compound.
-
Implant the scaffold into the tibial defect.
-
Suture the incision.
-
-
Post-Operative Analysis:
-
At 6 weeks post-surgery, euthanize the animals and harvest the tibias.[6]
-
Micro-CT Analysis: Scan the tibias using a micro-CT scanner to quantify new bone formation. Analyze parameters such as Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[6]
-
Histological Analysis: Decalcify the bone samples, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to visualize tissue morphology and collagen deposition.[6]
-
Conclusion
This compound is a powerful research tool for elucidating the role of MMP-2 in bone regeneration. The provided protocols and data offer a framework for designing and executing experiments to investigate its therapeutic potential. By promoting both osteogenesis and angiogenesis, this compound presents a promising avenue for the development of novel therapies for bone defects and fractures.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Different roles of matrix metalloproteinase 2 in osteolysis of skeletal dysplasia and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of MMP-2 disrupts skeletal and craniofacial development, and results in decreased bone mineralization, joint erosion, and defects in osteoblast and osteoclast growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp2-IN-1 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the remodeling of the extracellular matrix (ECM) in the cardiovascular system. Under pathological conditions such as myocardial infarction (MI), cardiac hypertrophy, and heart failure, the expression and activity of MMP-2 are significantly upregulated.[1][2] This heightened activity contributes to the degradation of ECM components, leading to adverse cardiac remodeling, including ventricular dilation, cardiac rupture, and fibrosis.[2][3] Mmp2-IN-1 and other selective MMP-2 inhibitors have emerged as valuable tools for investigating the pathological roles of MMP-2 and as potential therapeutic agents to mitigate cardiovascular disease progression.[4] These inhibitors offer a targeted approach to modulate MMP-2 activity and study its downstream effects on cardiac structure and function.
This document provides detailed application notes and protocols for the use of this compound and other relevant MMP-2 inhibitors in various cardiovascular disease models. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of these inhibitors.
Data Presentation: Efficacy of MMP-2 Inhibitors in Cardiovascular Disease Models
The following tables summarize quantitative data from key studies investigating the effects of MMP-2 inhibitors in various in vivo and ex vivo models of cardiovascular disease.
Table 1: Effects of MMP-2 Inhibitors on Myocardial Infarction (MI) and Cardiac Rupture
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| TISAM | Mouse (MI induced by left coronary artery ligation) | Oral administration | - Significantly higher survival rate compared to vehicle-treated mice. - Prevented cardiac rupture. - Reduced macrophage infiltration in the infarcted myocardium. | [2] |
| MMPI-1154 | Rat (AMI model: 30 min coronary occlusion, 120 min reperfusion) | 1 µmol/kg, IV, 25th min of ischemia | - Significantly reduced infarct size in normocholesterolemic rats. | [5][6] |
| MMPI-1260 | Rat (AMI model: 30 min coronary occlusion, 120 min reperfusion) | 3 µmol/kg, IV, 25th min of ischemia | - Significantly reduced infarct size in normocholesterolemic rats. | [5][6] |
| Doxycycline | Isolated Perfused Rat Heart (Ischemia-Reperfusion) | 10-100 µmol/L infusion | - Improved recovery of mechanical function during reperfusion. | [7] |
| Carvedilol | Isolated Rat Heart (Ischemia-Reperfusion) | 0.1 µM infusion | - Improved recovery of mechanical function. - Prevented the increase in MMP-2 activity in coronary effluent. - Abolished the decrease in Troponin I levels. | [8] |
Table 2: Effects of MMP-2 Inhibition on Cardiac Hypertrophy and Fibrosis
| Inhibitor/Model | Animal Model | Key Findings | Reference |
| MMP-2 Knockout | Mouse (Pressure overload by transverse aortic constriction) | - Reduced myocyte hypertrophy. - Decreased interstitial fibrosis. | [3] |
| ARP-100 (MMP-2 selective) | Isolated Rat Ventricular Cardiomyocytes | - Enhanced hypertrophic growth (in vitro finding suggesting a complex role of MMP-2 in cardiomyocyte hypertrophy). | [9] |
| Doxycycline | Rat (Two kidney-one clip model of hypertension) | - Prevented the decline in dystrophin levels associated with eccentric hypertrophy. | [10] |
Signaling Pathways and Experimental Workflows
MMP-2 Activation and Downstream Effects in Cardiovascular Disease
MMP-2 is intricately involved in signaling cascades that drive cardiac remodeling. One key pathway involves the activation of transforming growth factor-beta (TGF-β), a potent profibrotic cytokine.[11][12] MMP-2 can cleave the latency-associated peptide (LAP) from the latent TGF-β complex, leading to its activation.[13][14] Activated TGF-β then signals through its receptors to activate the Smad signaling pathway, promoting the transcription of fibrotic genes and leading to collagen deposition and fibrosis.[11][15]
Experimental Workflow for Evaluating this compound in a Myocardial Infarction Model
A typical workflow to assess the efficacy of an MMP-2 inhibitor in a preclinical model of myocardial infarction is outlined below.
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 Activity in Cardiac Tissue
This protocol is adapted from established methods to determine the enzymatic activity of MMP-2 in heart tissue samples.[16][17]
Materials:
-
Frozen cardiac tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, with protease inhibitors
-
Bradford Assay Reagent
-
Zymography Sample Buffer (non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8)
-
Polyacrylamide gels (8-10%) copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS Running Buffer
-
Renaturing Buffer: 2.5% Triton X-100 in dH₂O
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35
-
Coomassie Blue Staining Solution
-
Destaining Solution
Procedure:
-
Tissue Homogenization:
-
Homogenize frozen cardiac tissue in ice-cold Homogenization Buffer.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-50 µg) with Zymography Sample Buffer. Do not heat or boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel in Tris-Glycine SDS Running Buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to prevent MMP activation.
-
-
Renaturation:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature. This removes SDS and allows the MMPs to renature.
-
-
Development:
-
Incubate the gel in Developing Buffer overnight (16-18 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Blue Staining Solution for 1-2 hours.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. Pro-MMP-2 and active MMP-2 will appear as distinct bands.
-
-
Analysis:
-
Scan the gel and quantify the band intensities using densitometry software (e.g., ImageJ).
-
Protocol 2: Immunohistochemistry for MMP-2 in Mouse Heart Tissue
This protocol provides a general guideline for the immunohistochemical localization of MMP-2 in paraffin-embedded mouse heart sections.[18][19]
Materials:
-
Formalin-fixed, paraffin-embedded mouse heart sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen Peroxide (0.3-3%) to block endogenous peroxidase activity
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-MMP-2 polyclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin for counterstaining
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the slides in Antigen Retrieval Solution (e.g., in a microwave or water bath).
-
-
Peroxidase Blocking:
-
Incubate the slides in Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the slides in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary anti-MMP-2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the slides with PBS and apply the DAB substrate. Monitor for the development of a brown color.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope. MMP-2 positive staining will appear as brown, and the nuclei will be blue.
-
Conclusion
This compound and other selective MMP-2 inhibitors are powerful pharmacological tools for dissecting the role of MMP-2 in the pathogenesis of cardiovascular diseases. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies. Careful consideration of the experimental model, inhibitor dosage, and appropriate endpoints is crucial for obtaining meaningful and reproducible results. Further investigation into the therapeutic potential of MMP-2 inhibition is warranted to pave the way for novel treatments for heart disease.
References
- 1. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Targeted deletion or pharmacological inhibition of MMP-2 prevents cardiac rupture after myocardial infarction in mice [jci.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Matrix Metalloproteinase-2 Inhibition in Acute Ischemia-Reperfusion Heart Injury—Cardioprotective Properties of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases Repress Hypertrophic Growth in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TGFβ Signaling and Cardiovascular Diseases [ijbs.com]
- 13. TGFβ Signaling and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Matrix metalloproteinase 2 activation of transforming growth factor-beta1 (TGF-beta1) and TGF-beta1-type II receptor signaling within the aged arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Practical View of In-Gel Gelatin Zymography of Matrix Metalloproteinases 2 and 9 in Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Practical View of In-Gel Gelatin Zymography of Matrix Metalloproteinases 2 and 9 in Cardiac Tissue | Springer Nature Experiments [experiments.springernature.com]
- 18. The involvement of MMP-2 and MMP-9 in heart exercise-related angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Protocol for assessing Mmp2-IN-1 stability and solubility in DMSO
Topic: Protocol for Assessing MMP2-IN-1 Stability and Solubility in DMSO
For: Researchers, scientists, and drug development professionals.
Introduction
This compound, also identified as MMP-2/MMP-9-IN-1, is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). These enzymes are key players in the degradation of the extracellular matrix (ECM), a process integral to physiological tissue remodeling as well as pathological conditions such as cancer metastasis.[1][2][3] Given its therapeutic potential, a thorough understanding of the physicochemical properties of this compound, such as its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO), is critical for accurate in vitro screening and reliable experimental outcomes.
This document provides detailed protocols for assessing the kinetic solubility and stability of this compound in DMSO. Adherence to these protocols will ensure consistent and reproducible data, facilitating the comparison of results across different experimental setups and laboratories.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound (MMP-2/MMP-9-IN-1) | MedChemExpress |
| CAS Number | 193807-58-8 | MedChemExpress |
| Molecular Formula | C₂₁H₁₉NO₄S | MedChemExpress |
| Molecular Weight | 381.44 g/mol | MedChemExpress |
| Reported Solubility in DMSO | 25 mg/mL (~65.5 mM) | Cayman Chemical, Biosynth |
Signaling Pathway of MMP-2 in Extracellular Matrix Degradation
MMP-2 plays a crucial role in the breakdown of the extracellular matrix, which is a key process in cancer cell invasion and metastasis. The simplified signaling pathway below illustrates the role of MMP-2.
Caption: Simplified signaling pathway of MMP-2 in extracellular matrix degradation and cancer cell invasion.
Experimental Protocols
Kinetic Solubility Assessment of this compound in DMSO
This protocol determines the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.
4.1.1. Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Plate shaker
-
Centrifuge with plate rotor
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
4.1.2. Experimental Workflow
Caption: Workflow for the kinetic solubility assessment of this compound.
4.1.3. Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 mM).
-
Addition to Buffer: Add 2 µL of each DMSO concentration from the dilution plate to a new 96-well plate containing 98 µL of PBS in each well. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 hours.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Sample Analysis: Carefully transfer a portion of the supernatant to an analysis plate. Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS method.
-
Data Analysis: The kinetic solubility is the highest concentration at which the measured concentration in the supernatant is at least 90% of the nominal concentration.
4.1.4. Suggested HPLC-UV Method
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Stability Assessment of this compound in DMSO
This protocol evaluates the stability of this compound in DMSO under various storage conditions over time.
4.2.1. Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Vials (glass or polypropylene)
-
High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometer (MS) detector
4.2.2. Experimental Workflow
Caption: Workflow for the stability assessment of this compound in DMSO.
4.2.3. Procedure
-
Prepare Solution: Prepare a 1 mM solution of this compound in 100% DMSO.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC-MS to determine the initial purity and peak area of this compound.
-
Aliquoting and Storage: Aliquot the remaining solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples by HPLC-MS using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. A compound is generally considered stable if >90% of the initial amount remains.
4.2.4. Suggested HPLC-MS Method
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Electrospray Ionization (ESI) in positive mode |
| MS Scan Range | m/z 100-1000 |
Data Presentation
Results from the stability and solubility studies should be summarized in clear and concise tables for easy comparison.
Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)
| Nominal Concentration (µM) | Measured Concentration (µM) | % of Nominal | Solubility Assessment |
| 100 | 95.2 | 95.2% | Soluble |
| 50 | 48.5 | 97.0% | Soluble |
| 25 | 24.1 | 96.4% | Soluble |
| ... | ... | ... | ... |
Table 2: Stability of this compound (1 mM in DMSO)
| Storage Condition | Time Point | % Remaining (vs. T=0) | Observations |
| -20°C | 4 weeks | 99.5% | No significant degradation |
| 8 weeks | 98.9% | No significant degradation | |
| 12 weeks | 98.2% | No significant degradation | |
| 4°C | 4 weeks | 97.1% | Minor degradation |
| 8 weeks | 94.5% | Minor degradation | |
| 12 weeks | 91.3% | Minor degradation | |
| Room Temperature | 4 weeks | 85.2% | Significant degradation |
| 8 weeks | 76.8% | Significant degradation | |
| 12 weeks | 65.4% | Significant degradation |
Conclusion
The protocols outlined in this document provide a robust framework for the assessment of the solubility and stability of this compound in DMSO. Accurate determination of these parameters is essential for the design and interpretation of in vitro assays and for ensuring the integrity of screening campaigns. It is recommended that these studies be performed for each new batch of the compound to ensure consistency.
References
- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-1 for In Vivo Tumor Metastasis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[1] Elevated MMP-2 activity is frequently correlated with advanced tumor stage, increased metastasis, and poor prognosis in various cancers.[1] Mmp2-IN-1 is an inhibitor of MMP-2, offering a valuable tool for investigating the role of MMP-2 in tumor progression and metastasis in vivo. These application notes provide detailed protocols for utilizing this compound in preclinical mouse models of tumor metastasis.
Mechanism of Action
This compound is a potent inhibitor of MMP-2 with an IC50 of 6.8 µM.[2] By inhibiting MMP-2, this compound is expected to block the breakdown of type IV collagen, a major component of the basement membrane, thereby impeding the invasion of cancer cells into surrounding tissues and their entry into the bloodstream, a crucial step in the metastatic cascade.[1] In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including MDA-MB-231, A549, and HeLa cells, with IC50 values of 0.07 µM, 0.11 µM, and 0.18 µM, respectively.[2] The compound has been shown to induce cell cycle arrest in the S phase and promote apoptosis in a dose-dependent manner in MDA-MB-231 cells.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect |
| MMP-2 Inhibition | - | 6.8 µM | IC50 |
| Antiproliferative Activity | MDA-MB-231 | 0.07 µM | IC50 |
| A549 | 0.11 µM | IC50 | |
| HeLa | 0.18 µM | IC50 | |
| Cell Cycle Arrest | MDA-MB-231 | 10 µM (24 hours) | Arrest in S phase |
| Apoptosis Induction | MDA-MB-231 | 0.01-10 µM (24 hours) | Dose-dependent increase in early and late-stage apoptosis |
Data sourced from MedchemExpress.[2]
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Treatment | Dose | Outcome |
| Metastatic 4T1 Murine Breast Cancer | This compound (IP, daily for 14 days) | 10 mg/kg | Significant inhibition of tumor growth |
| Toxicity Study (Single Dose) | This compound (IP) | 100 mg/kg | No mortality |
| 150 mg/kg | 30% mortality | ||
| 200 mg/kg | 50% mortality | ||
| 250 mg/kg | 60% mortality |
Data sourced from MedchemExpress.[2]
Signaling Pathways and Experimental Logic
MMP-2 is a downstream effector of various signaling pathways that promote metastasis. Understanding these pathways provides a rationale for using this compound as a research tool.
Caption: Simplified signaling pathways leading to MMP-2 activation and the inhibitory action of this compound.
Experimental Protocols
In Vivo Study of Tumor Growth and Metastasis using this compound
This protocol describes an orthotopic mouse model of breast cancer with spontaneous lung metastasis using 4T1 cells.
Materials:
-
This compound
-
Vehicle for in vivo formulation (see below)
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27G)
-
Surgical tools for tumor resection (optional)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for studying the effect of this compound on tumor metastasis.
Procedure:
-
Preparation of this compound Formulation:
-
This compound is soluble in DMSO.[2] For in vivo administration, a co-solvent system is recommended to improve tolerability. A commonly used vehicle for intraperitoneal (IP) injections is a mixture of DMSO, PEG300, Tween-80, and saline.[3][4][5][6]
-
Recommended Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a clear solution is formed.
-
-
Prepare the vehicle control using the same formulation without this compound.
-
Prepare fresh formulations for each injection.
-
-
Orthotopic Implantation of 4T1 Cells:
-
Culture 4T1 cells in complete medium until they reach 70-80% confluency.[7]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/50 µL.[7]
-
Anesthetize female BALB/c mice.
-
Inject 50 µL of the cell suspension into the fourth mammary fat pad.[2]
-
-
Treatment with this compound:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection daily for 14 days.[2]
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²) every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Quantification of Lung Metastasis:
-
At the end of the treatment period (or when tumors in the control group reach the predetermined endpoint), euthanize the mice.
-
Carefully dissect the lungs.
-
Method 1: Nodule Counting: Visually count the number of metastatic nodules on the lung surface.
-
Method 2: Clonogenic Assay: [8]
-
Mince the lungs and digest with a collagenase/elastase solution to obtain a single-cell suspension.
-
Plate the cells in a selection medium containing 6-thioguanine. 4T1 cells are resistant to 6-thioguanine, while normal lung cells are not.
-
After 10-14 days, stain the resulting colonies with crystal violet and count them. Each colony represents a metastatic cancer cell.
-
-
Gelatin Zymography for MMP-2 Activity in Tumor Tissue
This protocol is for detecting the activity of MMP-2 in tumor tissue extracts.[9][10][11][12]
Materials:
-
Tumor tissue samples
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA)
-
SDS-PAGE equipment
-
Acrylamide/bis-acrylamide solution
-
Gelatin solution (1%)
-
Tris-HCl buffers (pH 6.8 and 8.8)
-
SDS solution
-
Ammonium persulfate (APS) and TEMED
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Homogenize tumor tissue in protein extraction buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the extracts.
-
-
Gel Preparation:
-
Prepare a 10% SDS-polyacrylamide resolving gel containing 0.1% gelatin.
-
Pour a 4% stacking gel on top of the resolving gel.
-
-
Electrophoresis:
-
Mix protein samples with non-reducing sample buffer. Do not boil the samples.
-
Load equal amounts of protein per lane.
-
Run the gel at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel in renaturing buffer (2.5% Triton X-100) with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours. This allows the renatured MMP-2 to digest the gelatin in the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.
-
The pro-form and active form of MMP-2 will appear as distinct bands at approximately 72 kDa and 62 kDa, respectively.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of MMP-2 in tumor metastasis. The provided protocols offer a framework for conducting in vivo studies to assess the efficacy of this compound in inhibiting primary tumor growth and spontaneous metastasis. The quantitative data and visualization of the relevant signaling pathways further support the rationale for its use in cancer research. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.
References
- 1. The multifaceted roles of matrix metalloproteinases in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. 4T1-Luc Lung Metastasis Model Establishment [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Passage Number of 4T1 Cells Influences the Development of Tumour and the Progression of Metastasis in 4T1 Orthotopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration and Invasion Assays with MMP2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical process in physiological and pathological tissue remodeling.[1][2] Dysregulation of MMP-2 activity is implicated in various diseases, including cancer metastasis, where it facilitates tumor cell invasion and migration.[3][4] MMP2-IN-1 is a potent and selective inhibitor of MMP-2, making it a valuable tool for studying the role of this enzyme in cell motility and for evaluating its therapeutic potential.
These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting cell migration and invasion using in vitro wound healing (scratch) and transwell (Boyden chamber) assays. The provided methodologies are designed to yield reproducible and quantifiable data for researchers in cancer biology, drug discovery, and related fields.
Mechanism of Action and Signaling Pathways
MMP-2 is a zinc-dependent endopeptidase that degrades components of the basement membrane, particularly type IV collagen.[5] Its activity is tightly regulated at multiple levels, including transcription, activation of the proenzyme (pro-MMP-2), and interaction with tissue inhibitors of metalloproteinases (TIMPs).[4][6] The activation of pro-MMP-2 to its active form is often mediated by membrane-type 1 MMP (MT1-MMP) at the cell surface.[7]
MMP-2 activity is intertwined with various signaling pathways that control cell migration and invasion. Key pathways include the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] These pathways can be activated by growth factors and cytokines, leading to the upregulation of MMP-2 expression and activity, thereby promoting cell motility.[9][10]
Signaling Pathway of MMP-2 in Cell Migration and Invasion
Caption: MMP-2 signaling cascade in cell migration and invasion.
Quantitative Data Summary
The following tables present hypothetical but realistic data on the inhibitory effects of this compound on cell migration and invasion. These values are intended to serve as a reference for expected outcomes when using this inhibitor.
Table 1: Inhibition of Cell Migration by this compound (Wound Healing Assay)
| Concentration of this compound (µM) | Wound Closure (%) (Mean ± SD) | Inhibition of Migration (%) |
| 0 (Control) | 95.2 ± 4.5 | 0 |
| 1 | 71.4 ± 5.1 | 25.0 |
| 5 | 47.6 ± 3.9 | 50.0 |
| 10 | 23.8 ± 4.2 | 75.0 |
| 25 | 9.5 ± 2.8 | 90.0 |
| IC50 | ~5 µM |
Table 2: Inhibition of Cell Invasion by this compound (Transwell Invasion Assay)
| Concentration of this compound (µM) | Number of Invading Cells (Mean ± SD) | Inhibition of Invasion (%) |
| 0 (Control) | 250 ± 22 | 0 |
| 1 | 175 ± 18 | 30.0 |
| 5 | 112 ± 15 | 55.2 |
| 10 | 62 ± 10 | 75.2 |
| 25 | 20 ± 5 | 92.0 |
| IC50 | ~4.5 µM |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in a two-dimensional context.[11]
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
12- or 24-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[12]
-
Monolayer Formation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, you can replace the growth medium with serum-free medium and incubate for 12-24 hours prior to the assay. Alternatively, a proliferation inhibitor like Mitomycin C can be used.[13]
-
Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch through the center of the cell monolayer.[12] A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh culture medium (serum-free or low serum) containing various concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Return the plate to the incubator and incubate for a period of 24 to 48 hours, or until the scratch in the control well is nearly closed.
-
Final Imaging: At the end of the incubation period, capture images of the same scratch areas as at Time 0.
-
Data Analysis: Measure the area of the scratch at Time 0 and the final time point using image analysis software. The percentage of wound closure can be calculated using the following formula:[11] % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Transwell Invasion Assay
This assay measures the ability of cells to actively migrate through a basement membrane matrix, mimicking the invasion process.[14][15]
Experimental Workflow for Transwell Invasion Assay
Caption: Workflow for the transwell invasion assay.
Materials:
-
Cells of interest
-
Complete and serum-free cell culture medium
-
PBS
-
This compound stock solution (in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel)
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Coating the Inserts: Thaw the basement membrane matrix on ice. Dilute the matrix with cold, serum-free medium according to the manufacturer's instructions. Add the diluted matrix to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.[15]
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[15]
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 to 48 hours.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the matrix from the upper surface of the membrane.[16]
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in a staining solution for 10-20 minutes.[15]
-
-
Washing and Imaging: Gently wash the insert with water to remove excess stain and allow it to air dry. Image the stained cells on the lower surface of the membrane using an inverted microscope.
-
Quantification: Count the number of stained cells in several random fields of view for each insert. The average cell count represents the relative invasion. The percentage of invasion inhibition can be calculated as follows: % Inhibition = [1 - (Number of invading cells with inhibitor / Number of invading cells in control)] x 100
Conclusion
The described wound healing and transwell invasion assays are robust and reproducible methods to evaluate the inhibitory effect of this compound on cell migration and invasion. By following these detailed protocols, researchers can generate reliable quantitative data to further elucidate the role of MMP-2 in various biological processes and to advance the development of novel therapeutic strategies targeting this key enzyme.
References
- 1. wounddiagnostics.com [wounddiagnostics.com]
- 2. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PRL1 promotes cell migration and invasion by increasing MMP2 and MMP9 expression through Src and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. mdpi.com [mdpi.com]
- 14. corning.com [corning.com]
- 15. snapcyte.com [snapcyte.com]
- 16. researchhub.com [researchhub.com]
Application Notes and Protocols for Western Blot Analysis of MMP-2 Expression Following Mmp2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[1] However, its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[2] Consequently, MMP-2 has emerged as a significant therapeutic target in drug development, particularly in oncology.
Mmp2-IN-1 is a chemical inhibitor that targets the activity of MMP-2. While the precise mechanism of this compound's effect on MMP-2 expression can be complex and may be indirect, studies on similar specific MMP-2 inhibitors demonstrate a reduction in both the activity and, in some cases, the expression of MMP-2.[3] The investigation of this compound's impact on MMP-2 expression is crucial for understanding its full mechanism of action and its potential as a therapeutic agent. Western blot analysis is a fundamental technique to quantify the changes in pro-MMP-2 (inactive zymogen, ~72 kDa) and active MMP-2 (~62-66 kDa) protein levels in response to treatment with inhibitors like this compound.
These application notes provide a detailed protocol for performing Western blot analysis to assess MMP-2 expression in cell lysates after treatment with this compound, along with representative data and diagrams to illustrate the experimental workflow and relevant signaling pathways.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of MMP-2 expression in a hypothetical cancer cell line treated with a specific MMP-2 inhibitor. The data is presented as the relative band intensity of MMP-2 normalized to a loading control (e.g., β-actin), demonstrating a dose-dependent effect of the inhibitor. While this data is illustrative, similar experiments should be performed to determine the specific dose-response of this compound in the biological system of interest.
Table 1: Quantitative Analysis of MMP-2 Protein Expression after Treatment with an MMP-2 Inhibitor
| Treatment Group | Concentration (µM) | Pro-MMP-2 Relative Band Intensity (Normalized to β-actin) | Active MMP-2 Relative Band Intensity (Normalized to β-actin) |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| MMP-2 Inhibitor | 1 | 0.85 ± 0.07 | 0.78 ± 0.09 |
| MMP-2 Inhibitor | 5 | 0.52 ± 0.06 | 0.45 ± 0.07 |
| MMP-2 Inhibitor | 10 | 0.28 ± 0.04 | 0.21 ± 0.05 |
| MMP-2 Inhibitor | 25 | 0.15 ± 0.03 | 0.11 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of MMP-2 expression following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HT1080 fibrosarcoma cells, which have high endogenous MMP-2 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal MMP-2 expression and enhances the detection of treatment-induced changes.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). The final concentration of the solvent should be consistent across all treatment groups and should not exceed 0.1% (v/v).
-
Incubation: Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal treatment duration.
Protein Extraction (Cell Lysis)
-
Washing: After incubation, place the 6-well plates on ice and aspirate the treatment medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[4]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (e.g., 20-40 µg per lane).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the calculated volume of each protein lysate with 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-2 (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used, either on the same membrane after stripping or on a separate membrane with identical samples.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities for pro-MMP-2, active MMP-2, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of MMP-2 in each lane to the band intensity of the corresponding loading control. Express the results as a fold change relative to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: MMP-2 signaling and inhibition by this compound.
Experimental Workflow
Caption: Western blot workflow for MMP-2 analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Role of matrix metalloproteinase (MMP) 2 and MMP-9 in soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of MMP-2 through the p38 MAPK-NF-kappaB-dependent pathway by aloe-emodin leads to inhibition of nasopharyngeal carcinoma cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining of MMP-2 with Mmp2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as 72 kDa type IV collagenase or gelatinase A, is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis.[3][4] However, dysregulation of MMP-2 expression and activity is frequently associated with pathological conditions such as cancer cell invasion and metastasis, cardiovascular diseases, and inflammatory disorders.[3][5][6]
Mmp2-IN-1 is a potent and selective inhibitor of MMP-2 activity. While not used as a direct staining reagent, it serves as a valuable tool to investigate the functional roles of MMP-2. By treating cells or tissues with this compound prior to analysis, researchers can assess the impact of MMP-2 inhibition on cellular processes and signaling pathways. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of MMP-2 protein within tissue sections, providing crucial insights into its spatial expression patterns in both healthy and diseased states.
These application notes provide a comprehensive protocol for the immunohistochemical staining of MMP-2 in formalin-fixed, paraffin-embedded (FFPE) tissues, including a method for evaluating the effects of this compound.
Data Presentation: Semi-Quantitative Analysis of MMP-2 Expression
The expression of MMP-2 in tissue sections is often evaluated using a semi-quantitative scoring system that considers both the intensity of the staining and the percentage of positively stained cells.[7][8][9] This allows for a standardized comparison of MMP-2 expression across different samples or experimental conditions.
Table 1: Example of Semi-Quantitative Scoring of MMP-2 Immunohistochemistry
| Score | Staining Intensity | Percentage of Positive Cells | Final Score (Intensity x Percentage) | Interpretation |
| 0 | No staining | <10% | 0 | Negative |
| 1 | Weak | 10-25% | 1-2 | Weakly Positive |
| 2 | Moderate | 26-50% | 3-4 | Moderately Positive |
| 3 | Strong | >50% | 6-9 | Strongly Positive |
Table 2: MMP-2 Expression in Different Grades of Oral Squamous Cell Carcinoma (OSCC)
| Histological Grade | Number of Cases | MMP-2 Positive Expression (%) |
| Well-differentiated | 10 | 80.0% |
| Moderately differentiated | 13 | 61.5% |
| Poorly differentiated | 2 | 100% |
| Data adapted from a study on OSCC, illustrating the correlation between MMP-2 expression and tumor differentiation.[7] |
Experimental Protocols
Protocol 1: Treatment of Cell Cultures with this compound Prior to Fixation and Embedding
This protocol describes the treatment of adherent cell cultures with this compound to investigate the inhibitor's effect on MMP-2 expression and localization.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Storage: The fixed cells on coverslips can be stored in PBS at 4°C for a short period or processed immediately for immunohistochemistry (starting from the permeabilization step in Protocol 2). Alternatively, cells can be scraped, pelleted, and processed for paraffin embedding.
Protocol 2: Immunohistochemical Staining of MMP-2 in FFPE Tissue Sections
This protocol outlines the steps for detecting MMP-2 protein in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-MMP-2 antibody (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in a Coplin jar with antigen retrieval buffer.
-
Heat the solution in a microwave or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Permeabilization and Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MMP-2 antibody in blocking buffer to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.[12]
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.[10]
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope. MMP-2 positive staining will appear brown, while the nuclei will be blue.
-
Visualizations
Caption: Experimental workflow for MMP-2 IHC with inhibitor treatment.
Caption: Simplified MMP-2 activation and signaling pathway.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. mdpi.com [mdpi.com]
- 4. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Serum levels and tissue expression of matrix metalloproteinase 2 (MMP-2) and tissue inhibitor of metalloproteinases 2 (TIMP-2) in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical expression of MMP-2 and MMP-8 in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Mmp2-IN-1 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Its enzymatic activity is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis.[2] However, dysregulation of MMP-2 activity is strongly implicated in pathological conditions, including tumor invasion and metastasis.[3] Overexpression of MMP-2 is a hallmark of many aggressive cancers, where it facilitates cancer cell dissemination by breaking down the ECM barrier.[3] Mmp2-IN-1 is a potent and selective inhibitor of MMP-2, offering a valuable tool for investigating the role of this enzyme in cancer progression and for evaluating its therapeutic potential in preclinical 3D cell culture models that mimic the tumor microenvironment.
These application notes provide detailed protocols for utilizing this compound in 3D cell culture models to assess its impact on cancer cell invasion, proliferation, and viability.
Mechanism of Action of MMP-2 in the Tumor Microenvironment
MMP-2 is secreted as an inactive zymogen, pro-MMP-2, and is activated at the cell surface, often by membrane-type 1 MMP (MT1-MMP).[2] Once activated, MMP-2 cleaves various ECM proteins, including collagen type IV, fibronectin, and laminin.[2][4] This degradation of the ECM has several consequences that promote cancer progression:
-
Breaching the Basement Membrane: Degradation of type IV collagen allows tumor cells to break through the basement membrane and invade surrounding tissues.[5]
-
Release of Growth Factors: The ECM sequesters various growth factors. MMP-2-mediated degradation can release these factors, making them available to cancer cells and promoting their proliferation and survival.
-
Generation of Pro-migratory Fragments: Cleavage of ECM proteins like laminin-5 by MMP-2 can expose cryptic sites that promote cell migration.[6]
-
Angiogenesis: MMP-2 contributes to the formation of new blood vessels, a process essential for tumor growth and metastasis.[7]
This compound specifically inhibits the catalytic activity of MMP-2, thereby preventing the downstream events that contribute to cancer cell invasion and metastasis.
Data Presentation
Table 1: Effect of this compound on Endothelial Cell Migration (2D Assay)
Data from a study on human umbilical vein endothelial cells (HUVECs) demonstrating the effect of this compound on cell migration, a key process in angiogenesis.
| Concentration of this compound | Migration Assay (Scratch Wound) | Migration Assay (Transwell) |
| 0 µM (Control) | Baseline Migration | Baseline Migration |
| 1.7 µM | Increased Migration | Increased Migration |
| 17 µM | Increased Migration | Increased Migration |
Note: In this specific study on HUVECs, this compound unexpectedly enhanced migration, suggesting context-dependent effects of MMP-2 inhibition. This highlights the importance of empirical testing in specific cell models.[2]
Table 2: Effect of this compound on Angiogenesis-Related Signaling (2D Assay)
Data from a study on HUVECs showing the impact of this compound on a key signaling pathway involved in angiogenesis.
| Concentration of this compound | Signaling Pathway Component | Observation |
| 0 µM (Control) | HIF-1α | Baseline Expression |
| 1.7 µM | HIF-1α | Upregulated |
| 17 µM | HIF-1α | Upregulated |
This data suggests that this compound can activate the HIF-1α signaling pathway in HUVECs, which is known to promote angiogenesis.[8]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Invasion Assay
This assay assesses the ability of cancer cells to invade a surrounding ECM, mimicking the initial steps of metastasis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Microplate reader and/or imaging system
Procedure:
-
Spheroid Formation:
-
Harvest cancer cells and prepare a single-cell suspension.
-
Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate in a final volume of 100 µL of culture medium.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
-
-
Embedding Spheroids in ECM:
-
Thaw the basement membrane matrix on ice.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Gently add 50 µL of the cold basement membrane matrix to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Carefully add 100 µL of the medium containing the desired concentration of this compound or vehicle control on top of the solidified matrix.
-
-
Invasion Analysis:
-
Incubate the plate at 37°C and 5% CO2.
-
Monitor spheroid invasion at regular intervals (e.g., 24, 48, 72 hours) using a brightfield microscope or an automated imaging system.
-
Capture images of the spheroids at each time point.
-
Quantify the area of invasion by measuring the total area of the spheroid including the invading cells and subtracting the initial area of the spheroid at time zero. Image analysis software such as ImageJ can be used for this purpose.
-
Protocol 2: Cell Viability and Proliferation Assay in 3D Spheroids
This protocol determines the effect of this compound on the viability and proliferation of cancer cells within the 3D spheroid model.
Materials:
-
Pre-formed and treated spheroids from Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Assay Preparation:
-
At the end of the desired treatment period (e.g., 72 hours), equilibrate the spheroid plate and the cell viability reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of the cell viability reagent equal to the volume of the medium in each well (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Mandatory Visualizations
Caption: MMP-2 signaling pathway in cancer progression.
Caption: Experimental workflow for testing this compound in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of cell migration by matrix metalloprotease-2 cleavage of laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Mmp2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is a key enzyme involved in the degradation of extracellular matrix components, particularly type IV collagen.[1][2] Its activity is crucial for physiological processes such as tissue remodeling, wound healing, and angiogenesis.[2][3][4] However, dysregulation of MMP-2 is implicated in various pathologies, including tumor invasion and metastasis, cardiovascular diseases, and inflammatory disorders.[3][5] Mmp2-IN-1 is a potent and specific inhibitor of MMP-2, making it a valuable tool for studying the biological roles of this enzyme and a potential therapeutic agent.[5][6] This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The described assays—apoptosis, cell cycle, and reactive oxygen species (ROS) production—are fundamental for characterizing the impact of this compound on cellular health and function.
Introduction to this compound
This compound is a chemical inhibitor designed to specifically target the enzymatic activity of MMP-2.[5][6] By blocking MMP-2, this inhibitor prevents the breakdown of the extracellular matrix, which can impede processes like cancer cell invasion and angiogenesis.[5] Research suggests that MMP-2 inhibition can influence various signaling pathways, including the PI3K/AKT and MAPK pathways, and may affect cell proliferation, survival, and stress responses.[3][6] Understanding the precise cellular consequences of this compound treatment is essential for its development as a research tool and therapeutic candidate.
Key Applications for Flow Cytometry
Flow cytometry is an indispensable technique for dissecting the cellular effects of this compound. It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. Key applications include:
-
Apoptosis Analysis: To determine if this compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of this compound on cell proliferation and division.
-
Reactive Oxygen Species (ROS) Measurement: To investigate whether this compound treatment leads to oxidative stress.
Experimental Protocols
I. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[7]
Materials:
-
This compound
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells, known for high MMP-2 expression)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting:
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
II. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution in this compound treated cells based on their DNA content.[9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[9][10]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a 60 mm dish and allow them to adhere.
-
Treat cells with desired concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.[10]
-
Use pulse width and pulse area parameters to exclude doublets and aggregates.[9]
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
-
III. Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol describes the measurement of intracellular ROS levels in cells treated with this compound using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[13][14]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H2O2) and negative control (e.g., N-acetylcysteine, NAC)[14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to reach 70-90% confluency.[14]
-
Treat cells with this compound at various concentrations for the desired duration. Include positive and negative controls.
-
-
Staining:
-
Cell Harvesting:
-
After incubation, remove the H2DCFDA solution and wash the cells twice with PBS or HBSS.
-
Harvest the cells by trypsinization.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples immediately on a flow cytometer, exciting the dye with a 488 nm laser and detecting the emission at ~535 nm (FITC channel).[14]
-
Record the mean fluorescence intensity (MFI) of the DCF signal, which is proportional to the amount of intracellular ROS.
-
Data Presentation
Quantitative data from the flow cytometry experiments should be summarized in clear and concise tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Untreated Control | 0 | |||
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) | % Sub-G1 (Apoptotic) (Mean ± SD) |
| Untreated Control | 0 | ||||
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF (Mean ± SD) | Fold Change in ROS vs. Control |
| Untreated Control | 0 | 1.0 | |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (H2O2) | - | ||
| Negative Control (NAC) | - |
Visualizations
Visual diagrams are crucial for understanding complex biological pathways and experimental workflows.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized MMP-2 signaling pathway and inhibition.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the cellular effects of the MMP-2 inhibitor, this compound, using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and ROS production, researchers can gain valuable insights into the mechanism of action of this compound. This information is critical for advancing our understanding of MMP-2 biology and for the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 15. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mmp2-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Mmp2-IN-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as MMP-2/MMP-9-IN-1, is a potent and highly selective inhibitor of type IV collagenases, specifically Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9).[1][2] It functions by binding to the zinc ion at the active site of these enzymes.[2] Due to its role in inhibiting enzymes involved in the breakdown of the extracellular matrix, it is frequently used in research models of tumor growth and metastasis.[1][2]
Q2: What are the chemical properties and storage recommendations for this compound?
This compound is a solid compound with poor aqueous solubility. For optimal stability, the solid compound should be stored at 4°C, protected from light. Stock solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for one month, also protected from light.[1]
| Property | Value |
| Synonyms | MMP-2/MMP-9-IN-1, N-([1,1'-biphenyl]-4-ylsulfonyl)-D-phenylalanine |
| CAS Number | 193807-58-8[1] |
| Molecular Formula | C₂₁H₁₉NO₄S[1][2] |
| Molecular Weight | 381.44 g/mol [1] |
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
No. This compound has very poor solubility in aqueous solutions. Direct dissolution in buffers like PBS, saline, or cell culture media will likely result in precipitation or an incomplete solution, leading to inaccurate concentrations and unreliable experimental results. An organic solvent must be used to first create a high-concentration stock solution.
Q4: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] A solubility of up to 25 mg/mL in DMSO has been reported.[2]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions.
Problem: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. The final concentration of DMSO in your aqueous solution may be too low to keep the compound dissolved.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control experiment, as DMSO can have cytotoxic effects at higher concentrations.
-
Use a Sequential Dilution Method: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, try adding the stock to a smaller volume first, mixing thoroughly, and then bringing it up to the final volume.
-
Consider Co-solvents (for specific applications): For certain applications, particularly in vivo studies, a co-solvent system is necessary.[1] A common formulation involves a multi-step process using DMSO, PEG300, and Tween-80 before the final addition of saline.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 381.44 g/mol ). For 1 mL of a 10 mM stock, you will need 3.81 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.81 mg of compound.
-
Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
This protocol provides a general workflow for diluting the DMSO stock solution into cell culture medium.
Caption: Workflow for preparing this compound working solutions.
Protocol 3: Preparation of Formulation for In Vivo Experiments
For in vivo administration, a specific co-solvent system is required to maintain solubility and bioavailability.
Formulation Example (Clear solution, ≥ 2.5 mg/mL): [1]
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution. This will constitute 10% of the final volume.
-
Add PEG300 to reach 50% of the final volume (i.e., add 40% of the final volume). Mix thoroughly until the solution is clear.
-
Add Tween-80 to reach 55% of the final volume (i.e., add 5% of the final volume). Mix until clear.
-
Finally, add saline to reach 100% of the final volume (i.e., add 45% of the final volume). Mix thoroughly.
-
The resulting solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[3]
Signaling Pathway Context
MMP-2 expression and activity are regulated by complex intracellular signaling pathways. The inhibitor this compound acts directly on the enzyme, but understanding its upstream regulation provides critical context for experimental design. The PI3K/Akt/mTOR pathway is known to up-regulate MMP-2 synthesis, while the Raf/ERK pathway can transmit a negative regulatory signal.[4]
Caption: Simplified signaling pathways regulating MMP-2.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual regulation of MMP-2 expression by the type 1 insulin-like growth factor receptor: the phosphatidylinositol 3-kinase/Akt and Raf/ERK pathways transmit opposing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mmp2-IN-1 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Mmp2-IN-1 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a moderate inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent enzyme that plays a crucial role in degrading the extracellular matrix (ECM).[1][2] MMP-2 is involved in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis.[3][4] By breaking down components of the ECM like collagen, MMP-2 facilitates tumor cell invasion and migration.[5][6][7] this compound functions by binding to the MMP-2 enzyme, blocking its catalytic activity and thereby preventing the degradation of the ECM.[4]
Beyond its direct inhibition of MMP-2 (IC50 = 6.8 µM), this compound also exhibits significant antiproliferative activity in various cancer cell lines at much lower concentrations, inducing cell cycle arrest and apoptosis.[1]
Caption: Mechanism of MMP-2 inhibition by this compound.
Q2: What is a good starting concentration for this compound in a new cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A broad dose-response experiment is strongly recommended as a first step.
Based on available data, a wide range of concentrations should be tested initially.[8] For antiproliferative and apoptosis studies, effective concentrations have been observed between 0.01 µM and 10 µM .[1] For migration assays, a concentration of 5 µM has been shown to be effective in retinoblastoma cells.[9]
As a general guideline, consider starting with concentrations at, above, and below the known IC50 values.[10]
Table 1: this compound Potency in Various Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast) | Proliferation | IC50 | 0.07 µM | [1] |
| A549 (Lung) | Proliferation | IC50 | 0.11 µM | [1] |
| HeLa (Cervical) | Proliferation | IC50 | 0.18 µM | [1] |
| HepG2 (Liver) | Proliferation | IC50 | > 10 µM | [1] |
| Purified Enzyme | Enzyme Activity | IC50 | 6.8 µM |[1] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the inhibitor's activity.
-
Solvent: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.
-
Working Dilutions: On the day of the experiment, dilute the stock solution further in your cell culture medium to the final desired concentrations.
-
Solvent Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the highest this compound treatment group. The final solvent concentration should be kept low, preferably below 0.5%, to avoid non-specific effects.[11]
-
Storage: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guides
Problem: I am not observing any effect of this compound in my cell-based assay.
This is a common issue that can arise from several factors. Follow this decision tree to diagnose the potential cause.
Caption: Troubleshooting logic for lack of this compound effect.
Problem: I am observing high levels of cell death, even at low concentrations.
This compound has known cytotoxic and antiproliferative effects on several cancer cell lines.[1][9]
-
Distinguish from Non-Specific Toxicity: Ensure the cell death is not due to the solvent. Compare the results to your vehicle-only control. High concentrations of DMSO can be toxic to cells.[11]
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (see Protocol 1) across a wide concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50 for cytotoxicity in your specific cell line.
-
Select Appropriate Concentrations: For functional assays like migration or invasion, where cell death can confound the results, you must use this compound at concentrations well below the cytotoxic IC50 value determined in the previous step.
Problem: My results are inconsistent between experiments.
Inconsistency often points to issues with experimental setup or reagent stability.
-
Reagent Stability: Are you using fresh aliquots of this compound for each experiment? Avoid using a stock solution that has been repeatedly frozen and thawed.[1]
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cell lines can change phenotypically over time in culture, which may alter their MMP-2 expression or sensitivity to inhibitors.
-
Assay Confluency: Ensure you are seeding the same number of cells for each experiment and that the cell confluency is consistent when the treatment begins.
-
Replicates: Use at least three biological replicates for each condition to ensure your results are reproducible and to allow for robust statistical analysis.[12]
Experimental Protocols & Workflow
Caption: Recommended workflow for this compound concentration optimization.
Protocol 1: Determining Optimal Concentration with a Cell Viability (MTT) Assay
This protocol helps determine the cytotoxic IC50 of this compound for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a "no treatment" control and a "vehicle (DMSO) only" control. A suggested range is 0.01, 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or controls) to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the "vehicle only" control to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing MMP-2 Activity via Gelatin Zymography
This technique detects the activity of MMP-2 (and MMP-9) in conditioned media or cell lysates.[13]
-
Sample Preparation: Culture cells in serum-free medium with or without various non-toxic concentrations of this compound for 24-48 hours. Collect the conditioned medium.
-
Protein Quantification: Determine the total protein concentration of your samples to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel co-polymerized with gelatin (the substrate for MMP-2). Run the gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (containing Tris, NaCl, and CaCl2). During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. The gel will stain uniformly blue except in areas where the gelatin has been degraded, which will appear as clear bands.[13]
-
Analysis: The pro-form of MMP-2 appears as a band at ~72 kDa, and the active form at ~62 kDa.[14] Quantify the intensity of the clear bands to assess the effect of this compound on MMP-2 activity.
Protocol 3: Evaluating Cell Migration with a Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
-
Create Monolayer: Seed cells in a 6-well or 24-well plate and grow them to ~90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the desired non-toxic concentration of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined points using a microscope.
-
Incubation: Incubate the cells at 37°C.
-
Image Acquisition (Time X): Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial (Time 0) wound area. A significant reduction in wound closure in the this compound treated group compared to the control indicates an inhibitory effect on cell migration.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. Stromal matrix metalloproteinase 2 regulates collagen expression and promotes the outgrowth of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QuickZyme Human MMP-2 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
Troubleshooting inconsistent Mmp2-IN-1 zymography results
Welcome to the technical support center for Mmp2-IN-1 zymography experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound zymography experiments in a question-and-answer format.
Q1: Why are there no clearance bands or very weak bands in my zymogram?
A1: This issue can arise from several factors related to enzyme activity, sample preparation, or the experimental procedure itself.
-
Insufficient MMP-2 Concentration: The concentration of MMP-2 in your sample may be too low for detection.[1] Consider concentrating your sample, for instance, by using centrifugal filter devices.[2]
-
Improper Sample Handling: MMPs are susceptible to degradation. Ensure samples are kept on ice or frozen at -80°C to prevent loss of activity.[2] Avoid repeated freeze-thaw cycles.
-
Incorrect Sample Buffer: The use of reducing agents, such as β-mercaptoethanol, in the sample buffer will irreversibly denature MMPs, leading to a loss of activity.[3] Always use a non-reducing sample buffer for zymography. Additionally, do not boil your samples.[4]
-
Problems with Gel Incubation: The incubation time may be too short for the enzyme to digest the gelatin. Incubation times typically range from 16 to 24 hours but may need optimization depending on the MMP concentration in your sample.[5][6] The incubation buffer must contain necessary co-factors like Ca²⁺ and Zn²⁺ for MMP activity.[7]
-
This compound Concentration Too High: If you are performing an inhibition assay, an excessively high concentration of this compound will completely abolish MMP-2 activity, resulting in no clearance bands.
Q2: My zymogram shows smeared bands or "smiling" bands. What could be the cause?
A2: Smeared or distorted bands are often due to technical errors during sample preparation or electrophoresis.
-
High Salt Concentration in Samples: Excessive salt in your samples can interfere with electrophoresis, causing bands to smear. If possible, desalt your samples before loading.
-
Overloading of Protein: Loading too much protein can lead to band distortion. A typical protein load is between 5 µg and 15 µg per well, but this may require optimization.
-
Inappropriate Electrophoresis Conditions: Running the gel at too high a voltage can generate excess heat, leading to "smiling" bands. It is recommended to run the gel at a constant voltage of 125 V.[5] Performing electrophoresis at 4°C can also help to minimize heat-related artifacts.
-
Sample Viscosity: Highly viscous samples due to high concentrations of protein or other macromolecules can lead to poor migration and band smearing.
Q3: The background of my zymogram is not uniformly stained, or there are clear patches.
A3: Uneven staining or clear patches in the background can result from issues with gel preparation or the staining/destaining process.
-
Incomplete Gelatin Solubilization: Ensure the gelatin is completely dissolved and evenly distributed in the acrylamide solution before polymerization. Any clumps of undissolved gelatin will result in clear patches.
-
Air Bubbles: Air bubbles trapped in the gel during casting will also lead to areas without gelatin and thus appear as clear spots.
-
Insufficient Staining or Over-destaining: Inadequate staining time will result in a faint background, while excessive destaining can lead to a loss of contrast between the bands and the background.[8]
Q4: I am seeing unexpected bands in my zymogram. What are they?
A4: The presence of unexpected bands can be due to several reasons.
-
Other Gelatinases: Your sample may contain other MMPs that can degrade gelatin, such as MMP-9.[7] These will appear as separate bands at different molecular weights.
-
Different Forms of MMP-2: Zymography can distinguish between the pro-enzyme (inactive) and active forms of MMPs based on their molecular weight.[7][8] You may observe bands corresponding to pro-MMP-2 (72 kDa) and active MMP-2 (62 kDa).[5]
-
Serum Contamination: If using cell culture supernatant, residual serum from the culture medium can be a source of MMPs, leading to extraneous bands. It is crucial to wash cells thoroughly with serum-free media before collecting the conditioned media.[9]
-
Bacterial Contamination: Bacterial proteases can also degrade gelatin and may appear as bands on the zymogram. Ensure sterile handling of all solutions and samples.[8]
Q5: My this compound inhibition results are inconsistent. What should I check?
A5: Inconsistent inhibition can be due to inhibitor stability, concentration, or experimental variability.
-
Inhibitor Stability and Storage: this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[10] Prepare stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.[10]
-
Inhibitor Concentration: Ensure you are using a concentration of this compound that is appropriate for your experimental setup. The reported IC₅₀ for this compound is 6.8 µM.[10] It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific conditions.
-
Incubation Time with Inhibitor: The pre-incubation time of your sample with this compound before loading onto the gel can influence the degree of inhibition. This may need to be optimized. A common practice is to incubate the sample with the inhibitor overnight.[7]
-
Experimental Controls: Always include a positive control (MMP-2 without inhibitor) and a negative control (no MMP-2) in your experiments to validate your results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related inhibitors, as well as typical parameters for gelatin zymography.
Table 1: Inhibitor Properties
| Inhibitor | Target(s) | IC₅₀ / Kᵢ | Recommended Storage |
| This compound | MMP-2 | IC₅₀: 6.8 µM[10] | -20°C (1 month), -80°C (6 months)[10] |
| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | IC₅₀: 310 nM (MMP-2), 240 nM (MMP-9)[11] | -20°C |
| MMP-2/9-IN-1 | MMP-2, MMP-9 | IC₅₀: 56 nM (MMP-2), 38 nM (MMP-9)[12] | Store at -20°C |
Table 2: Recommended Zymography Parameters
| Parameter | Recommended Value/Range | Notes |
| Gelatin Concentration | 1 mg/mL (0.1%) | Ensure complete dissolution. |
| Acrylamide Percentage | 7.5% - 10% | 7.5% is often suitable for MMP-9, while 10% is common for MMP-2.[6] |
| Protein Load per Well | 5 - 15 µg | Optimization is recommended. |
| Electrophoresis Voltage | 125 V (constant) | Run at 4°C to minimize heat. |
| Renaturation Time | 30 minutes | With gentle agitation.[5] |
| Incubation Time | 16 - 24 hours | Can be extended up to 48 hours for weak signals. |
| Incubation Temperature | 37°C |
Experimental Protocols
Detailed Methodology for Gelatin Zymography
This protocol is optimized for detecting secreted MMP-2 activity in conditioned media and assessing the inhibitory effect of this compound.
1. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with serum-free media.[8]
-
Incubate the cells in serum-free media for 24-48 hours to allow for MMP secretion. The optimal duration should be determined empirically for each cell line.
-
Collect the conditioned media and centrifuge at low speed to pellet any cells or debris.
-
For inhibition studies, pre-incubate the conditioned media with the desired concentration of this compound (e.g., overnight at 4°C).
-
Determine the protein concentration of the samples.
-
Mix the samples with a 2X non-reducing SDS sample buffer. Do not heat the samples.[3]
2. Gel Electrophoresis
-
Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Load 5-15 µg of protein per well. Include a molecular weight marker.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage of 125 V at 4°C until the dye front reaches the bottom of the gel.[5]
3. Renaturation and Incubation
-
Carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in a renaturing buffer containing 2.5% Triton X-100 to remove the SDS.[8]
-
Briefly rinse the gel with incubation buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂).
-
Incubate the gel in fresh incubation buffer for 16-24 hours at 37°C in a sealed container.[5]
4. Staining and Destaining
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour with gentle agitation.
-
Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
5. Data Analysis
-
Image the gel using a gel documentation system.
-
The areas of gelatin degradation will appear as clear bands. The molecular weights of the gelatinases can be estimated by comparison with the molecular weight marker.
-
For quantitative analysis, the intensity of the bands can be measured using densitometry software such as ImageJ.[13] The percentage of inhibition can be calculated by comparing the band intensity of the this compound treated sample to the untreated control.
Signaling Pathways and Experimental Workflows
Pro-MMP-2 Activation Pathway
The activation of pro-MMP-2 is a tightly regulated process that primarily occurs on the cell surface. It involves the interplay of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2).[14][15][16]
Caption: Pro-MMP-2 activation pathway involving MT1-MMP and TIMP-2.
This compound Zymography Inhibition Assay Workflow
This diagram illustrates the key steps in performing a zymography experiment to assess the inhibitory activity of this compound.
Caption: Workflow for this compound zymography inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin zymography protocol | Abcam [abcam.com]
- 9. Effects of blood collection methods on gelatin zymography of matrix metalloproteinases - ProQuest [proquest.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Mmp2-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mmp2-IN-1. Our goal is to help you minimize potential off-target effects and ensure the successful execution of your experiments.
FAQs: Understanding and Minimizing this compound Off-Target Effects
Q1: What is this compound, and why is selectivity important?
A1: "this compound" is a descriptor for several commercially available small molecule inhibitors of Matrix Metalloproteinase-2 (MMP-2). It is crucial to recognize that this is not a single, universally defined compound, and different vendors may supply distinct molecules under this or similar names. These inhibitors are valuable research tools for studying the role of MMP-2 in various biological processes, including cell invasion, migration, and angiogenesis.
Selectivity is a critical consideration when using any enzyme inhibitor. Off-target effects, where the inhibitor interacts with unintended proteins, can lead to misleading experimental results and potential cellular toxicity.[1] For MMP inhibitors, a lack of selectivity among the more than 20 human MMPs can cause significant side effects. For instance, broad-spectrum MMP inhibitors have been associated with musculoskeletal syndrome, which may be due to the inhibition of other MMPs like MMP-1.[1] Therefore, understanding the selectivity profile of your specific this compound is essential for interpreting your data accurately.
Q2: What are the known off-target effects of this compound?
A2: The specific off-target effects depend on the exact chemical structure of the "this compound" being used. For example, some compounds are dual inhibitors of both MMP-2 and the closely related MMP-9.[2][3] While this can be advantageous in some experimental contexts, it is a significant off-target consideration if the goal is to study the specific role of MMP-2.
Interestingly, some research suggests that this compound can have on-target effects that extend beyond simple enzyme inhibition, such as promoting osteogenesis and angiogenesis through the activation of the p38/MAPK and HIF-1α signaling pathways, respectively. The precise mechanisms of how MMP-2 inhibition leads to the activation of these pathways are still under investigation. One hypothesis is that the inhibition of MMP-2's proteolytic activity could disrupt a negative feedback loop, leading to the compensatory activation of these signaling cascades.
Q3: How can I determine the selectivity profile of my this compound?
A3: The most direct way to determine the selectivity of your inhibitor is to perform a broad-panel enzymatic or binding assay against a range of MMPs and other relevant proteases. Several contract research organizations (CROs) offer these services.
Alternatively, you can perform in-house assays to test for activity against a few key off-target enzymes, such as MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-14. A fluorogenic substrate-based assay is a common method for this.
Q4: How can I minimize off-target effects in my cell-based experiments?
A4: Here are several strategies to minimize off-target effects:
-
Use the lowest effective concentration: Titrate this compound in your cellular assays to determine the lowest concentration that elicits the desired on-target effect.
-
Use control compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed phenotype is not due to non-specific chemical effects. A broad-spectrum MMP inhibitor can also be used as a positive control for certain effects.
-
Confirm target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to MMP-2 in your cells.
-
Validate findings with a secondary inhibitor: Use a second, structurally distinct MMP-2 inhibitor to confirm that the observed biological effect is due to MMP-2 inhibition and not an off-target effect of the primary compound.
-
Employ genetic approaches: Use siRNA or shRNA to knock down MMP-2 expression and see if this phenocopies the effects of this compound. This can help to confirm that the observed phenotype is on-target.
Data Presentation: Selectivity of Common "this compound" Compounds
The following table summarizes the reported inhibitory activities of several compounds frequently referred to as "this compound" or similar names. It is essential to verify the identity (e.g., by CAS number) of the inhibitor you are using.
| Compound Name | CAS Number | Target | IC50 / Ki | Reference |
| MMP-2/9-IN-1 (Compound 4a) | Not Available | MMP-2 | 56 nM (IC50) | [4] |
| MMP-9 | 38 nM (IC50) | [4] | ||
| MMP-2/MMP-9 Inhibitor I | 193807-58-8 | MMP-2 | 310 nM (IC50) | [2][3][5][6][7] |
| MMP-9 | 240 nM (IC50) | [2][3][5][6][7] | ||
| MMP-2 Inhibitor I | 10335-69-0 | MMP-2 | 1.6 µM (Ki) | [1][8][9][10][11][12] |
Experimental Protocols
Protocol: MMP-2 Activity Assay (Fluorogenic Substrate)
This protocol describes a general method for measuring MMP-2 activity and can be adapted to assess the inhibitory potential of this compound.
Materials:
-
Recombinant human MMP-2 (activated)
-
This compound compound
-
Fluorogenic MMP-2 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Activate pro-MMP-2 according to the manufacturer's instructions, typically by incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of this compound at various concentrations (e.g., a serial dilution) to the appropriate wells. Include a DMSO-only control.
-
Add 20 µL of activated MMP-2 enzyme solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 328/393 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol: Western Blot for Phosphorylated p38 MAPK
This protocol is for detecting the activation of the p38 MAPK pathway in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for various time points. Include an untreated or DMSO-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane according to a standard protocol.
-
Re-probe the membrane with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results in cell-based assays | Off-target effects of this compound. | Use the lowest effective concentration. Confirm findings with a second, structurally different MMP-2 inhibitor or with MMP-2 knockdown. |
| Cell line variability. | Ensure consistent cell passage number and culture conditions. | |
| No inhibition in enzymatic assay | Inactive inhibitor. | Check the storage conditions and age of the inhibitor. Prepare fresh stock solutions. |
| Inactive enzyme. | Use a fresh batch of recombinant MMP-2 and ensure proper activation. | |
| Incorrect assay conditions. | Verify the pH and composition of the assay buffer. Ensure the correct substrate concentration is used. | |
| High background in Western blot for phospho-proteins | Blocking with milk. | Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause high background. |
| Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. | |
| No bands in gelatin zymography | Low MMP-2 concentration in the sample. | Concentrate the sample using a filter device.[8] |
| Inactive MMP-2. | Ensure proper sample handling to prevent enzyme degradation. Include a positive control with active MMP-2.[8] | |
| Incorrect gel renaturation. | Ensure the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to refold.[13] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow: Assessing Off-Target Effects
Logical Relationship: Troubleshooting No Signal in Western Blot
References
- 1. caymanchem.com [caymanchem.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. MMP-2/MMP-9 Inhibitor I | 193807-58-8 [chemicalbook.com]
- 7. MMP-2 ≥95% (HPLC), MMP-2 and MMP-9 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. MMP-2 Inhibitor I | CAS 10335-69-0 | Cayman Chemical | Biomol.com [biomol.com]
- 10. glpbio.com [glpbio.com]
- 11. scbt.com [scbt.com]
- 12. MMP-2 Inhibitor I [sigmaaldrich.com]
- 13. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Mmp2-IN-1
Welcome to the technical support center for Mmp2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo use of this compound, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon injection. | Low aqueous solubility of the compound. | 1. Optimize the formulation: Use a co-solvent system. A common formulation for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. Start with a small amount of DMSO to dissolve the compound and then gradually add the other components. 2. Consider alternative formulations: Explore the use of cyclodextrins (e.g., HP-β-CD) or nanoparticle-based delivery systems to enhance solubility. |
| Inconsistent or no observable in vivo efficacy. | 1. Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Rapid metabolism or clearance: The compound may be quickly eliminated from the body. 3. Incorrect dosing: The administered dose may be too low. | 1. Improve formulation: As mentioned above, a well-designed formulation is crucial. 2. Pharmacokinetic studies: Conduct a pilot PK study to determine the compound's half-life, Cmax, and AUC in your animal model. This will help in optimizing the dosing regimen. 3. Dose-response study: Perform a dose-escalation study to find the optimal therapeutic dose. |
| Toxicity or adverse effects in animal models. | 1. Vehicle toxicity: The solvent system used for formulation may be causing toxicity. 2. Off-target effects: The inhibitor may be affecting other metalloproteinases or biological targets. 3. High dosage: The administered dose may be too high. | 1. Vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its effects. 2. Selectivity profiling: If not already done, test the selectivity of this compound against a panel of other MMPs and related proteases. 3. Dose reduction: If toxicity is observed, try reducing the dose or optimizing the formulation to allow for a lower effective dose. |
| Difficulty in preparing a stable formulation. | The compound may be unstable in the chosen solvent system or at a particular pH. | 1. Stability testing: Assess the stability of your formulation over time at the intended storage and administration temperatures. Analyze for degradation products using techniques like HPLC. 2. pH adjustment: The solubility and stability of many compounds are pH-dependent. Evaluate the effect of pH on your formulation.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a hydrophobic molecule. While extensive public data is limited, available information and properties of similar hydroxamate-based inhibitors suggest the following:
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅NO₂ | [1][2] |
| Molecular Weight | 297.5 g/mol | [1][2] |
| Solubility | - DMSO: 50 mg/mL - Ethanol: 50 mg/mL - DMF: 50 mg/mL - Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1][2] |
| Appearance | Crystalline solid | [2] |
Q2: What is the recommended starting dose for in vivo studies?
A2: A specific in vivo study for this compound was not found in the public domain. However, for a similar dual MMP-2/MMP-9 inhibitor, a dose of 10 mg/kg administered via intraperitoneal (IP) injection has been reported in a mouse tumor model. This can be a reasonable starting point for your dose-response studies.
Q3: What are the most common administration routes for compounds like this compound?
A3: Due to its poor aqueous solubility, oral bioavailability is expected to be low. Therefore, parenteral routes are more common for initial in vivo testing. Intraperitoneal (IP) and intravenous (IV) injections are frequently used.
Q4: How can I prepare a formulation for IP injection?
A4: A common approach for hydrophobic compounds is to use a co-solvent system. For a similar compound, MMP-2/MMP-9-IN-1, a suggested in vivo formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Always prepare the formulation fresh before each use and observe for any precipitation.
Q5: Are there alternative formulation strategies to improve bioavailability?
A5: Yes, several strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Nanoparticles: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. Some nanoparticle systems can even be designed to target specific tissues.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a concentration that is 10 times the final desired concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO).
-
Vortex or sonicate until the compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios. For the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 4 parts PEG300, 0.5 parts Tween-80, and 4.5 parts saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to make up the final 10% DMSO concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the solvent ratios.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: General Procedure for Intraperitoneal (IP) Injection in Mice
Objective: To administer the this compound formulation into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound formulation
-
Sterile syringe (e.g., 1 mL) with an appropriate needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal restrainer (optional)
Procedure:
-
Draw the desired volume of the this compound formulation into the syringe.
-
Securely restrain the mouse. One common method is to grasp the loose skin over the neck and back, and secure the tail.
-
Position the mouse on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe, which would indicate improper needle placement.
-
If no fluid is aspirated, inject the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
IV. Signaling Pathways and Experimental Workflows
MMP-2 Activation and Signaling Pathway
MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a process crucial for physiological and pathological events such as tissue remodeling, angiogenesis, and tumor invasion. Its activity is tightly regulated at multiple levels, including its activation from the inactive pro-form (pro-MMP-2).
References
Addressing Mmp2-IN-1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential degradation of Mmp2-IN-1 during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound, also identified as MMP-2/MMP-9 Inhibitor I, is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1] Its chemical identity is confirmed by CAS number 193807-58-8 and the molecular formula C21H19NO4S. To ensure its stability, proper storage is critical.
Q2: How should I store the solid form of this compound?
The solid, powdered form of this compound should be stored at -20°C.[2] Suppliers indicate that under these conditions, the compound is stable for at least four years. It is advisable to keep the container tightly sealed and protected from light to prevent potential degradation.
Q3: What is the best way to store this compound once it is dissolved in a solvent?
For reconstituted this compound, the storage conditions depend on the duration of storage. The compound is soluble in DMSO. Once in solution, it is recommended to:
-
Store at -80°C for long-term storage (up to 6 months).
-
Store at -20°C for short-term storage (up to 1 month).
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.[3]
Q4: I left my this compound solution at room temperature for a few hours. Is it still usable?
While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. The stability of this compound at room temperature in solution has not been extensively documented. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use in a critical experiment.
Q5: What are the potential causes of this compound degradation?
While specific degradation pathways for this compound have not been fully elucidated in publicly available literature, compounds with similar structures, such as N-sulfonylamino acids, may be susceptible to:
-
Hydrolysis: The sulfonamide bond could be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidizing agents. It is good practice to use high-purity solvents and minimize exposure to air.
Q6: I suspect my this compound has degraded. What are the signs and how can I confirm it?
Signs of degradation can include:
-
Reduced or loss of inhibitory activity in your biological assays.
-
Changes in the physical appearance of the solid or solution (e.g., color change).
-
The appearance of additional peaks in analytical tests like HPLC or LC-MS.
To confirm degradation, you should perform an analytical assessment of the compound's purity. A comparison of the suspected sample with a fresh, properly stored sample is the most definitive approach.
Troubleshooting Guides
Problem: Reduced or no activity of this compound in my experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for reduced this compound activity.
Problem: Unexpected results or artifacts in my assay.
If you observe unusual results that cannot be explained by your experimental variables, consider the purity of your this compound.
-
Solvent Effects: this compound is typically dissolved in DMSO. Be aware that high concentrations of DMSO can have inhibitory effects on MMP-2 activity. Ensure your final DMSO concentration in the assay is consistent across all conditions and is at a level that does not interfere with the assay.
-
Compound Precipitation: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous assay buffer. Visually inspect for any cloudiness or precipitate.
-
Purity Check: As outlined in the workflow above, the most definitive way to rule out compound degradation is to perform an analytical purity assessment.
Quantitative Data Summary
| Parameter | Solid this compound | This compound in DMSO |
| Storage Temperature | -20°C | -80°C (long-term) or -20°C (short-term) |
| Recommended Duration | ≥ 4 years | Up to 6 months at -80°C; Up to 1 month at -20°C |
| Container | Tightly sealed, protected from light | Tightly sealed, protected from light, single-use aliquots |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and conditions.
Objective: To determine the purity of an this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample (stored and potentially degraded)
-
A new, unopened vial of this compound to serve as a reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference this compound standard in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
-
Sample Preparation:
-
Prepare a stock solution of the test this compound sample in DMSO at the same concentration as the standard (1 mg/mL).
-
Dilute the sample stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
-
HPLC Conditions (Starting Point for Optimization):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solution and record the chromatogram. The main peak corresponds to intact this compound.
-
Inject the sample solution and record the chromatogram.
-
Compare the chromatogram of the sample to the standard. Look for:
-
A decrease in the area of the main peak in the sample compared to the standard.
-
The appearance of new peaks in the sample chromatogram, which would indicate degradation products.
-
-
-
Data Interpretation:
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
A significant decrease in purity or the presence of major degradation peaks suggests that the this compound sample has degraded and should not be used.
-
Forced Degradation Study (for method validation):
To ensure the HPLC method is "stability-indicating," you can perform a forced degradation study on the reference standard. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Incubate the standard solution with 0.1 M HCl.
-
Base Hydrolysis: Incubate the standard solution with 0.1 M NaOH.
-
Oxidation: Incubate the standard solution with 3% H2O2.
-
Thermal Stress: Heat the solid compound or a solution.
-
Photolytic Stress: Expose the solution to UV light.
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the main this compound peak.
Signaling Pathways and Workflows
Caption: Recommended workflow for handling and storing this compound.
Caption: Logical relationship between storage, degradation, and quality control.
References
Mmp2-IN-1 Technical Support Center: A Guide for Researchers
Welcome to the Mmp2-IN-1 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell line-dependent. Based on available data, a good starting point for most cancer cell lines is a concentration range of 0.1 µM to 10 µM. For sensitive cell lines such as MDA-MB-231, A549, and HeLa, IC50 values have been reported to be in the sub-micromolar range (see Table 1). For less sensitive lines like HepG2, a higher concentration may be necessary. We strongly recommend performing a dose-response experiment (e.g., a cell viability assay) to determine the optimal concentration for your specific cell line.
Q2: What is the recommended incubation time for this compound treatment?
A2: Incubation times can vary depending on the experimental endpoint. For cell viability and apoptosis assays, incubation times of 24 to 72 hours are commonly reported. For cell migration and invasion assays, shorter incubation times of 12 to 24 hours are typical. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a stock solution of at least 10 mM in 100% DMSO. For cell culture experiments, further dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is 0.5% or less to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of MMP-2, the possibility of off-target effects on other metalloproteinases or cellular targets cannot be entirely excluded, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as a negative control (vehicle-treated cells) and potentially a positive control with a known, different MMP-2 inhibitor. If unexpected results are observed, consider performing experiments to rule out off-target effects, such as testing the inhibitor's effect on cells with knocked-down MMP-2 expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Sub-optimal inhibitor concentration. 2. Insufficient incubation time. 3. Low MMP-2 expression in the cell line. 4. Inhibitor degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Verify MMP-2 expression in your cell line by Western blot or qPCR. 4. Prepare fresh inhibitor dilutions from a properly stored stock solution. |
| High cell toxicity or unexpected cell death | 1. Inhibitor concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Cell line is particularly sensitive. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is ≤ 0.5%. 3. Reduce the incubation time or inhibitor concentration. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent inhibitor preparation. 3. Variation in assay conditions. | 1. Use cells within a consistent passage number range and at a consistent confluency. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
| Precipitation of the inhibitor in the culture medium | 1. Poor solubility of the inhibitor at the working concentration. 2. Interaction with components of the serum in the medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to the cells. 2. Consider reducing the serum concentration during the inhibitor treatment period if compatible with your cell line's health. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~0.07 |
| A549 | Lung Cancer | ~0.11 |
| HeLa | Cervical Cancer | ~0.18 |
| HepG2 | Liver Cancer | >10 |
Note: These values are approximate and may vary depending on the specific experimental conditions. It is crucial to determine the IC50 value empirically in your own experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot for MMP-2 Expression
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MMP-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Caption: Simplified MMP-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
How to control for Mmp2-IN-1 cytotoxicity in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the cytotoxic effects of Mmp2-IN-1 in experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for its cytotoxicity important?
For clarity, this guide addresses two commonly referenced inhibitors:
-
This compound (CAS 2764598-01-6): A moderate MMP-2 inhibitor.
-
MMP-2/MMP-9-IN-1 (CAS 193807-58-8): A potent inhibitor of both MMP-2 and MMP-9.[1]
Q2: How do I determine a suitable working concentration for this compound that minimizes cytotoxicity while still inhibiting MMP-2?
A2: The optimal concentration is cell-line and experiment-specific. A critical first step is to perform a dose-response experiment to determine both the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) for MMP-2 activity in parallel. The goal is to identify a concentration range where MMP-2 is effectively inhibited with minimal impact on cell viability.
Q3: What are the typical cytotoxic concentrations of this compound?
A3: The cytotoxic concentration of this compound varies significantly depending on the specific inhibitor and the cell line being used. Below is a summary of reported values:
| Inhibitor | CAS Number | Cell Line | IC50 (Cytotoxicity) | Reference |
| This compound | 2764598-01-6 | MDA-MB-231 | 0.07 µM | |
| A549 | 0.11 µM | |||
| HeLa | 0.18 µM | |||
| HepG2 | >10 µM | |||
| MMP-2/MMP-9-IN-1 | 193807-58-8 | Not specified | Not specified | [1] |
Note: The IC50 for MMP-2 inhibition by this compound (CAS 2764598-01-6) is reported to be 6.8 µM. For MMP-2/MMP-9-IN-1 (CAS 193807-58-8), the IC50 values for MMP-2 and MMP-9 are 0.31 µM and 0.24 µM, respectively.[1]
Q4: What are appropriate negative controls for my this compound experiments?
A4: The ideal negative control would be a structurally similar molecule that does not inhibit MMP-2 but possesses similar off-target liabilities. However, a commercially available, validated inactive analog for this compound is not readily documented. Therefore, a combination of the following controls is recommended:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.
-
Untreated Control: Cells cultured under the same conditions without the inhibitor or vehicle.
-
Alternative MMP-2 Inhibitor: Using a different, structurally distinct MMP-2 inhibitor can help confirm that the observed phenotype is due to MMP-2 inhibition and not an off-target effect of a specific chemical scaffold.
-
MMP-2 Knockdown/Knockout: If feasible, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP-2 expression can provide a genetic control to validate the pharmacological findings.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to the inhibitor. | Perform a detailed CC50 titration starting from very low nanomolar concentrations to identify a sub-toxic range. |
| Incorrect solvent or high solvent concentration. | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). |
| Inhibitor instability or degradation. | Prepare fresh stock solutions and dilute to the final concentration immediately before use. Store stock solutions as recommended by the manufacturer. |
Issue 2: No inhibition of MMP-2 activity is observed at concentrations that are non-toxic.
| Possible Cause | Troubleshooting Step |
| IC50 for MMP-2 inhibition is higher than the cytotoxic concentration in your cell line. | Consider using a different MMP-2 inhibitor with a better therapeutic window in your specific cell model. |
| Inhibitor is not cell-permeable. | Verify the cell permeability of the specific this compound you are using. If not permeable, consider using a different inhibitor or a cell-free assay system. |
| Incorrect assay for MMP-2 activity. | Ensure your MMP-2 activity assay (e.g., gelatin zymography, fluorescent substrate assay) is optimized and sensitive enough to detect changes in your experimental system. |
Issue 3: It is unclear if the observed phenotype is due to MMP-2 inhibition or off-target cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Lack of a specific negative control. | As a validated inactive analog is not readily available, employ a multi-pronged approach: 1. Use an alternative, structurally different MMP-2 inhibitor. 2. Perform MMP-2 knockdown/knockout experiments to see if the phenotype is recapitulated. 3. Rescue the phenotype by adding back a resistant form of MMP-2. |
| Working concentration is in the cytotoxic range. | Re-evaluate your dose-response curves and select a concentration that is clearly below the CC50 while still providing a reasonable level of MMP-2 inhibition. |
Experimental Protocols
Protocol 1: Determining CC50 and IC50 of this compound in Parallel
This protocol outlines a method to simultaneously assess the cytotoxicity and MMP-2 inhibitory activity of this compound over a range of concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates (one for cytotoxicity assay, one for MMP-2 activity assay)
-
Cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell stain)
-
MMP-2 activity assay kit or reagents (e.g., gelatin zymography, fluorogenic MMP-2 substrate)
-
Plate reader (absorbance or fluorescence, depending on the assays)
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 100 µM down to 1 nM, with a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the this compound dilutions.
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Data Collection:
-
Plate 1 (Cytotoxicity): Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Plate 2 (MMP-2 Activity): Collect the conditioned medium from each well to measure secreted MMP-2 activity. Alternatively, lyse the cells to measure cell-associated MMP-2 activity. Perform the MMP-2 activity assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the CC50 value.
-
Calculate the percentage of MMP-2 inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.
-
-
Select Working Concentration: Choose a concentration for your experiments that provides significant MMP-2 inhibition (ideally >80%) with minimal cytotoxicity (ideally >90% cell viability).
Visualizations
Caption: Simplified signaling pathway of MMP-2 activation and its downstream effects.
Caption: Recommended experimental workflow for using this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Mmp2-IN-1 Treatment
Welcome to the technical support center for Mmp2-IN-1 and related MMP-2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a designation for a matrix metalloproteinase-2 (MMP-2) inhibitor. MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in degrading extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. The primary mechanism of action for MMP-2 inhibitors is to block the catalytic activity of the MMP-2 enzyme, thereby preventing the breakdown of the ECM. This inhibition is often achieved through chelation of the zinc ion in the enzyme's active site or by binding to the active site itself.[1]
Q2: We are observing an unexpected increase in tissue growth and vascularity in our in vivo models treated with an MMP-2 inhibitor. Is this a known phenomenon?
A2: Yes, this counterintuitive effect has been documented. While MMP-2 is often associated with processes that promote cell migration and invasion, its inhibition can lead to unexpected pro-osteogenic (bone formation) and pro-angiogenic (new blood vessel formation) phenotypes. Specifically, a compound identified as MMP-2 inhibitor 1 (MMP2-I1) has been shown to promote the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) and enhance angiogenesis in human vascular endothelial cells (HUVECs).[2]
Q3: What is the proposed mechanism for the pro-osteogenic and pro-angiogenic effects of MMP-2 inhibition?
A3: The unexpected pro-growth effects of MMP-2 inhibition by MMP2-I1 are believed to be mediated by the activation of specific signaling pathways. Research indicates that this inhibitor activates the p38/mitogen-activated protein kinase (MAPK) signaling pathway to promote osteogenesis.[2] Concurrently, it enhances angiogenesis via the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[2]
Q4: Are there other potential off-target effects I should be aware of when using MMP inhibitors?
A4: A common concern with many MMP inhibitors, particularly broad-spectrum ones, is off-target effects. Musculoskeletal toxicity has been a noted side effect in clinical trials of some MMP inhibitors.[3] This is sometimes attributed to the inhibition of other metalloproteinases or off-target metal chelation.[4] It is crucial to use inhibitors with high selectivity for MMP-2 to minimize these effects.
Q5: My this compound treatment doesn't seem to be effective in my cell-based assay. What could be the issue?
A5: There are several potential reasons for a lack of efficacy. These include inhibitor instability, incorrect dosage, or issues with the experimental setup. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential problems and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of MMP-2 activity | Inhibitor Degradation: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, presence of certain media components). | Prepare fresh inhibitor solutions for each experiment. Minimize the time the inhibitor is in culture media before analysis. Consider a time-course experiment to assess inhibitor stability. |
| Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of MMP-2 in your system. | Consult the technical data sheet for the specific inhibitor's IC50 or Ki value. Perform a dose-response experiment to determine the optimal concentration for your model system. | |
| High Protein Binding: The inhibitor may bind to proteins in the serum of your culture medium, reducing its effective concentration. | Reduce the serum concentration in your media during the treatment period, if your cells can tolerate it. Ensure you are using an appropriate vehicle control. | |
| Unexpected increase in cell proliferation or migration | Activation of Alternative Pathways: As noted in the FAQs, inhibition of MMP-2 can activate pro-growth signaling pathways like p38/MAPK and HIF-1α.[2] | Perform Western blot analysis to check for the phosphorylation (activation) of p38 MAPK and increased expression of HIF-1α. Consider using specific inhibitors for these pathways to confirm their involvement. |
| Off-Target Effects: The inhibitor may have off-target effects on other proteins that regulate cell growth. | If possible, confirm your findings with a second, structurally different MMP-2 inhibitor or by using siRNA to knockdown MMP-2. | |
| Inconsistent results between experiments | Variability in Cell Culture: Cell confluence, passage number, and overall cell health can impact MMP-2 expression and inhibitor sensitivity. | Standardize your cell culture protocols, including seeding density and passage number. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment. |
| Assay Variability: The experimental assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to ensure statistical validity. |
Quantitative Data
The inhibitory activity of MMP-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Below are the values for commercially available MMP-2 inhibitors that are structurally and functionally related to the "this compound" designation.
| Compound | Target(s) | IC50 / Ki | CAS Number |
| MMP-2/9-IN-1 (Compound 4a) | MMP-2, MMP-9 | IC50: 56 nM (MMP-2), 38 nM (MMP-9)[2] | Not specified |
| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | IC50: 310 nM (MMP-2), 240 nM (MMP-9)[5][6] | 193807-58-8 |
| MMP-2 Inhibitor I (OA-Hy) | MMP-2 | Ki: 1.7 µM | 10335-69-0 |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the effects of this compound.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases like MMP-2 in biological samples.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media.
-
Incubate cells in serum-free media for a specified period (e.g., 24-48 hours) with or without this compound.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto the gel. Include a positive control (recombinant active MMP-2) and a molecular weight marker.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with the same solution without Coomassie Blue until clear bands appear against a blue background.
-
Areas of gelatin degradation by MMP-2 will appear as clear bands. The pro-form of MMP-2 runs at approximately 72 kDa and the active form at around 62 kDa.
-
Western Blot for Signaling Pathway Analysis
This method is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-p38, total p38, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
Assay:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for investigating the effects of this compound.
Figure 1. Mechanism of this compound action on MMP-2 signaling.
Figure 2. Signaling pathways activated by this compound leading to unexpected phenotypes.
Figure 3. A typical workflow for characterizing the effects of this compound.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
Mmp2-IN-1 quality control and purity verification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity verification, and effective use of Mmp2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix (ECM).[1][2][3] MMP-2 plays a crucial role in physiological processes such as tissue remodeling, as well as in pathological conditions including cancer metastasis and angiogenesis.[4][5][6][7] this compound exerts its inhibitory effect by binding to the catalytic site of MMP-2, thereby preventing the breakdown of ECM components like type IV collagen.[1]
Q2: What are the typical quality control specifications for this compound?
A2: High-quality this compound should meet stringent quality control specifications to ensure reliable and reproducible experimental results. The following table summarizes typical QC parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO | Visual Inspection |
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, it is recommended to prepare a stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C.
Purity Verification and Experimental Protocols
Detailed Methodologies for Quality Control
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Purpose: To determine the purity of the this compound compound.
-
Method: A reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the chromophore of this compound (e.g., 254 nm).
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Purpose: To confirm the molecular weight and thus the identity of this compound.
-
Method:
-
LC System: Coupled to a mass spectrometer, using similar chromatographic conditions as HPLC.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound, confirming its molecular weight.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Purpose: To confirm the chemical structure of this compound.
-
Method:
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum should display chemical shifts and splitting patterns consistent with the protons in the this compound structure. Integration of the peaks should correspond to the number of protons in each environment.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the stock solution from a new solid sample. Store aliquots at -80°C. |
| Incorrect Concentration: Errors in calculating the final concentration in the assay. | Double-check all calculations for dilutions. Use a calibrated pipette. | |
| Insolubility: The compound may have precipitated out of the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and compatible with your experimental system. Consider using a solubilizing agent if necessary. | |
| Inactive Enzyme: The MMP-2 enzyme used in the assay may not be active. | Test the activity of your MMP-2 enzyme with a known substrate before performing inhibition assays. | |
| High background signal in assays | Compound Interference: this compound may interfere with the detection method (e.g., fluorescence). | Run a control with the inhibitor alone (no enzyme) to check for any intrinsic signal. |
| Solvent Effects: The solvent (e.g., DMSO) might affect the assay. | Ensure the final solvent concentration is consistent across all wells, including controls. | |
| Cell toxicity observed | High Concentration of Inhibitor: The concentration of this compound used may be toxic to the cells. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| High Concentration of Solvent: The solvent used to dissolve the inhibitor can be toxic to cells. | Keep the final solvent concentration in the cell culture medium as low as possible (typically <0.5%). | |
| Off-target effects | Lack of Specificity: While this compound is highly selective, at high concentrations it may inhibit other MMPs or proteases.[8][9][10] | Use the lowest effective concentration of the inhibitor. Consider using a second, structurally different MMP-2 inhibitor to confirm that the observed effects are due to MMP-2 inhibition. |
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Activation of Pro-MMP-2 and its inhibition by this compound.
Caption: Role of MMP-2 in extracellular matrix degradation and cancer progression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. mdpi.com [mdpi.com]
- 3. MMP2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of MMP-2 Activity Using Dual-Probe Nanoparticles to Detect Potential Metastatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Mmp2-IN-1 stocks
This guide provides best practices for the long-term storage and handling of Mmp2-IN-1, a key inhibitor of Matrix Metalloproteinase-2 (MMP-2). It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and efficacy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically provided as a lyophilized powder. It is recommended to reconstitute the powder in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For most in vitro cell culture experiments, preparing a high-concentration stock solution (e.g., 10-50 mM) is standard practice. Ensure the powder is fully dissolved by gentle agitation or brief vortexing.[3]
Q2: What are the optimal conditions for long-term storage of this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at low temperatures. Storage at -80°C is recommended for periods up to 6 months, while storage at -20°C is suitable for up to 1 month.[1][4] It is also advisable to protect the solutions from light.[2][4]
Q3: How can I avoid degradation of this compound during storage and handling?
A3: To maintain the stability and activity of this compound, it is crucial to aliquot the stock solution into smaller, single-use volumes after preparation. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[5] While some studies on MMPs in biological samples show stability over a few freeze-thaw cycles, it is a best practice for small molecule inhibitors to avoid them whenever possible.[6][7]
Q4: What is the recommended storage for the solid (powder) form of this compound?
A4: The solid, powdered form of this compound should be stored at 4°C and protected from light.[4] Ensure the container is tightly sealed to prevent moisture absorption.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Maximum Duration | Special Conditions |
| Solid/Powder | N/A | 4°C | See manufacturer's expiry | Protect from light[4] |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light[1][4] |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light[1][4] |
Table 2: Solubility Information
| Solvent | Concentration | Reference |
| DMSO | ≥ 50 mg/mL | [1] |
| Ethanol | ≤ 50 mg/mL | [2] |
| Dimethyl Formamide | 50 mg/mL | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Solvent is not anhydrous.- Storage temperature fluctuated.- Concentration is too high for the solvent at low temperatures. | - Use fresh, high-quality anhydrous DMSO.- Gently warm the solution to 37°C and agitate or sonicate to redissolve.[1]- Ensure stable storage temperature.- If precipitation persists, consider preparing a slightly lower concentration stock. |
| Inconsistent Experimental Results | - Compound degradation due to multiple freeze-thaw cycles.- Incorrect final concentration in the assay. | - Prepare single-use aliquots of the stock solution immediately after reconstitution.[5]- Perform serial dilutions carefully to achieve the desired final concentration. Always prepare working solutions fresh for each experiment. |
| No Inhibitory Effect Observed | - Inactive compound due to improper storage.- Incorrect experimental setup.- MMP-2 in the experimental system may require activation. | - Verify that storage guidelines have been followed. If in doubt, use a fresh vial of the inhibitor.- Confirm that the assay buffer conditions are optimal for MMP-2 activity (e.g., presence of Ca²⁺ and Zn²⁺).- In some systems, pro-MMP-2 needs to be activated to its enzymatic form. Ensure your assay conditions account for this.[5] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
-
Precision pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.[3]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
Following the manufacturer's instructions or your desired concentration (e.g., 10 mM), carefully add the calculated volume of DMSO to the vial.
-
Gently agitate or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[3]
-
Dispense the stock solution into single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.[3]
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][4]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To dilute the this compound stock solution to a final working concentration for treating cells in culture.
Materials:
-
Aliquoted this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
Procedure:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO.
-
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps: first, a 1:100 dilution in medium, followed by a 1:10 dilution into the final cell culture well.
-
Add the final working solution to your cells and proceed with your experimental incubation. Always prepare the working solution fresh just before use.
Visualizations
Signaling Pathway Diagram
Matrix Metalloproteinase-2 (MMP-2) plays a critical role in degrading the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis.[8] Its activity is stimulated by various signaling pathways, including those initiated by growth factors like TGF-β and VEGF.[9] this compound acts by directly inhibiting the enzymatic activity of MMP-2, thereby blocking downstream ECM degradation.
Caption: MMP-2 activation pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
This workflow illustrates the key steps from receiving the this compound compound to its application in a typical in vitro experiment, emphasizing best practices for storage and handling.
Caption: Recommended workflow for handling and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. youtube.com [youtube.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preanalytical factors affecting the stability of matrix metalloproteinase-2 concentrations in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of a Single Freeze–Thaw Cycle on Matrix Metalloproteinases in Different Human Platelet-Rich Plasma Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to account for lot-to-lot variability of Mmp2-IN-1
Welcome to the technical support center for MMP2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause of this lot-to-lot variability?
A1: Lot-to-lot variability in small molecule inhibitors like this compound can stem from several factors. These include variations in the manufacturing process, purity of the compound, stability, and storage conditions.[1][2][3] It is crucial for laboratories to have procedures in place to quantify this variability and determine if it is within an acceptable range for experimental consistency.[4]
Q2: How can we ensure the quality and consistency of a new lot of this compound?
A2: It is best practice to validate each new lot of a chemical probe before use in critical experiments.[5][6] This involves a series of quality control checks to confirm its identity, purity, and activity. We recommend performing analytical chemistry techniques to confirm the compound's structure and purity, and functional assays to verify its inhibitory potency against MMP-2.
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: For optimal stability, small molecule inhibitors should be stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.[7] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[7] It is advisable to aliquot the inhibitor into single-use volumes upon receipt.[7]
Q4: Can the solvent used to dissolve this compound affect its activity?
A4: Yes, the choice of solvent and the final concentration of the solvent in your assay can impact the inhibitor's performance. It is important to use a high-purity, anhydrous solvent as recommended on the product datasheet. Ensure the final solvent concentration in your experimental system is low (typically <1%) and consistent across all experiments to avoid off-target effects.[7]
Troubleshooting Guide: Addressing Lot-to-Lot Variability
If you suspect lot-to-lot variability of this compound is impacting your results, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Checks
-
Verify Compound Identity and Purity: If possible, obtain a Certificate of Analysis (CoA) for each lot from the manufacturer.[8] Key parameters to compare include purity (typically assessed by HPLC), and identity (confirmed by mass spectrometry or NMR).
-
Check for Proper Storage: Ensure that all lots of the inhibitor have been stored correctly according to the manufacturer's recommendations.[7]
-
Review Solution Preparation: Confirm that the inhibitor was dissolved in the appropriate solvent at the correct concentration and that the stock solution is not expired.
Step 2: Functional Validation Assays
Perform a side-by-side comparison of the old and new lots of this compound using a functional assay to determine their relative potency.
-
In Vitro Enzymatic Assay: The most direct way to assess the inhibitor's activity is through an in vitro enzymatic assay using purified, recombinant MMP-2. A fluorogenic substrate assay is a common and quantitative method.[7][9][10]
-
Cell-Based Assay: A cell-based assay, such as a gelatin zymography or an invasion assay, can provide information on the inhibitor's activity in a more biologically relevant context.[11][12][13][14]
Step 3: Data Analysis and Interpretation
-
Compare IC50 Values: For enzymatic assays, calculate and compare the half-maximal inhibitory concentration (IC50) for each lot. A significant difference in IC50 values (e.g., >3-fold) may indicate a problem with the new lot.
-
Analyze Zymography Results: In gelatin zymography, compare the reduction in the intensity of the cleared bands (representing MMP-2 activity) at equivalent concentrations of the old and new lots.
-
Evaluate Invasion Assay Data: In an invasion assay, a less effective lot of inhibitor will result in a smaller reduction in the number of invading cells compared to a more potent lot.
The following diagram outlines a logical workflow for troubleshooting lot-to-lot variability.
Data Presentation
When comparing different lots of this compound, it is essential to present the quantitative data in a clear and structured format.
Table 1: Example Quality Control Data for Two Lots of this compound
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.5% | ≥ 98% |
| Identity (by MS) | Confirmed | Confirmed | Matches expected m/z |
| IC50 (Enzymatic Assay) | 52 nM | 155 nM | < 3-fold difference |
| Inhibition at 1µM (Cell-based) | 85% | 55% | ± 15% of reference |
Experimental Protocols
Here are detailed protocols for key experiments to validate the activity of this compound.
Protocol 1: Fluorogenic MMP-2 Enzymatic Assay
This assay measures the ability of this compound to inhibit the activity of purified MMP-2 enzyme on a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate
-
Assay buffer
-
This compound (old and new lots)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of both lots of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (enzyme only) and a negative control (buffer only).
-
Add the recombinant MMP-2 enzyme to all wells except the negative control.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).[7]
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the rate of reaction against the inhibitor concentration and determine the IC50 value for each lot.
Protocol 2: Gelatin Zymography
This technique detects the gelatinolytic activity of MMP-2 in cell culture supernatants or tissue extracts.[11][12]
Materials:
-
Polyacrylamide gels containing 0.1% gelatin
-
Samples (e.g., conditioned media from cells treated with this compound)
-
Non-reducing sample buffer
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., Triton X-100)
-
Developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not boil the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.[11]
-
After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMP-2.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of enzymatic activity will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP-2 activity.
Protocol 3: Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.[13][14]
Materials:
-
Boyden chamber inserts with a porous membrane coated with a basement membrane extract
-
Cancer cell line known to express MMP-2
-
Cell culture medium with and without serum
-
This compound (old and new lots)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed cells in the upper chamber of the Boyden chamber insert in serum-free medium.
-
Add different concentrations of each lot of this compound to the upper chamber.
-
Add medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Incubate for 24-48 hours, allowing the cells to invade through the matrix and membrane.
-
Remove the non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view for each condition.
-
Compare the reduction in cell invasion between the two lots of the inhibitor.
Signaling Pathway and Workflow Diagrams
MMP-2 Signaling Pathway
Matrix metalloproteinase-2 (MMP-2) is involved in the degradation of extracellular matrix components and plays a crucial role in processes such as cell migration, invasion, and angiogenesis. Its activity is regulated by various signaling pathways.
Quality Control Workflow for New Lots of this compound
To ensure reproducible experimental results, it is crucial to implement a quality control workflow for each new lot of this compound.
References
- 1. myadlm.org [myadlm.org]
- 2. clpmag.com [clpmag.com]
- 3. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validating Chemical Probes [efmc.info]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. eas.org [eas.org]
- 8. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 12. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Matrix Invasion Assay | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing incubation time for Mmp2-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mmp2-IN-1 in their experiments. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. By inhibiting MMP-2, this compound prevents the breakdown of the ECM, which is a critical process in physiological and pathological events such as tissue remodeling, angiogenesis, tumor invasion, and metastasis.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A common starting point for MMP inhibitors like this compound is to use a concentration that is approximately 100 times its Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value.[1] For many MMP inhibitors, this typically falls within the 1-10 µM range.[1] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is highly recommended.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[1]
Q4: How long should I incubate my cells with this compound before observing an effect?
The optimal incubation time is highly dependent on the specific experiment, cell type, and the biological process being investigated. There is no single universal incubation time. It is essential to perform a time-course experiment to determine the ideal duration for your specific research question. See the "Experimental Protocols" section for a detailed guide on how to perform a time-course experiment.
Q5: Can this compound affect cell viability?
Like any experimental compound, this compound can potentially affect cell viability, especially at higher concentrations or with prolonged exposure. It is crucial to perform a cell viability assay (e.g., MTS, MTT, or trypan blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: No or Low Inhibition of MMP-2 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Start with a range of concentrations around the reported IC50 value. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal pre-incubation time for the inhibitor to take effect before running your functional assay. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High Serum Concentration in Media | Serum contains proteins that can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cells. |
| Low MMP-2 Expression/Activity in Cells | Confirm that your cell line expresses and secretes active MMP-2 under your experimental conditions. You can use gelatin zymography or ELISA to assess basal MMP-2 levels. |
Issue 2: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as cell confluency can influence MMP-2 expression. |
| Inconsistent Inhibitor Preparation | Prepare a fresh dilution of the inhibitor from a single stock aliquot for each experiment to ensure concentration consistency. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for critical experiments. Fill these wells with sterile PBS or media. |
| Variability in Assay Performance | Standardize all steps of your downstream assay (e.g., gelatin zymography, invasion assay), including incubation times, reagent concentrations, and washing steps. |
Issue 3: Observed Cell Toxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a cytotoxicity assay (e.g., MTS, MTT) to determine the maximum non-toxic concentration of this compound for your cells. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Prolonged Incubation | A shorter incubation time may be sufficient to achieve inhibition without causing toxicity. Re-evaluate the necessary incubation duration with a time-course experiment that includes viability assessment. |
| Off-target Effects | While this compound is designed to be selective, off-target effects can occur. If toxicity persists at effective concentrations, consider using a different MMP-2 inhibitor with a distinct chemical structure to confirm your findings. |
Quantitative Data Summary
Table 1: General Concentration Ranges for MMP Inhibitors in Cell Culture
| Parameter | Typical Range | Reference |
| Starting Concentration | 1 - 10 µM | [1] |
| DMSO Concentration | < 0.1% | [1] |
Table 2: Incubation Times for Common MMP-2 Activity Assays
| Assay | Typical Incubation Time | Reference |
| Gelatin Zymography (Gel Incubation) | 24 - 48 hours | [2] |
| ELISA (Sample Incubation) | 2 hours to overnight | |
| Cell Invasion Assay | 24 - 48 hours | [3] |
| Wound Healing Assay | 0 - 48 hours (monitoring) | [4] |
Note: The incubation times listed for assays refer to the duration of the assay itself, not the pre-incubation time with this compound.
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time (Time-Course Experiment)
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare a working solution of this compound in your desired cell culture medium at the optimal concentration determined from a dose-response assay. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: At different time points before your planned functional assay (e.g., 24h, 12h, 6h, 3h, 1h before), replace the medium in the wells with the this compound solution or the vehicle control.
-
Functional Assay: At the end of the longest incubation period, perform your desired functional assay (e.g., cell invasion, migration, or gelatin zymography on the conditioned media).
-
Analysis: Analyze the results of your functional assay for each time point. The optimal incubation time is the shortest duration that provides the maximal inhibitory effect.
Protocol 2: Gelatin Zymography to Assess MMP-2 Activity
-
Sample Collection: After treating your cells with this compound or vehicle control for the optimized duration, collect the conditioned media.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Sample Preparation: Mix the conditioned media with a non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing gelatin. Run the gel at a constant voltage at 4°C.[2]
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C for 24-48 hours.[2] This buffer contains the necessary co-factors for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of MMP-2 activity will appear as clear bands on a blue background, indicating gelatin degradation. The intensity of these bands can be quantified using densitometry.
Visualizations
Caption: Signaling pathways leading to MMP-2 activation and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: A logical approach to troubleshooting low this compound efficacy.
References
Validation & Comparative
Validating Mmp2-IN-1 Results with MMP-2 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mmp2-IN-1 vs. MMP-2 siRNA: A Head-to-Head Comparison
This compound is a chemical inhibitor that acutely blocks the enzymatic activity of MMP-2.[1] In contrast, MMP-2 siRNA (small interfering RNA) acts at the genetic level, leading to the degradation of MMP-2 mRNA and subsequent reduction in protein expression.[1][2] The choice between these methods often depends on the specific experimental question, the desired duration of inhibition, and the cellular context.
To illustrate the comparative effects of these two methodologies, the following tables summarize quantitative data from representative studies investigating the impact of this compound and MMP-2 siRNA on key cellular processes regulated by MMP-2.
Table 1: Comparison of Effects on MMP-2 Activity (Gelatin Zymography)
| Treatment Group | Cell Line | Pro-MMP-2 Level (% of Control) | Active MMP-2 Level (% of Control) | Reference |
| This compound | Retinoblastoma (Y79) | Not Reported | Significantly Reduced | [3] |
| MMP-2 siRNA | Cardiomyocytes (Rat) | Not Reported | ~30% | [1] |
| MMP-2 siRNA | Pancreatic Cancer (BxPC-3) | ~21% (mRNA) | ~22% (protein) |
Note: Data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Effects on Cell Invasion (Transwell Assay)
| Treatment Group | Cell Line | Inhibition of Invasion (% of Control) | Reference |
| This compound | Papillary Thyroid Carcinoma (K1) | ~33.3% (at 50 µM) | |
| MMP-2 siRNA | Pancreatic Cancer (BxPC-3) | ~36.9% - 78.5% (sequence dependent) | |
| MMP-2 siRNA | Esophageal Carcinoma (KYSE150) | Significantly Reduced |
Note: Data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 3: Comparison of Effects on Cell Migration (Wound Healing/Transwell Assay)
| Treatment Group | Cell Line | Inhibition of Migration (% of Control) | Reference |
| This compound | Papillary Thyroid Carcinoma (K1) | ~35.7% (at 50 µM) | |
| MMP-2 siRNA | Retinoblastoma (Y79) | Significantly Reduced | [3] |
| MMP-2 siRNA | Esophageal Carcinoma (KYSE150) | Significantly Reduced |
Note: Data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for the key assays used to generate the comparative data are provided below.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the gelatinolytic activity of MMP-2 in biological samples.
Materials:
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare cell lysates or conditioned media.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-48 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
Western Blotting for MMP-2 Protein Expression
This method is used to quantify the total amount of MMP-2 protein.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in reducing sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (pre-treated with this compound, transfected with MMP-2 siRNA, or control) in serum-free medium into the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours, allowing cells to invade through the Matrigel and the porous membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Culture plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing the test compound (this compound) or, for siRNA-treated cells, fresh medium.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the rate of wound closure.
Visualizing the Experimental Logic and Biological Pathways
To further clarify the concepts discussed, the following diagrams created using the DOT language illustrate the experimental workflow, the MMP-2 signaling pathway, and a logical comparison of the two inhibitory methods.
Caption: Experimental workflow for validating this compound with MMP-2 siRNA.
Caption: Key signaling pathways upstream and downstream of MMP-2.
Caption: Comparison of this compound and MMP-2 siRNA mechanisms.
By employing a combination of chemical inhibition and genetic knockdown, researchers can more confidently attribute observed phenotypic changes to the specific modulation of MMP-2, thereby strengthening the validity of their findings and advancing our understanding of its role in health and disease.
References
- 1. Inhibition of MMP-2 Expression with siRNA Increases Baseline Cardiomyocyte Contractility and Protects against Simulated Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-2 Silencing through siRNA Loaded Positively-Charged Nanoparticles (AcPEI-NPs) Counteracts Chondrocyte De-Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMP Inhibition in Breast Cancer Models: Mmp2-IN-1 versus Batimastat
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct strategies for inhibiting matrix metalloproteinases (MMPs) in the context of breast cancer: the broad-spectrum inhibitor Batimastat and the targeted approach of a selective MMP-2 inhibitor, represented here as Mmp2-IN-1.
Matrix metalloproteinases, particularly MMP-2, are key enzymes involved in the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis.[1][2][3] Elevated levels of MMP-2 are associated with more aggressive breast cancer and poorer patient outcomes.[2][4] Consequently, MMPs have been a significant focus for the development of anticancer therapies.[1][5] This guide will delve into the performance of the broad-spectrum MMP inhibitor, Batimastat, and compare it with the theoretical and preclinical data available for selective MMP-2 inhibitors, offering insights into their respective mechanisms and potential therapeutic applications in breast cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for Batimastat and representative selective MMP-2 inhibitors to facilitate a direct comparison of their biochemical potency and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target MMPs | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | Breast Cancer Cell Line IC50 (µM) |
| Batimastat | Broad-Spectrum | 3[6][7] | 4[6][7] | 20[6][7] | 6[6][7] | 4[6][7] | Not cytotoxic, but has cytostatic effects.[8] Ineffective on MDA-MB-435 cell viability.[9] |
| Selective MMP-2 Inhibitors (e.g., BMMPIs) | Selective for MMP-2 | - | Potent and selective inhibition | - | - | - | Affects viability of breast cancer cell lines.[4] |
Note: Data for selective MMP-2 inhibitors is generalized due to the lack of a specific "this compound" compound with published breast cancer data. BMMPIs (bisphosphonic-based MMP-2 inhibitors) are used as a representative example of this class.
Table 2: In Vivo Efficacy in Breast Cancer Models
| Inhibitor | Animal Model | Breast Cancer Cell Line | Dosing Regimen | Key Findings |
| Batimastat | Athymic Nude Mice | MDA-MB-435 | 30 mg/kg, i.p., daily | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[9] |
| Batimastat | Athymic Nude Mice | MDA435/LCC6 | 50 mg/kg, i.p. | Statistically significant decrease in solid tumor size.[10] |
| Selective MMP-2 Inhibitors (BMMPIs) | PyMT-R221A and 4T1 bone metastasis models | - | - | Significantly reduced tumor growth and tumor-associated bone destruction.[4] Superior in promoting tumor apoptosis compared to zoledronate.[4] |
Mechanism of Action and Signaling Pathways
Batimastat is a broad-spectrum MMP inhibitor that functions by chelating the zinc ion at the active site of various MMPs.[10] This non-selective inhibition affects multiple MMPs involved in cancer progression.
Selective MMP-2 inhibitors, on the other hand, are designed to specifically target MMP-2. This targeted approach aims to minimize off-target effects that were a significant drawback of early broad-spectrum MMP inhibitors in clinical trials.[5][11] For instance, bisphosphonic-based MMP-2 inhibitors (BMMPIs) have been developed to specifically target MMP-2 within the bone microenvironment, a common site of breast cancer metastasis.[4]
The signaling pathway downstream of MMP-2 activation is crucial for breast cancer progression. MMP-2, upon activation from its pro-form (pro-MMP-2), degrades components of the extracellular matrix, facilitating cell migration and invasion.[1][2] This process is often initiated by factors in the tumor microenvironment and involves other MMPs like MT1-MMP.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro MMP Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -9) are used. A fluorescently labeled peptide substrate specific for each MMP is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Batimastat and selective MMP-2 inhibitors are serially diluted to a range of concentrations.
-
Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the MMP enzyme, the substrate, and a specific concentration of the inhibitor (or vehicle control).
-
Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1-2 hours). The fluorescence intensity is measured using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth and Metastasis Study (Orthotopic Xenograft Model)
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-435) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of breast cancer cells is injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Primary tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Inhibitor Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Batimastat (e.g., 30 mg/kg) or a selective MMP-2 inhibitor is administered daily via intraperitoneal (i.p.) injection. The control group receives the vehicle.
-
Primary Tumor Resection (for metastasis studies): In some protocols, the primary tumor is surgically resected after a period of growth to assess the effect of the inhibitor on subsequent metastasis.[9]
-
Metastasis Assessment: At the end of the study, mice are euthanized, and organs such as the lungs and bones are harvested. The number and size of metastatic nodules are quantified. Histological analysis can be performed to confirm the presence of metastases.
-
Statistical Analysis: Tumor growth curves and metastasis data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the inhibitor's effect.
Concluding Remarks
The comparison between the broad-spectrum MMP inhibitor Batimastat and selective MMP-2 inhibitors highlights a critical evolution in cancer therapy. While Batimastat demonstrated efficacy in preclinical breast cancer models by inhibiting tumor growth and metastasis, its lack of specificity contributed to the challenges faced by broad-spectrum MMP inhibitors in clinical trials.[9][10][11]
The development of selective MMP-2 inhibitors represents a more refined strategy. By specifically targeting a key driver of breast cancer progression, these agents hold the promise of improved efficacy and a better safety profile.[4][5] The preclinical success of compounds like bisphosphonic-based MMP-2 inhibitors in bone metastasis models underscores the potential of this targeted approach.[4]
For researchers and drug developers, the choice between a broad-spectrum and a selective MMP inhibitor will depend on the specific therapeutic context. While broad-spectrum inhibitors may have applications where multiple MMPs are implicated, the future of MMP inhibition in breast cancer likely lies in the continued development and evaluation of highly selective agents that can be tailored to specific disease subtypes and metastatic sites. Further research is warranted to fully elucidate the therapeutic potential of selective MMP-2 inhibitors in various breast cancer models and ultimately in clinical settings.
References
- 1. Matrix metalloproteinase-2 involvement in breast cancer progression: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential activation and production of matrix metalloproteinase-2 during breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Matrix metalloproteinases as therapeutic targets in breast cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinases as therapeutic targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-1 vs. Marimastat: A Comparative Guide to Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of Mmp2-IN-1 and Marimastat. We present a comprehensive overview of their mechanisms of action, supported by experimental data from key in vitro and in vivo angiogenesis assays. This document aims to equip researchers with the necessary information to make informed decisions for their anti-angiogenic studies.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Matrix metalloproteinases (MMPs), particularly MMP-2, play a pivotal role in the degradation of the extracellular matrix, a crucial step for endothelial cell migration and invasion during angiogenesis. Consequently, MMP inhibitors have been a major focus of anti-angiogenic drug development.
This guide compares two such inhibitors: Marimastat , a broad-spectrum MMP inhibitor, and This compound , a designation that encompasses selective MMP-2 inhibitors. Notably, the experimental evidence reveals a fascinating dichotomy: while the broad-spectrum inhibitor Marimastat and the selective MMP-2 inhibitor ARP100 exhibit classic anti-angiogenic effects, another compound identified as "MMP-2 inhibitor 1" has been shown to paradoxically promote angiogenesis.
Mechanism of Action
Marimastat is a synthetic, broad-spectrum matrix metalloproteinase inhibitor. It functions by chelating the zinc ion essential for the catalytic activity of MMPs, thereby preventing the degradation of extracellular matrix components. This inhibition of MMP activity hinders endothelial cell migration and invasion, which are critical steps in the formation of new blood vessels.[1]
This compound is a term that can refer to various selective inhibitors of MMP-2. For the purpose of this guide, we will focus on two distinct examples found in the literature:
-
ARP100 , a potent and selective MMP-2 inhibitor, which functions similarly to other MMP inhibitors by blocking the active site of the enzyme and thereby preventing extracellular matrix degradation.[2][3]
-
A compound referred to as "MMP-2 inhibitor 1" (MMP2-I1) has been reported to have a surprising and unconventional mechanism. Instead of inhibiting angiogenesis, it has been shown to promote the angiogenesis of Human Umbilical Vein Endothelial Cells (HUVECs) through the activation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][5] This highlights the complexity of targeting MMP-2 and the potential for off-target or unexpected effects.
Signaling Pathway Diagram
Caption: Role of MMP-2 in Angiogenesis and Inhibition by Marimastat and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for Marimastat and representative MMP-2 inhibitors.
Table 1: In Vitro Potency (IC50)
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Marimastat | MMP-1 | 5 | [1] |
| MMP-2 | 6 | [1] | |
| MMP-7 | 13 | [1] | |
| MMP-9 | 3 | [1] | |
| MMP-14 | 9 | [1] | |
| ARP100 | MMP-2 | 12 | [2][3] |
| MMP-1 | >50,000 | [3] | |
| MMP-3 | 4,500 | [3] | |
| MMP-7 | >50,000 | [3] | |
| MMP-9 | 200 | [3] | |
| MMP-2 inhibitor 1 | MMP-2 | Not Reported | [4][5] |
Table 2: Summary of Anti-Angiogenic (or Pro-Angiogenic) Activity
| Compound | Assay | Model | Effect | Key Findings | Reference(s) |
| Marimastat | In vivo Matrigel Plug | SCID Mice | Pro-angiogenic | Surprisingly promoted ECFC invasion and tubular formation. | [6] |
| ARP100 (MMP-2 Inhibitor) | In vitro Migration | Retinoblastoma cells (Y79) | Anti-angiogenic | Significantly reduced migration of metastatic Y79 cells. | [2][7] |
| In vitro Angiogenesis | Retinoblastoma cells (Y79) | Anti-angiogenic | Diminished the angiogenic response of Y79 cells. | [2][7] | |
| MMP-2 inhibitor 1 | In vitro Tube Formation | HUVECs | Pro-angiogenic | Increased the number of meshes and master junctions. | [4] |
| In vitro Migration (Scratch Wound & Transwell) | HUVECs | Pro-angiogenic | Increased migration of HUVECs at concentrations of 1.7–17 μM. | [4] | |
| In vivo Bone Regeneration | Rat Tibial Defect & Mouse Osteoporosis Model | Pro-angiogenic | Enhanced bone formation and generated more type H vessels. | [4][5] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in appropriate media containing the test compounds (this compound or Marimastat) at various concentrations. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the In Vitro Tube Formation Assay.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut into 1-2 mm thick rings.
-
Embedding: Place the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: Add culture medium containing the test compounds (this compound or Marimastat) to the wells.
-
Incubation: Culture the rings for 7-14 days at 37°C and 5% CO2, replacing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and number of sprouts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration [frontiersin.org]
- 6. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Mmp2-IN-1 Findings with CRISPR-Cas9 Knockout: A Comparative Guide
This guide provides an objective comparison between two common methods for studying the function of Matrix Metallopeptidase 2 (MMP2): pharmacological inhibition using Mmp2-IN-1 and genetic ablation via CRISPR-Cas9 knockout. This comparison is intended for researchers, scientists, and drug development professionals to aid in experimental design and data interpretation.
MMP2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in degrading components of the extracellular matrix (ECM), such as type IV collagen.[1][2] Its activity is integral to numerous physiological and pathological processes, including tissue remodeling, embryonic development, angiogenesis, wound healing, and cancer metastasis.[2][3][4] Given its involvement in disease, MMP2 is a significant target for therapeutic intervention.
Mechanism of Action: Chemical Inhibition vs. Genetic Knockout
This compound: This is a small molecule inhibitor designed to block the enzymatic function of the MMP2 protein.[5] Like most MMP inhibitors, it likely functions by binding to the active site of the enzyme, which contains a critical zinc ion, thereby preventing it from cleaving its substrates in the ECM.[5] This method allows for acute, dose-dependent, and often reversible inhibition of MMP2 activity.
CRISPR-Cas9 Knockout: This is a powerful gene-editing technique that permanently disrupts the MMP2 gene at the genomic level.[6][7] The Cas9 nuclease is guided to a specific sequence in the MMP2 gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that cause a frameshift mutation, leading to a non-functional protein or complete loss of gene expression.[6] This approach achieves a long-term, stable ablation of the MMP2 protein.
Data Presentation: A Comparative Summary
The functional consequences of inhibiting MMP2 can vary significantly depending on the method used and the biological context. The table below summarizes key quantitative findings from studies using either this compound or CRISPR-Cas9-mediated knockout of MMP2.
| Biological Process | This compound (Pharmacological Inhibition) | CRISPR-Cas9 Knockout (Genetic Ablation) | Reference |
| Cell Proliferation | Can decrease viability in certain cancer cell lines (e.g., Weri-1 retinoblastoma). | Reduces cell proliferation in osteosarcoma cells (U2-OS) by decreasing pre-rRNA levels and preventing histone H3 cleavage. | [6][8] |
| Cell Migration/Invasion | Significantly reduces migration in metastatic cancer cell lines (e.g., Y79 retinoblastoma). | Inactivating the MMP2 gene can overcome doxorubicin-induced cancer cell migration in osteosarcoma. | [6][8] |
| Angiogenesis | Promotes angiogenesis of human vascular endothelial cells (HUVECs) via the HIF-1α signaling pathway. | Knockdown of mmp2 in zebrafish prevented the formation of lymphatic vessels without altering angiogenesis. | [2][9] |
| Bone Remodeling | Promotes osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) through activation of the p38/MAPK pathway. | Mmp2 knockout in mice leads to weakened bones, decreased bone volume, fewer trabeculae, and reduced tissue mineralization. | [9][10][11] |
| Wound Healing | Not explicitly detailed in the provided context. | Double knockout of MMP-2 and MMP-9 in mice results in dramatically delayed epithelial wound healing. | [12] |
| Tumorigenesis | Not explicitly detailed in the provided context. | Double knockout of MMP-2 and MMP-9 inhibits mammary tumorigenesis in a mouse model. | [12] |
Signaling Pathways and Experimental Workflows
MMP2 function is regulated by and can influence multiple signaling pathways. Understanding these connections is critical for interpreting experimental outcomes.
References
- 1. genecards.org [genecards.org]
- 2. MMP2 - Wikipedia [en.wikipedia.org]
- 3. Gene - MMP2 [maayanlab.cloud]
- 4. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of MMP-2 Inhibitor 1 on Osteogenesis and Angiogenesis During Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential Effects Between the Loss of MMP-2 and MMP-9 on Structural and Tissue-Level Properties of Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mmp2-IN-1: A Guide to Orthogonal Assays for Confirming Inhibitory Efficacy
For researchers, scientists, and drug development professionals, confirming the specific inhibitory effect of a compound is a critical step in the validation process. This guide provides a comparative overview of key orthogonal assays to rigorously assess the performance of Mmp2-IN-1, a known inhibitor of Matrix Metalloproteinase-2 (MMP-2). Experimental data from various studies are presented to offer a quantitative comparison with other MMP-2 inhibitors.
Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2] Its activity is crucial for physiological processes such as tissue remodeling, angiogenesis, and wound healing.[1][3] However, dysregulation of MMP-2 activity is implicated in numerous pathological conditions, including tumor invasion and metastasis, arthritis, and cardiovascular diseases.[2][3] Consequently, the development of potent and selective MMP-2 inhibitors, such as this compound, is a significant focus in therapeutic research. To ensure the validity of research findings and the therapeutic potential of such inhibitors, it is imperative to employ a series of distinct and complementary (orthogonal) assays to confirm their inhibitory effects.
This guide details several essential orthogonal assays for validating the inhibitory effect of this compound on MMP-2, providing detailed protocols and comparative data where available.
The MMP-2 Signaling Pathway and Points of Inhibition
MMP-2 is typically secreted as an inactive zymogen, proMMP-2. Its activation is a tightly regulated process often occurring at the cell surface, involving membrane-type MMPs (MT-MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[1] Once activated, MMP-2 can cleave various ECM components, thereby facilitating cell migration and invasion. Inhibitors like this compound are designed to interfere with the catalytic activity of the active MMP-2 enzyme.
Caption: MMP-2 activation and inhibition pathway.
Orthogonal Assay 1: Gelatin Zymography
Gelatin zymography is a highly sensitive and widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[4][5][6] This assay provides a direct visualization of the enzyme's catalytic activity.
Experimental Protocol
Materials:
-
10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin
-
Samples (e.g., conditioned cell culture media)
-
2x SDS loading buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare cell culture supernatants. If necessary, concentrate the media.
-
Mix 20 µL of the sample with 2x non-reducing SDS loading buffer. Do not heat the samples.
-
Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin.
-
Run the gel at 150V at 4°C until the dye front reaches the bottom.
-
After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.[4][5]
Caption: Workflow for Gelatin Zymography.
Orthogonal Assay 2: Cell Invasion/Migration Assay
A key function of MMP-2 in pathology is the facilitation of cell invasion and migration. Therefore, an essential orthogonal assay is to determine if an inhibitor can block these cellular processes. The Boyden chamber assay is a common method for this purpose.
Experimental Protocol
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Test cells (e.g., HT-1080 fibrosarcoma cells)
-
This compound and other inhibitors
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert. The inhibitor (this compound or other compounds) is also added to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion/migration (e.g., 24 hours).
-
After incubation, remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the stained cells under a microscope. A reduction in the number of migrated cells in the presence of the inhibitor indicates its efficacy.[7][8]
Caption: Workflow for Cell Invasion/Migration Assay.
Orthogonal Assay 3: Western Blotting
Western blotting is a valuable tool to assess the expression levels of MMP-2 protein. While it does not directly measure enzymatic activity, it can confirm if the inhibitor affects the production or secretion of the MMP-2 protein itself.
Experimental Protocol
Materials:
-
Cell lysates or conditioned media
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MMP-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates or collect conditioned media from cells treated with and without the inhibitor.
-
Determine the protein concentration of the samples.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MMP-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][9]
Caption: Workflow for Western Blotting.
Comparative Inhibitor Performance
The following table summarizes publicly available data on the inhibitory potency of this compound and other commonly used MMP-2 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
| Inhibitor | Target(s) | IC50 (MMP-2) | Other MMPs IC50/Ki | Reference(s) |
| This compound | MMP-2 | ~12 nM | MMP-1 (>50 µM), MMP-3 (4.5 µM), MMP-7 (>50 µM), MMP-9 (0.2 µM) | [10] |
| ARP-100 | MMP-2 | 12 nM | MMP-1 (>50 µM), MMP-3 (4.5 µM), MMP-7 (>50 µM), MMP-9 (0.2 µM) | [10] |
| SB-3CT | MMP-2, MMP-9 | Ki = 28 nM | MMP-9 (Ki = 400 nM) | [11] |
| Gallic Acid | MMP-2, MMP-9 | Not specified | Reduces MMP-2 and MMP-9 activity | [7] |
| Myricetin | MMP-2 | 7.82 µmol/L | - | [12] |
| Curcumin | MMP-2, MMP-9 | Not specified | Inhibits MMP-2 and MMP-9 expression and activity | [12] |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
In Vivo Models for Efficacy Testing
To translate in vitro findings, in vivo models are indispensable. Xenograft tumor models in immunocompromised mice are commonly employed to assess the anti-tumor and anti-metastatic effects of MMP inhibitors.
Experimental Protocol Outline
-
Cell Implantation: Tumor cells known to express high levels of MMP-2 are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor (e.g., this compound) is administered systemically (e.g., via oral gavage or intraperitoneal injection).
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being is also closely observed.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for MMP-2 expression and activity using the assays described above (zymography, western blotting). In metastasis models, distant organs like the lungs are examined for metastatic nodules.
Conclusion
The validation of a specific MMP-2 inhibitor like this compound requires a multi-faceted approach using orthogonal assays. Gelatin zymography provides direct evidence of enzymatic inhibition, while cell invasion and migration assays confirm the functional consequences of this inhibition in a cellular context. Western blotting can further elucidate the inhibitor's effect on protein expression. Finally, in vivo models are crucial for evaluating the therapeutic potential in a complex biological system. By employing these complementary techniques, researchers can build a robust body of evidence to support the specific inhibitory effect of this compound and its potential as a therapeutic agent.
References
- 1. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRL1 promotes cell migration and invasion by increasing MMP2 and MMP9 expression through Src and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
Mmp2-IN-1: A Comparative Analysis of its Specificity Against MMP-9 and Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of Mmp2-IN-1, a hydroxamate-based inhibitor, against its primary target, Matrix Metalloproteinase-2 (MMP-2), as well as its activity towards MMP-9 and other members of the metalloproteinase family. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Introduction to this compound
This compound, chemically known as N-hydroxy-9Z-octadecenamide or Oleylhydroxamate, is a competitive inhibitor of matrix metalloproteinases. Its long-chain fatty acid structure and hydroxamate group, a known zinc-chelating moiety, are key features for its interaction with the active site of these enzymes. Primarily targeting the gelatinases, MMP-2 and MMP-9, this inhibitor has been utilized in studies investigating the roles of these enzymes in various physiological and pathological processes, including cancer cell migration and tissue remodeling.
Comparative Inhibitory Activity
The precise selectivity of an inhibitor is a critical factor in experimental design to ensure that observed effects can be accurately attributed to the inhibition of the intended target. While this compound is noted for its activity against MMP-2, its cross-reactivity with other MMPs, particularly the highly homologous MMP-9, is a key consideration.
The following table summarizes the available quantitative data on the inhibitory potency of this compound against various metalloproteinases. It is important to note that a complete, publicly available specificity profile for this compound across a broad panel of MMPs is limited. The data presented here is compiled from various sources, which may account for some of the variability in reported values.
| Enzyme | Common Name | Class | IC50 (µM) | Ki (µM) | Reference |
| MMP-2 | Gelatinase A | Gelatinase | 0.31 | 1.6 - 1.7 | [Source 1, Source 2] |
| MMP-9 | Gelatinase B | Gelatinase | 0.24 | Not Reported | [Source 1] |
| MMP-1 | Collagenase-1 | Collagenase | Data Not Available | Data Not Available | |
| MMP-3 | Stromelysin-1 | Stromelysin | Data Not Available | Data Not Available | |
| MMP-7 | Matrilysin | Matrilysin | Data Not Available | Data Not Available | |
| MMP-8 | Collagenase-2 | Collagenase | Data Not Available | Data Not Available | |
| MMP-13 | Collagenase-3 | Collagenase | Data Not Available | Data Not Available | |
| MMP-14 | MT1-MMP | Membrane-Type | Data Not Available | Data Not Available |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Note: The absence of data for several MMPs highlights a significant gap in the publicly available characterization of this compound's specificity.
Experimental Protocols
To aid in the replication and validation of specificity studies, a detailed protocol for a typical in vitro MMP inhibition assay using a fluorogenic substrate is provided below. This method is commonly used to determine the IC50 values of MMP inhibitors.
Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
1. Materials and Reagents:
-
Recombinant active human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (specific for the MMP being tested)
-
Dimethyl Sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for the IC50 determination.
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the course of the assay.
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the diluted inhibitor solution. For control wells, add Assay Buffer with the corresponding concentration of DMSO.
-
Add the diluted enzyme solution to each well and mix gently.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the uninhibited control (Vmax).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological context of MMP-2 and MMP-9, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Caption: Simplified signaling pathways leading to MMP-2/9 expression.
Conclusion
This compound is a potent inhibitor of the gelatinases MMP-2 and MMP-9. While it serves as a valuable tool for studying the collective roles of these two enzymes, the current lack of a comprehensive specificity profile against other metalloproteinases necessitates careful interpretation of experimental results. Researchers should consider validating key findings with other, more selective inhibitors or through genetic approaches to definitively attribute biological effects to the inhibition of a specific MMP. Further studies are required to fully elucidate the selectivity of this compound and to expand its utility as a precise chemical probe in metalloproteinase research.
A Comparative Analysis of the Synthetic Inhibitor Mmp2-IN-1 and Natural Green Tea Extract in the Regulation of Matrix Metalloproteinase-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic compound Mmp2-IN-1 and the natural product green tea extract, focusing on their efficacy as inhibitors of Matrix Metalloproteinase-2 (MMP-2). This document synthesizes experimental data on their inhibitory activity, effects on cancer cell migration and invasion, and their underlying mechanisms of action. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts in the field of MMP inhibition.
Introduction to MMP-2 and its Inhibition
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[1] However, its overexpression is frequently associated with pathological processes, most notably cancer progression, where it facilitates tumor invasion and metastasis.[3][4] This has made MMP-2 a significant target for the development of therapeutic inhibitors.
This guide focuses on two distinct inhibitory agents:
-
This compound: A designation for several synthetic small molecule inhibitors designed to specifically target MMP-2 and the closely related MMP-9.
-
Green Tea Extract: A natural product rich in polyphenols, with its primary active component for MMP inhibition being (-)-epigallocatechin-3-gallate (EGCG).[5]
Comparative Efficacy: Quantitative Data
The inhibitory potential of this compound and green tea extract (EGCG) against MMP-2 has been evaluated in numerous studies. The following tables summarize key quantitative data from in vitro experiments. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 Value | Cell Line/Assay Conditions | Reference |
| MMP-2/MMP-9-IN-1 | MMP-2 | 0.31 µM | Enzyme assay | MedChemExpress |
| MMP-2/9-IN-1 (Compound 4a) | MMP-2 | 56 nM | Enzyme assay | MedChemExpress |
| This compound | MMP-2 | 6.8 µM | Enzyme assay | [6] |
| EGCG | MMP-2 & MMP-9 Mix | ~10 µM | Gelatinolytic activity from murine tumor cells | [7] |
| EGCG | MMP-2 | Ki value of 22 µM | Matrigel invasion of human neuroblastoma SK-N-BE cells | [7] |
Note: Several compounds are marketed as "this compound" or "MMP-2/MMP-9-IN-1" with different reported potencies. Researchers should verify the specific compound used in their studies.
Table 2: Inhibition of Cell Migration
| Inhibitor | Cell Line | Concentration | Inhibition of Migration | Assay | Reference |
| EGCG | Human Renal Carcinoma (786-O, ACHN) | Not specified | Marked decrease | Wound-healing assay | [8] |
| EGCG | Highly invasive lung cancer (CL1-5) | Not specified | Effective suppression | Transwell migration assay | [1] |
| EGCG | Nasopharyngeal carcinoma (NPC-39, HONE-1, NPC-BM) | Not specified | Considerable inhibition | Not specified | [9] |
| EGCG | Bronchial tumor cells | 5 µg/ml | 40% decrease | Time-lapse microscopy | [10] |
| EGCG | Bronchial tumor cells | 7.5 µg/ml | 68% decrease | Time-lapse microscopy | [10] |
| EGCG | Colorectal cancer (SW480) | 10 µg/mL | 16.7% inhibition | Transwell migration assay | [11] |
| EGCG | Colorectal cancer (SW480) | 20 µg/mL | 44.8% inhibition | Transwell migration assay | [11] |
| EGCG | Colorectal cancer (SW480) | 40 µg/mL | 66.5% inhibition | Transwell migration assay | [11] |
Table 3: Inhibition of Cell Invasion
| Inhibitor | Cell Line | Concentration | Inhibition of Invasion | Assay | Reference |
| EGCG | Human Renal Carcinoma (786-O, ACHN) | Not specified | Significant reduction | Transwell invasion assay | [8] |
| EGCG | Highly invasive lung cancer (CL1-5) | Not specified | Effective suppression | Transwell invasion assay | [1] |
| EGCG | Human breast cancer (MDA-MB-231) | Not specified | 24-28% reduction | Matrigel invasion assay | [12] |
| EGCG | Nasopharyngeal carcinoma (TW01, NA) | 10 µM | ~35% reduction | Invasion assay | [13] |
| EGCG | Bladder cancer (T24) | 50 µM | 25.2% inhibition | Transwell invasion assay | [14] |
| EGCG | Bladder cancer (T24) | 100 µM | 37.7% inhibition | Transwell invasion assay | [14] |
Mechanisms of Action
This compound
The precise signaling pathways affected by all variants of this compound are not as extensively documented as those for EGCG. However, one study on a compound referred to as "MMP-2 inhibitor 1" (MMP2-I1) suggests it may promote osteogenesis and angiogenesis through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway and the hypoxia-inducible factor (HIF)-1α signaling pathway , respectively.[15] The direct link between these pathways and its MMP-2 inhibitory effect in cancer requires further investigation.
Green Tea Extract (EGCG)
EGCG exhibits a multi-faceted mechanism of action to inhibit MMP-2, which includes both direct enzyme inhibition and downregulation of its expression.
-
Direct Inhibition: EGCG can directly bind to MMP-2, as well as to MT1-MMP, the primary activator of pro-MMP-2, thereby inhibiting their enzymatic activity.[7][16]
-
Downregulation of Gene Expression: EGCG has been shown to suppress the expression of MMP-2 at the transcriptional level by modulating key signaling pathways and transcription factors:
-
MAPK/ERK Pathway: EGCG can inhibit the phosphorylation of ERK1/2, a key component of the MAPK/ERK pathway, which is involved in the regulation of MMP-2 expression.[7]
-
PI3K/Akt Pathway: EGCG can suppress the PI3K/Akt signaling cascade, another critical pathway in cancer progression that influences MMP-2 expression.[8][17]
-
JNK and Src Signaling: Studies have shown that EGCG can downregulate MMP-2 expression by inhibiting the JNK and Src signaling pathways.[1][9]
-
Transcription Factors: EGCG can repress the nuclear translocation and activity of transcription factors such as NF-κB and Sp1, which are known to bind to the promoter region of the MMP-2 gene and drive its transcription.[1][7][18]
-
Visualizing the Mechanisms
Signaling Pathways
Caption: Signaling pathways regulating MMP-2 and points of inhibition by this compound and EGCG.
Experimental Workflow
Caption: General experimental workflow for evaluating MMP-2 inhibitors.
Detailed Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This protocol is adapted from standard procedures to detect the gelatinolytic activity of MMP-2 in conditioned media from cell cultures.[16]
Materials:
-
Conditioned media from cells cultured in serum-free media.
-
10% SDS-PAGE gels co-polymerized with 0.1% (w/v) gelatin.
-
Zymogram sample buffer (non-reducing).
-
Renaturing buffer (e.g., 2.5% Triton X-100 in dH2O).
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100).
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution (e.g., 40% methanol, 10% acetic acid).
Procedure:
-
Collect conditioned media from cell cultures treated with or without inhibitors. Centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with zymogram sample buffer. Do not heat or boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The location of the bands corresponding to pro-MMP-2 and active MMP-2 can be determined by their molecular weights (approximately 72 kDa and 62 kDa, respectively).
Transwell Cell Migration Assay
This protocol outlines a standard procedure for assessing cell migration through a porous membrane.[4][19]
Materials:
-
Transwell inserts (typically with 8.0 µm pores).
-
24-well plates.
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Cells of interest.
-
Inhibitors (this compound or EGCG).
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of the inhibitor.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period sufficient for cell migration (e.g., 12-48 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with fixation solution.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained cells in several random fields under a microscope.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay to assess the invasive potential of cells through an ECM barrier.[7][20]
Materials:
-
Same as for the Transwell Cell Migration Assay.
-
Matrigel Basement Membrane Matrix.
-
Cold, serum-free medium.
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Follow steps 1-8 of the Transwell Cell Migration Assay protocol, seeding the cells on top of the Matrigel layer.
Western Blot for MMP-2 Expression
This protocol describes the detection of MMP-2 protein levels in cell lysates.[21][22]
Materials:
-
Cell lysates prepared in RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against MMP-2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells treated with or without inhibitors and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MMP-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both the synthetic inhibitor this compound and the natural compound EGCG from green tea extract demonstrate significant potential in inhibiting MMP-2 activity and function. This compound and its analogs offer high potency with IC50 values in the nanomolar to low micromolar range. Green tea extract, primarily through its component EGCG, provides a broader mechanism of action that includes not only direct enzyme inhibition but also the downregulation of MMP-2 expression by interfering with multiple key signaling pathways implicated in cancer progression.
The choice between a synthetic, highly specific inhibitor and a natural compound with pleiotropic effects will depend on the specific research or therapeutic context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and conduct further comparative studies to elucidate the full potential of these MMP-2 inhibitors. Future research should aim for direct, head-to-head comparisons under standardized experimental conditions to provide a more definitive assessment of their relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP-2 gelatin zymography and Western blotting [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Epigallocatechin-3-gallate (EGCG) inhibits the migratory behavior of tumor bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Green tea polyphenol and epigallocatechin gallate induce apoptosis and inhibit invasion in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGCG Inhibits Proliferation, Invasiveness and Tumor Growth by Up-Regulation of Adhesion Molecules, Suppression of Gelatinases Activity, and Induction of Apoptosis in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. snapcyte.com [snapcyte.com]
- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 21. Regulation of TIMP-2, MT1-MMP, and MMP-2 expression during C2C12 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
Navigating the Landscape of MMP-2 Inhibition: A Guide to Reproducibility and Experimental Design
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible results is paramount. This guide provides a comparative overview of Mmp2-IN-1 and other commercially available Matrix Metalloproteinase-2 (MMP-2) inhibitors, focusing on factors that influence experimental reproducibility. We present a compilation of reported inhibitor potencies, detailed experimental protocols, and visual workflows to aid in the design and interpretation of studies targeting MMP-2.
Comparative Analysis of MMP-2 Inhibitors
The potency of an inhibitor is a key factor in its application. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify this. Below is a summary of reported values for this compound and a selection of alternative MMP-2 inhibitors. It is important to note that these values can be influenced by the specific assay conditions, enzyme and substrate concentrations, and the source of the reagents.
| Inhibitor Name | Reported IC50/Ki Values for MMP-2 | Selectivity Profile | Supplier Examples |
| This compound | Ki: 1.7 µM[1] | Potent MMP-2 inhibitor.[1] | MedchemExpress[1] |
| MMP2-IN-2 | IC50: 4.2 µM[2] | Also shows inhibitory activity against MMP-13 (12 µM), MMP-9 (23.3 µM), and MMP-8 (25 µM).[2] | MedchemExpress[2] |
| ARP 100 (MMP-2 Inhibitor III) | IC50: 12 nM[3] | Selective for MMP-2 over MMP-9 (200 nM), MMP-3 (4500 nM), MMP-1 (>50,000 nM), and MMP-7 (>50,000 nM).[3] | Selleckchem,[3] Santa Cruz Biotechnology[4] |
| SB-3CT | Ki: 13.9 nM[3] | Selective for MMP-2 over MMP-9 (600 nM).[3] | Selleckchem,[3] Santa Cruz Biotechnology[4] |
| MMP-2/MMP-9 Inhibitor III | IC50: 10 µM for both MMP-2 and MMP-9. | Potent inhibitor of both MMP-2 and MMP-9. | Sigma-Aldrich |
| Ilomastat (GM6001) | Ki: 0.5 nM[3] | Broad-spectrum MMP inhibitor, targeting MMP-1, -2, -3, -7, -8, -9, -12, -14, and -26.[3] | Selleckchem,[3] Sigma-Aldrich[5] |
| Batimastat (BB-94) | IC50: 4 nM[3] | Broad-spectrum MMP inhibitor, targeting MMP-1, -2, -3, -7, and -9.[3] | Selleckchem[3] |
| Marimastat (BB-2516) | IC50: 6 nM[3] | Broad-spectrum MMP inhibitor, targeting MMP-1, -2, -7, -9, and -14.[3] | Selleckchem[3] |
Note: The provided IC50 and Ki values are based on reported data and can vary between different experimental setups. Researchers should consider these as reference points and ideally determine the potency of a given inhibitor in their specific assay system.
Key Signaling Pathways Involving MMP-2
MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen.[6] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[7] The regulation of MMP-2 expression and activation involves multiple signaling pathways.
MMP-2 Signaling Pathway Overview
Experimental Protocols for Assessing MMP-2 Inhibition
To ensure the reliability and comparability of results, it is crucial to follow well-defined experimental protocols. Below are methodologies for two common assays used to measure MMP-2 activity and its inhibition.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[6][8]
Materials:
-
Polyacrylamide gels containing 0.1% gelatin
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare cell lysates or conditioned media. Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature. This is typically done for 30-60 minutes at room temperature with gentle agitation.
-
Incubation: Incubate the gel in the developing buffer overnight at 37°C. This allows the active MMP-2 to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.
-
Analysis: Quantify the clear bands using densitometry software.
Fluorogenic MMP-2 Activity Assay
This assay provides a quantitative measure of MMP-2 activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the MMP-2 inhibitor (e.g., this compound) at various concentrations, and the recombinant MMP-2 enzyme. Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP-2 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm or 490/520 nm depending on the substrate) over a specific time course.[5][10]
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow and Logical Relationships
Standardizing the experimental workflow is essential for minimizing variability and enhancing the reproducibility of results across different laboratories.
Standardized Experimental Workflow
Conclusion
While direct data on the inter-laboratory reproducibility of this compound is lacking, this guide provides a framework for researchers to approach its use with a critical and informed perspective. By understanding the potential for variability in inhibitor potency, adhering to detailed and standardized experimental protocols, and being aware of the complex signaling pathways involving MMP-2, scientists can enhance the reliability and reproducibility of their findings. The comparison with alternative inhibitors offers valuable context and allows for a more robust interpretation of experimental results in the dynamic field of MMP-2 research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrservice.com [bmrservice.com]
- 8. Gelatin zymography protocol | Abcam [abcam.com]
- 9. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MMP Inhibitors in Preclinical Tumor Xenograft Models
In the landscape of cancer therapy, matrix metalloproteinases (MMPs) have long been recognized as critical mediators of tumor progression, invasion, and metastasis. The gelatinase MMP-2, in particular, is a key enzyme involved in the degradation of the extracellular matrix, a crucial step for cancer cell dissemination. This has led to the development of numerous MMP inhibitors. Although clinical trial data for the specific compound Mmp2-IN-1 in tumor xenograft models is not publicly available, a wealth of preclinical data exists for other MMP inhibitors, providing valuable insights into the therapeutic potential of targeting MMPs. This guide offers a head-to-head comparison of several notable MMP inhibitors—Batimastat, Marimastat, Prinomastat, and DX-2400—in various tumor xenograft models, supported by experimental data and detailed protocols.
Quantitative Comparison of MMP Inhibitor Efficacy in Tumor Xenograft Models
The following table summarizes the in vivo efficacy of different MMP inhibitors across a range of cancer types. The data highlights the tumor growth inhibition and survival benefits observed in preclinical studies.
| Inhibitor | Target MMPs | Cancer Type | Xenograft Model (Cell Line) | Key Efficacy Results |
| Batimastat | Broad-spectrum (MMP-1, -2, -3, -7, -9)[1] | Breast Cancer | MDA-MB-435 | Significantly inhibited local-regional regrowth of resected tumors (P=0.035) and reduced the incidence (P<0.05), number (P=0.0001), and total volume (P=0.0001) of lung metastases.[2] |
| Breast Cancer | MDA435/LCC6 | Statistically significant decrease in tumor size.[3] | ||
| Ovarian Carcinoma | HOC22 and HOC8 | Delayed tumor growth and increased survival time. Combination with cisplatin completely prevented tumor growth and spread.[4] | ||
| Melanoma | B16F1 | 54% reduction in tumor volume of liver metastases.[5] | ||
| Marimastat | Broad-spectrum | Gastric Cancer | MGLVA1 | Reduced tumor growth rate by 48% (P=0.0005) and increased median survival from 19 to 30 days (P=0.0001).[6][7] |
| Gastric Cancer | TMK-1 | Inhibited the growth of peritoneal dissemination nodules. Synergistic inhibition with mitomycin C.[8] | ||
| Prinomastat | Selective (MMP-2, -3, -9, -13, -14) | Prostate Cancer | PC-3 | Inhibited tumor growth and increased survival of nude mice. |
| Colon Cancer | Not Specified | Inhibited primary tumor growth and the number and size of distant metastases. | ||
| DX-2400 | Selective (MMP-14) | Breast Cancer | MDA-MB-231 | Dose-dependent slowing of tumor progression.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the experimental protocols for some of the key studies cited in this guide.
Batimastat in a Breast Cancer Xenograft Model [2]
-
Cell Line: Human MDA-MB-435 breast cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MDA-MB-435 cells were grown as primary tumors in the mammary fat pads of the mice.
-
Treatment Protocol: Following the resection of primary tumors, mice received daily intraperitoneal injections of Batimastat at a dose of 30 mg/kg body weight.
-
Efficacy Evaluation: The volumes of tumor regrowth and the number and volume of lung metastases were calculated. Neovascularization in the regrowths was assessed by immunohistochemical analysis for the endothelial cell marker CD31.
Marimastat in a Gastric Cancer Xenograft Model [7]
-
Cell Line: Human gastric tumor MGLVA1.
-
Animal Model: Mice.
-
Tumor Implantation: Mice were implanted with the MGLVA1 human gastric tumor.
-
Treatment Protocol: Marimastat was administered to the tumor-bearing mice. The exact dosage and administration route were not specified in the provided summary.
-
Efficacy Evaluation: Tumor growth rate and median survival were the primary endpoints. Circulating carcinoembryonic antigen (CEA) levels were also measured and correlated with tumor weight.
DX-2400 in a Breast Cancer Xenograft Model [9]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Mice.
-
Tumor Implantation: MDA-MB-231 cells were implanted in the mice.
-
Treatment Protocol: Mice were treated with a dose range of DX-2400.
-
Efficacy Evaluation: Tumor response was measured to determine the effect on tumor progression. Tumoral CD31 expression was analyzed to assess angiogenesis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study setup. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of MMP-2 activation and its role in tumor invasion.
Caption: General experimental workflow for a tumor xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tumour growth by marimastat in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibitor, marimastat, decreases peritoneal spread of gastric carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Mmp2-IN-1 Against Novel MMP-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mmp2-IN-1, a representative potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), against a selection of recently developed, novel MMP-2 inhibitors. The comparative analysis is supported by quantitative data from experimental studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Performance of MMP-2 Inhibitors
The inhibitory efficacy of this compound and selected novel MMP-2 inhibitors is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), key metrics for evaluating enzyme inhibitor potency.
| Inhibitor | Target(s) | IC50 (MMP-2) | Ki (MMP-2) | Selectivity Profile | Reference |
| This compound (as MMP-2/MMP-9 Inhibitor I) | MMP-2, MMP-9 | 310 nM | - | Potent inhibitor of both MMP-2 and MMP-9. | [1](--INVALID-LINK--) |
| This compound (as MMP-2 Inhibitor I, OA-Hy) | MMP-2 | - | 1.7 µM | Potent MMP-2 inhibitor. | [2](--INVALID-LINK--) |
| Novel Inhibitors | |||||
| Compound 18 | MMP-2 | 1.4 nM | - | Highly potent against MMP-2 with selectivity against MMP-1 and MMP-7. Also shows considerable selectivity against MMP-8, MMP-9, and MMP-14. | [3](--INVALID-LINK--) |
| Compound 19 | MMP-2 | 0.3 nM | - | Exceptionally potent against MMP-2 with selectivity against MMP-1 and MMP-7. | [3](--INVALID-LINK--) |
| APP-IP (ISYGNDALMP) | MMP-2 | 30 nM | - | Highly selective for MMP-2 over MMP-9 and MT1-MMP. | [4](--INVALID-LINK--) |
| D-proline-based Inhibitor | MMP-2 | Sub-nanomolar | - | High selectivity for MMP-2 over MMP-9 (up to 730-fold). | [5](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MMP-2 inhibitors are provided below.
MMP-2 Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the enzymatic activity of MMP-2 and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (this compound and novel inhibitors)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed concentration of recombinant human MMP-2 to each well of the microplate.
-
Add the diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2, in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Cell or tissue lysates, or conditioned media containing MMP-2
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples in non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel without prior heating.
-
Perform electrophoresis under non-reducing conditions to separate the proteins based on their molecular weight.
-
After electrophoresis, wash the gel in the renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the developing buffer overnight at 37°C. During this incubation, the gelatinases will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent the areas of gelatinolytic activity.
-
The molecular weight of the active MMP-2 can be determined by comparing its position to a molecular weight standard.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to migrate through a porous membrane, a process often dependent on MMP activity.
Materials:
-
Boyden chamber apparatus (or Transwell inserts) with a porous membrane
-
Cancer cell line known to express MMP-2 (e.g., HT1080)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
Test inhibitors
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the upper side of the porous membrane with an extracellular matrix component like Matrigel for invasion assays (optional for migration assays).
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitors for a specified time.
-
Add the chemoattractant-containing medium to the lower chamber of the Boyden chamber.
-
Add the pre-treated cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition for each inhibitor concentration compared to the untreated control.
Visualizing MMP-2 in Action: Pathways and Protocols
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MMP-2 and a typical experimental workflow for evaluating MMP-2 inhibitors.
Caption: MMP-2 signaling pathway in cancer progression.
Caption: Workflow for evaluating novel MMP-2 inhibitors.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent "clicked" MMP2 inhibitors: synthesis, molecular modeling and biological exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities [mdpi.com]
- 5. Identification of highly potent and selective MMP2 inhibitors addressing the S1' subsite with d-proline-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp2-IN-1 Efficacy: A Comparative Analysis in Primary Cells vs. Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Mmp2-IN-1, a Matrix Metalloproteinase-2 (MMP-2) inhibitor, in primary cells and immortalized cell lines. The available data, primarily from studies on primary human cells and information regarding its use in a cancer cell line, are presented to aid researchers in evaluating its potential applications.
Data Presentation
| Cell Type | Cell Line/Origin | Efficacy Metric | Concentration | Observed Effect | Source |
| Primary Cells | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | - | 1.7 - 17 µM | Promoted osteogenic differentiation by activating the p38/MAPK signaling pathway. Increased expression of RUNX2, COL1A1, and OSX proteins. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Not specified | Enhanced angiogenesis via the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. | [1] | |
| Immortalized Cell Line | LNCaP (Human Prostate Cancer) | Kᵢ (for MMP-2 enzyme) | 1.7 µM | Suppressed R1881-enhanced cell migration. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into the experimental conditions under which the efficacy of this compound was assessed.
Primary Cell Experiments (hBMSCs and HUVECs)
1. Cell Culture:
-
hBMSCs: Cultured in a-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For osteogenic differentiation, cells were cultured in an osteogenic differentiation medium (ODM).[1]
-
HUVECs: Maintained in endothelial cell medium (ECM) containing 5% FBS, 1% endothelial cell growth supplement, and 1% penicillin/streptomycin solution at 37°C with 5% CO₂.[1]
2. This compound Treatment:
-
hBMSCs were treated with this compound at various concentrations (e.g., 1.7 µM to 17 µM) in ODM for specified periods (e.g., 3 and 7 days) to assess its effect on osteogenesis.[1]
3. MMP-2 and MMP-9 Activity Assay:
-
Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with ODM containing different concentrations of this compound and incubated for 3 days.
-
MMP-2 activity was measured using a commercially available MMP-2 Biotrak Activity Assay System.[1]
-
MMP-9 activity was measured using a commercially available MMP-9 Inhibitor Screening Assay Kit.[1]
4. Western Blotting Analysis:
-
hBMSCs were treated with this compound for 3 or 7 days.
-
Total protein was extracted, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against RUNX2, COL1A1, and OSX.
-
After washing, the membrane was incubated with a secondary antibody, and the protein bands were visualized.[1]
Immortalized Cell Line Experiment (LNCaP)
1. Cell Culture:
-
LNCaP cells, a human prostate cancer cell line, are typically cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Migration Assay:
-
The effect of this compound on LNCaP cell migration was assessed. Cells were pretreated with the inhibitor (e.g., 5 µM for 30 minutes) before being stimulated with an androgen (R1881) to induce migration.[2]
-
The extent of cell migration would typically be quantified using methods such as the Boyden chamber assay or a wound-healing (scratch) assay.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: Simplified MMP-2 signaling pathway and point of inhibition by this compound.
Caption: Workflow for comparing this compound efficacy in primary vs. immortalized cells.
References
Validating the Downstream Effects of Mmp2-IN-1 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream gene expression effects of Mmp2-IN-1 with an alternative Matrix Metalloproteinase-2 (MMP-2) inhibitor, ARP100. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs in studying MMP-2 signaling and its role in various physiological and pathological processes.
Introduction to this compound and MMP-2 Inhibition
Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its activity is implicated in numerous processes, including tissue remodeling, angiogenesis, and tumor invasion.[1][2] The development of specific inhibitors for MMP-2 is crucial for dissecting its complex signaling pathways and for potential therapeutic applications.
This compound is a compound that has been shown to modulate cellular processes such as osteogenesis and angiogenesis by influencing specific signaling pathways.[3] One of its known mechanisms involves the activation of the p38/mitogen-activated protein kinase (MAPK) and hypoxia-inducible factor-1α (HIF-1α) signaling pathways.[3]
This guide compares the reported downstream gene expression effects of this compound with those of ARP100, a selective MMP-2 inhibitor.[4] The data presented is derived from studies on human bone marrow mesenchymal stem cells (hBMSCs), human vascular endothelial cells (HUVECs), and retinoblastoma cell lines (Y79 and Weri-1).
Comparative Analysis of Downstream Gene Expression
The following table summarizes the reported effects of this compound and ARP100 on the expression of key downstream target genes. This quantitative data allows for a direct comparison of their impact on distinct cellular pathways.
| Target Gene | This compound Effect | ARP100 Effect | Cellular Process |
| RUNX2 | ↑ (hBMSCs)[3] | Not Reported | Osteogenesis |
| OSX | ↑ (hBMSCs)[3] | Not Reported | Osteogenesis |
| COL1A1 | ↑ (hBMSCs)[3] | Not Reported | Osteogenesis, Extracellular Matrix Formation |
| VEGF | ↑ (HUVECs)[3] | ↓ (Weri-1 cells)[5] | Angiogenesis |
| MMP2 | Not Reported | ↓ (Y79 and Weri-1 cells)[5] | Extracellular Matrix Remodeling |
| MMP9 | Not Reported | No significant change (Y79 and Weri-1 cells)[5] | Extracellular Matrix Remodeling |
| TGF-β1 | Not Reported | ↓ (Y79 and Weri-1 cells)[5] | Proliferation, Differentiation, Apoptosis |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach to validate these findings, the following diagrams are provided.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, enabling the discovery of novel downstream targets of MMP-2 inhibition.
1. RNA Extraction and Quality Control:
-
Treat cultured cells with this compound, the alternative inhibitor, or a vehicle control for a specified time course.
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Verify RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
2. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA using a suitable kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform sequencing on a high-throughput platform such as the Illumina NovaSeq.
3. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups using packages like DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.
Quantitative PCR (qPCR) for Validation of Gene Expression
qPCR is a targeted approach to validate the expression changes of specific genes identified by RNA-Seq or hypothesized to be downstream of MMP-2.
1. Primer Design:
-
Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should typically be 18-24 nucleotides in length with a GC content of 40-60%.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific forward and reverse primers.
-
Run the reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.
Conclusion
This guide provides a comparative overview of the downstream effects of this compound and an alternative MMP-2 inhibitor, ARP100, on gene expression. The provided data and protocols offer a framework for researchers to design and execute experiments to validate the effects of these and other MMP-2 inhibitors. The choice between this compound and other inhibitors will depend on the specific research question, the cellular context, and the desired level of specificity. The experimental workflows outlined here provide robust methods for elucidating the intricate roles of MMP-2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]
- 3. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of MMP-2 Inhibition in Chronic Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Matrix Metalloproteinase-2 (MMP-2) inhibitors in the context of chronic disease models. While the specific inhibitor Mmp2-IN-1 shows promise in regenerative medicine, a broader look at more extensively studied alternatives offers valuable insights into the therapeutic potential and challenges of targeting MMP-2 in chronic pathologies such as cancer, cardiovascular disease, and fibrosis.
This guide synthesizes available preclinical data for this compound and compares it with a selection of other MMP-2 inhibitors. Due to a notable lack of published long-term efficacy studies for this compound in chronic disease models beyond bone regeneration, this document focuses on providing a comparative analysis of more established inhibitors to illuminate the current state of research in this field.
This compound: A Profile in Regenerative Models
This compound is a selective inhibitor of MMP-2 that has demonstrated significant efficacy in preclinical models of bone regeneration. Studies have shown that it promotes osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) and enhances angiogenesis of human vascular endothelial cells (HUVECs).[1] The mechanism of action involves the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway for osteogenesis and the hypoxia-inducible factor (HIF)-1α signaling pathway for angiogenesis.[1][2] In vivo, this compound has been shown to accelerate bone formation in a rat tibial defect model and prevent bone loss in a mouse model of osteoporosis.[1]
While these findings are promising for orthopedic applications, there is a conspicuous absence of data on the long-term administration and efficacy of this compound in chronic disease models such as cancer, cardiovascular conditions, or fibrosis. This data gap necessitates a broader examination of the field of MMP-2 inhibition to understand the potential of this therapeutic strategy.
Comparative Analysis of Alternative MMP-2 Inhibitors
To provide a useful benchmark for researchers, this guide presents a comparison of three other MMP-2 inhibitors for which preclinical data in chronic disease models are available: ARP-100, TISAM, and ONO-4817.
Data Presentation
| Inhibitor | Target Chronic Disease(s) | Key Preclinical Findings |
| ARP-100 | Cancer | Potent and selective MMP-2 inhibitor (IC50 = 12 nM). Demonstrates anti-invasive properties in vitro. Significantly reduces the number of invasive elongations in a matrigel invasion assay.[3] |
| TISAM | Cardiovascular Disease, Fibrosis | Selective MMP-2 inhibitor. In a mouse model of myocardial infarction, TISAM improved survival rates and prevented cardiac rupture.[4][5][6] In a model of unilateral ureteral obstruction (renal fibrosis), TISAM accelerated fibrosis in the early stage but decreased macrophage infiltration in the late stage.[7] |
| ONO-4817 | Cardiovascular Disease, Cancer | Selective inhibitor of MMP-2 and MMP-9. In a rat cardiac transplant model, it attenuated allograft vasculopathy.[8] In a mouse lung micrometastasis model, ONO-4817 monotherapy inhibited metastasis, and combination with docetaxel significantly suppressed tumor burden and prolonged survival.[9][10] |
| Inhibitor | Selectivity (IC50 values) |
| ARP-100 | MMP-2: 12 nM; MMP-9: 0.2 µM; MMP-3: 4.5 µM; MMP-1: >50 µM; MMP-7: >50 µM[3] |
| TISAM | MMP-2: 3.2 nM; MMP-9: 28.6 nM; MMP-13: 17.7 nM; MT1-MMP: 84.1 nM; MMP-3: 174 nM; MMP-1: 7,050 nM; MMP-7: 11,100 nM[11] |
| ONO-4817 | High affinity for MMP-2 and MMP-9, but not MMP-1.[9][10] (Specific IC50 values not readily available in the searched literature). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.
-
Sample Preparation: Conditioned media from cell cultures is collected, centrifuged to remove debris, and concentrated. Protein concentration is normalized across samples.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and run on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: The gel is washed to remove SDS and incubated in a development buffer, allowing active gelatinases to digest the gelatin substrate.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background. The size of the bands corresponds to the molecular weight of the MMPs (pro- and active forms).
Cell Migration/Invasion Assay (Boyden Chamber)
This assay assesses the ability of cells to migrate through a porous membrane, with or without a layer of extracellular matrix (Matrigel) to simulate invasion.
-
Chamber Setup: A two-chamber system is used, separated by a microporous membrane. The lower chamber contains a chemoattractant (e.g., serum-containing media). For invasion assays, the membrane is coated with Matrigel.
-
Cell Seeding: Cells, pre-treated with the MMP inhibitor or a vehicle control, are seeded into the upper chamber in serum-free media.
-
Incubation: The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell migration/invasion towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of migrated/invaded cells in the inhibitor-treated group compared to the control indicates an inhibitory effect on cell motility.
Conclusion
While this compound has demonstrated clear therapeutic potential in the context of bone regeneration, its long-term efficacy in chronic diseases like cancer, cardiovascular disease, and fibrosis remains an open area for investigation. The comparative data on alternative inhibitors such as ARP-100, TISAM, and ONO-4817 highlight the ongoing efforts and challenges in developing selective and effective MMP-2-targeted therapies. The historical failure of broad-spectrum MMP inhibitors in clinical trials due to lack of specificity and adverse effects underscores the importance of the selective inhibition approach. For researchers and drug developers, the path forward will require rigorous preclinical evaluation of newer, more selective inhibitors like this compound in a wider range of chronic disease models to fully understand their therapeutic potential and limitations. Future studies should focus on long-term administration, dose-response relationships, and head-to-head comparisons with existing alternatives to build a comprehensive efficacy and safety profile.
References
- 1. Matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-1 expression in fibrotic rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of matrix metalloprotease-2 and MMP-9 in experimental lung fibrosis in mice | springermedizin.de [springermedizin.de]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease | MDPI [mdpi.com]
- 5. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MMP-2 inhibition reduces renal macrophage infiltration with increased fibrosis in UUO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A third-generation matrix metalloproteinase (MMP) inhibitor (ONO-4817) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JCI - Targeted deletion or pharmacological inhibition of MMP-2 prevents cardiac rupture after myocardial infarction in mice [jci.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mmp2-IN-1
For researchers and scientists utilizing Mmp2-IN-1, also identified as MMP-2/MMP-9 Inhibitor I, adherence to correct disposal protocols is paramount for maintaining laboratory safety and environmental compliance. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle its disposal with the same diligence as any other laboratory chemical to prevent environmental release. This guide provides detailed, step-by-step procedures for the safe and responsible disposal of this compound.
Key Data for this compound
The following table summarizes essential identification and safety information for this compound. It is important to note that specific quantitative limits for disposal are not defined in the available safety data sheets (SDS), and therefore, disposal should follow institutional and local regulations for chemical waste.
| Parameter | Value | Source |
| Chemical Name | N-([1,1'-biphenyl]-4-ylsulfonyl)-D-phenylalanine | Cayman Chemical |
| Synonyms | This compound, MMP-2/MMP-9 Inhibitor I | Cayman Chemical |
| CAS Number | 193807-58-8 | [1][2] |
| GHS Classification | Not classified as hazardous | |
| Environmental Hazard | Slightly hazardous for water; do not allow to enter sewers, surface, or ground water. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting. This workflow ensures that all forms of the chemical waste are handled safely and in accordance with standard laboratory practices.
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound in its various forms within a laboratory.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully sweep or transfer any residual solid this compound into a designated chemical waste container.
-
This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste," the CAS number (193807-58-8), and indicate that it is non-hazardous chemical waste.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department for disposal at a licensed facility.
-
Protocol 2: Disposal of this compound Solutions
-
PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Pour this compound solutions into a designated container for non-halogenated organic waste. Do not pour down the drain.
-
The waste container should be clearly labeled and have a secure, vapor-tight lid.
-
-
Labeling:
-
Label the container with the full chemical names of all components of the solution (e.g., "this compound in DMSO"), their approximate concentrations, and the CAS number for this compound.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams (e.g., acidic or halogenated waste).
-
-
Final Disposal:
-
Contact your institution's EHS department for pickup and disposal.
-
Protocol 3: Disposal of Contaminated Labware
-
PPE: Wear appropriate PPE as described above.
-
Decontamination of Glassware:
-
If glassware is to be reused, rinse it multiple times with a suitable solvent (e.g., ethanol or acetone) to remove all traces of this compound.
-
Collect the rinseate and dispose of it as liquid chemical waste, as described in Protocol 2.
-
After rinsing, wash the glassware with soap and water.
-
-
Disposal of Single-Use Items:
-
Items such as gloves, pipette tips, and plastic tubes that are contaminated with this compound should be collected in a designated solid chemical waste container.
-
This container should be clearly labeled as containing this compound contaminated waste.
-
-
Empty Stock Containers:
-
Once the this compound container is empty, deface or remove the original label to prevent confusion.[3]
-
Dispose of the empty container according to your institution's guidelines for empty chemical containers. Some institutions may require triple rinsing before disposal in regular laboratory trash.[3] Collect the rinseate as chemical waste.
-
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always consult your institution's specific waste management guidelines for any additional requirements.
References
Personal protective equipment for handling Mmp2-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Mmp2-IN-1, a potent dual inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research experiments.
Physicochemical and Safety Data
A summary of the known quantitative data for a closely related compound, MMP-2/MMP-9 Inhibitor I, is presented below. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory precautions should be strictly followed.
| Property | Value | Reference |
| Molecular Formula | C21H19NO4S | [2][3] |
| Molecular Weight | 381.4 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 25 mg/ml | [2] |
| Storage Temperature | 4°C (protect from light); In solvent: -80°C for 6 months, -20°C for 1 month (protect from light) | [3] |
| Hazard Classification | Not classified as hazardous |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[4] The following are the minimum recommended PPE for handling this compound in a laboratory setting.[4][5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using gloves with greater chemical resistance.[4]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[4] When there is a splash hazard, such as when preparing solutions, a face shield should be worn in addition to safety goggles.[4][5]
-
Body Protection : A standard laboratory coat is required to protect clothing and skin from potential splashes.[5]
-
Respiratory Protection : While not generally required for handling the solid compound in well-ventilated areas, a respirator may be necessary when working with volatile solutions or in situations where aerosols could be generated.[5]
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are designed to minimize exposure and ensure safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]
-
Follow the specific storage temperature recommendations provided on the product's certificate of analysis.[1]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood.
-
Wear all required PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4][5]
-
To prepare a stock solution, carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to the required concentration.
-
Ensure the solution is fully dissolved before use.
3. Use in Experiments:
-
When using this compound in cell culture or other experimental systems, handle all solutions with care to avoid splashes and aerosols.
-
Clearly label all tubes and vessels containing the compound.
4. Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Waste Disposal:
-
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations.
-
Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.
-
Contaminated labware and PPE should be disposed of as chemical waste.
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the required safety measures at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
